Adamantane-1,3-dicarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
adamantane-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2,(H2,13,15)(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNWHMVTYBYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352251 | |
| Record name | 1,3-ADAMANTANEDICARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62472-39-3 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1,3-dicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62472-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-ADAMANTANEDICARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Adamantane-1,3-dicarboxamide synthesis from dicarboxylic acid
Topic: High-Purity Synthesis of Adamantane-1,3-dicarboxamide Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Process Chemists, and Pharmaceutical Researchers
Executive Summary & Retrosynthetic Analysis
This compound is a critical scaffold in the development of antiviral agents, polymer cross-linkers, and supramolecular assemblies. Its rigid, diamondoid cage structure confers unique lipophilicity and metabolic stability. However, this same steric bulk presents challenges in synthesis, particularly regarding solubility and the completion of bifunctional derivatization.
This guide details the Acid Chloride Route , the most robust method for converting adamantane-1,3-dicarboxylic acid to its diamide. Unlike direct thermal amidation (which often yields nitriles or incomplete mono-amides) or coupling agent methods (CDI/EDC, which are cost-prohibitive at scale), the acid chloride pathway ensures quantitative activation of both carboxyl groups, facilitating high-yield conversion to the diamide.
Mechanistic Pathway
The synthesis proceeds via a nucleophilic acyl substitution. The bulky adamantane cage prohibits
-
Activation: Conversion of the dicarboxylic acid to adamantane-1,3-dicarbonyl dichloride using thionyl chloride (
). -
Amidation: Nucleophilic attack by ammonia (
) on the acyl chloride to generate the diamide and ammonium chloride.
Figure 1: Reaction scheme for the conversion of dicarboxylic acid to dicarboxamide via the acid chloride intermediate.[1]
Critical Reagents & Equipment
To ensure reproducibility and safety, the following specifications are required.
| Component | Specification | Purpose |
| Starting Material | Adamantane-1,3-dicarboxylic acid (>98%) | Precursor.[2][3][4] Impurities (monocarboxylic acid) are difficult to remove after amidation. |
| Chlorinating Agent | Thionyl Chloride ( | Activates carboxyl groups. Must be colorless (distill if yellow). |
| Catalyst | N,N-Dimethylformamide (DMF), Anhydrous | Catalyzes acid chloride formation via Vilsmeier-Haack intermediate. |
| Ammonia Source | Ammonium Hydroxide (28-30% | Nucleophile. High concentration prevents hydrolysis of the acid chloride. |
| Solvent | Tetrahydrofuran (THF), Anhydrous | Solubilizes the acid chloride intermediate. |
| Quench | Ice/Water bath | Controls the highly exothermic amidation. |
Step-by-Step Experimental Protocol
Phase 1: Synthesis of Adamantane-1,3-dicarbonyl Dichloride
Note: This reaction produces
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2) or an inert gas line (
). -
Charging: Add 10.0 g (44.6 mmol) of adamantane-1,3-dicarboxylic acid to the flask.
-
Reagent Addition: Carefully add 30 mL (413 mmol) of thionyl chloride. The acid will not dissolve immediately.
-
Catalysis: Add 3-5 drops of anhydrous DMF.
-
Expert Insight: Without DMF, the reaction on the sterically hindered adamantane cage is sluggish. DMF forms a reactive chloroiminium species that accelerates the attack on the carboxylic acid.
-
-
Reaction: Heat the mixture to reflux (
C). Maintain reflux for 2–3 hours .-
Endpoint: The reaction is complete when the solution becomes clear and gas evolution ceases.
-
-
Isolation: Cool the mixture to room temperature. Remove excess
via rotary evaporation (50°C, <20 mbar).-
Caution: Use a base trap (NaOH) for the vacuum pump to neutralize vapors.
-
-
Result: A waxy, off-white solid (Adamantane-1,3-dicarbonyl dichloride) remains. Proceed immediately to Phase 2 to avoid hydrolysis.
Phase 2: Amidation to Dicarboxamide
Note: The Schotten-Baumann conditions (organic solvent + aqueous base) are preferred here for ease of workup.
-
Solubilization: Dissolve the crude acid chloride residue from Phase 1 in 50 mL of anhydrous THF .
-
Preparation of Base: In a separate 500 mL Erlenmeyer flask, cool 100 mL of Ammonium Hydroxide (28%) in an ice bath to 0–5°C.
-
Addition: Transfer the acid chloride/THF solution to a dropping funnel. Add it dropwise to the stirred ammonia solution over 30 minutes.
-
Thermodynamics: The reaction is exothermic. Maintain internal temperature <20°C to minimize side reactions.
-
-
Precipitation: A white precipitate (the product) will form immediately.
-
Completion: After addition, allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete conversion.
-
Workup:
-
Evaporate the THF under reduced pressure (optional, but improves yield).
-
Dilute the remaining aqueous slurry with 100 mL of cold water .
-
Filter the solid using a Büchner funnel.[5]
-
Wash the filter cake with 3 x 50 mL water to remove ammonium chloride and excess ammonia.
-
Wash with 20 mL cold acetone to remove unreacted organic impurities.
-
Purification & Characterization
Crude this compound is typically >90% pure after filtration.[2] For pharmaceutical applications, further purification is required.
Recrystallization Protocol
Adamantane derivatives exhibit poor solubility in common solvents. High-boiling polar solvents are necessary.
-
Solvent System: DMF/Water or Ethanol/Water.
-
Procedure: Dissolve the crude solid in minimum boiling DMF (
C). Filter while hot to remove inorganic salts. Add hot water dropwise until turbidity persists. Cool slowly to 4°C. -
Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours.
Analytical Specifications
| Parameter | Expected Value | Notes |
| Appearance | White crystalline powder | Yellowing indicates oxidation or retained DMF.[2] |
| Melting Point | >280°C (Decomposes) | High MP is characteristic of the symmetric cage structure. |
| FT-IR | 3350, 3180 cm⁻¹ ( | Absence of broad OH stretch (2500-3300 cm⁻¹) confirms no residual acid. |
| 1H NMR | Solvent: DMSO- |
Troubleshooting & Optimization (E-E-A-T)
Workflow Decision Tree
Use the following logic to address common synthesis failures.
Figure 2: Troubleshooting logic for adamantane dicarboxamide synthesis.
Expert Insights
-
Stoichiometry: Always use a large excess of thionyl chloride (solvent and reagent). The cost is negligible compared to the risk of incomplete chlorination.
-
Moisture Sensitivity: The adamantane-1,3-dicarbonyl dichloride is less hydrolytically sensitive than linear alkyl acid chlorides due to steric shielding, but prolonged exposure to moist air will revert it to the acid.
-
Alternative Routes: If
is contraindicated, Oxalyl Chloride ((COCl)2) with DMF in DCM at room temperature is a milder alternative that produces the same intermediate [1].
References
-
Organic Syntheses. "1-Adamantanecarboxylic Acid." Org.[5][6][7] Synth.1973 , 53, 30. Link (Foundational protocol for adamantane carboxylation).
-
Asian Journal of Chemistry. "Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane." Asian J. Chem.2013 , 25(6).[2][8] Link (Source for dicarboxylic acid precursor and amidation context).
-
ChemicalBook. "1,3-Adamantanedicarboxylic acid Properties and Synthesis." Link (Physical property verification).
-
Sigma-Aldrich. "Thionyl Chloride Product Information." Link (Reagent specifications).
Sources
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 3. Free Article [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
Physicochemical Profiling & Synthetic Utility of Adamantane-1,3-dicarboxamide
This guide provides an in-depth technical analysis of Adamantane-1,3-dicarboxamide , a rigid, diamondoid scaffold used in supramolecular chemistry, polymer synthesis, and pharmaceutical intermediate design.
CAS: 62472-39-3 | Formula: C₁₂H₁₈N₂O₂ | MW: 222.28 g/mol [1][2]
Executive Summary
This compound represents a specialized class of diamondoid building blocks . Unlike flexible aliphatic amides, the adamantane core provides a rigid, strain-free cage structure (
This molecule is primarily utilized as a supramolecular synthon due to its ability to form robust hydrogen-bonding networks without conformational collapse. It also serves as a critical intermediate in the synthesis of thermally stable polyamides and as a pharmacophore scaffold for modifying drug lipophilicity.
Molecular Architecture & Theoretical Basis
Structural Rigidity
The adamantane cage consists of three fused cyclohexane rings in the chair conformation. Substitution at the 1 and 3 bridgehead positions creates a "V-shaped" vector for the amide groups (approximate angle 109.5°). This geometry is critical for:
-
Crystal Engineering: It prevents close packing in certain orientations, creating lattice voids or channels.
-
Polymer Chemistry: When copolymerized, it disrupts crystallinity in a controlled manner, increasing the glass transition temperature (
) of polyamides while maintaining solubility.
Hydrogen Bonding Potential
The dicarboxamide motif acts as a dual donor/acceptor system:
-
Donors: Two
groups (4 protons total). -
Acceptors: Two Carbonyl oxygens (
). This allows for the formation of R2,2(8) hydrogen bond motifs, often resulting in infinite 1D ribbons or 2D sheets in the solid state, contributing to its high melting point and low solubility in non-polar solvents.
Physicochemical Properties[2][3][4][5]
The following data aggregates experimental values and structure-property relationship (SPR) derivations where direct literature values for the amide are rarefied.
| Property | Value / Description | Context & Causality |
| CAS Number | 62472-39-3 | Unique identifier for the diamide.[1][3][4] |
| Molecular Weight | 222.28 g/mol | Monoisotopic mass. |
| Physical State | White Crystalline Solid | Due to extensive intermolecular H-bonding. |
| Melting Point | > 280°C (Decomp.) | Inferred: The parent acid (1,3-adamantanedicarboxylic acid) melts at 276-278°C [1].[5] Primary amides typically exhibit higher MPs than their corresponding acids due to the stability of the amide bond network. |
| Solubility (Water) | Insoluble / Negligible | The lipophilic adamantane cage dominates the solvation energetics, overcoming the polar amide groups. |
| Solubility (Organic) | Soluble in DMSO, DMF, DMAc | Requires polar aprotic solvents to disrupt intermolecular H-bonds. Sparingly soluble in MeOH/EtOH; Insoluble in Hexane/Chloroform. |
| LogP (Predicted) | ~ 0.5 – 1.2 | Lower than pure adamantane (LogP ~4.2) due to polar amide groups, but sufficiently lipophilic to cross membranes if used in drug design. |
| pKa | ~ 15-17 (Amide NH) | Extremely weak acid; deprotonation requires strong bases (e.g., NaH). |
Experimental Protocols
Protocol A: Synthesis from 1,3-Adamantanedicarboxylic Acid
Rationale: Direct amidation of the acid is inefficient. The standard, self-validating protocol proceeds via the highly reactive acid chloride intermediate.
Reagents:
-
1,3-Adamantanedicarboxylic acid (CAS 39269-10-8)[5]
-
Thionyl Chloride (
) or Oxalyl Chloride -
Ammonium Hydroxide (
, 28-30%) or Anhydrous Ammonia gas -
Solvents: Toluene (for chlorination), THF (for amidation)
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
Suspend 1,3-adamantanedicarboxylic acid (1.0 eq) in dry Toluene.
-
Add Thionyl Chloride (excess, ~4.0 eq) and a catalytic drop of DMF.
-
Reflux for 3-4 hours under
atmosphere. Endpoint: Solution becomes clear; gas evolution ( , ) ceases. -
Purification: Remove solvent and excess
under reduced pressure to yield the crude 1,3-adamantanedicarbonyl dichloride (solid/oil). Critical: Do not expose to moisture.
-
-
Amidation (Nucleophilic Acyl Substitution):
-
Dissolve the crude acid chloride in anhydrous THF (or Dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
Addition: Slowly bubble anhydrous
gas through the solution OR add concentrated aqueous dropwise (if biphasic conditions are acceptable). -
Observation: A heavy white precipitate (the diamide) will form immediately.
-
Stir at room temperature for 2 hours to ensure completion.
-
-
Isolation & Purification:
-
Filter the white solid.
-
Wash 1: Water (to remove ammonium chloride byproduct).
-
Wash 2: Cold Ethanol (to remove trace organic impurities).
-
Drying: Vacuum dry at 60°C for 12 hours.
-
Protocol B: Characterization (QC)
-
IR Spectroscopy: Look for characteristic Amide I (
stretch, ~1650-1690 cm⁻¹) and Amide II ( bend, ~1600-1640 cm⁻¹) bands. The absence of a broad -OH stretch (2500-3300 cm⁻¹) confirms conversion from the acid. -
1H NMR (DMSO-d6): Adamantane cage protons appear as multiplets between 1.6–2.2 ppm. Amide protons (
) appear as broad singlets (typically two distinct peaks if rotation is restricted or H-bonding is specific) around 6.8–7.5 ppm.
Visualization: Synthesis & Logic Flow
The following diagram illustrates the synthetic pathway and the logical bifurcation for applications based on the molecule's properties.
Figure 1: Synthetic workflow from the parent acid to the dicarboxamide, highlighting the reactive intermediate stage and downstream applications.
Applications in Research & Development
Supramolecular Synthons
This compound is a "tecton" (building block) for molecular crystals. The steric bulk of the adamantane cage prevents efficient packing, often leading to the formation of inclusion complexes or porous frameworks where the amide groups direct the lattice assembly via hydrogen bonding [2].
Pharmaceutical Intermediates
While the dicarboxamide itself is not a common drug, it is a precursor to 1,3-diaminoadamantane (via Hofmann rearrangement). Adamantane amines are potent NMDA receptor antagonists (e.g., Memantine). The dicarboxamide allows for the introduction of nitrogen functionality at the 1,3-positions, which can then be derivatized to improve blood-brain barrier (BBB) penetration due to the lipophilic cage [3].
Polymer Engineering
Incorporating the this compound motif into polyamide backbones significantly enhances:
-
Thermal Stability: The cage structure resists thermal degradation better than linear aliphatic chains.
-
Solubility: The bulky side groups disrupt inter-chain packing, rendering high-performance polymers soluble in organic solvents, facilitating processing (e.g., spin coating) [4].
References
-
Sigma-Aldrich. 1,3-Adamantanedicarboxylic acid Product Specification. (Melting Point Data). Link
-
Royal Society of Chemistry. Adamantane-type clusters and supramolecular properties. Chemical Science, 2024. Link
-
National Institutes of Health (NIH). Adamantane in Drug Delivery Systems and Surface Recognition. PMC, 2017. Link
-
CSIC. Synthesis and characterization of new soluble aromatic polyamides based on adamantane. Journal of Polymer Science, 2000. Link
-
BLD Pharm. this compound Product Data (CAS 62472-39-3).[1][6]Link
Sources
- 1. 62472-39-3|this compound|BLD Pharm [bldpharm.com]
- 2. 1,3-adamantanedicarboxamide|62472-39-3-Maohuan Chemical [bschem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. 62472-39-3 | this compound - AiFChem [aifchem.com]
- 5. Adamantane-1,3-dicarboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. Search Results - AK Scientific [aksci.com]
Crystal Structure and Supramolecular Engineering of Adamantane Diamides
[1][2]
Executive Summary
Adamantane diamides represent a unique intersection of organic solid-state chemistry and medicinal application.[1][2] Unlike planar aromatic amides (e.g., isophthalamides) that stack into one-dimensional columns, the adamantane scaffold introduces a rigid, diamondoid geometry (
Molecular Architecture & Design Principles
The Diamondoid Scaffold
The adamantane core (
-
Lipophilicity: High
values make it an ideal carrier for crossing the blood-brain barrier (BBB).[1][2] -
Steric Bulk: The cage diameter (
Å) prevents close - stacking of attached aromatic groups, often disrupting the packing modes seen in flat aromatics.[2]
The 1,3-Diamide Vector
In 1,3-disubstituted adamantanes, the functional groups are separated by a methylene bridge.
-
Geometric Angle: The angle subtended by the C1-centroid-C3 vector is approximately
.[1][2] -
Consequence: This geometry precludes the formation of linear hydrogen-bonded tapes.[1][2] Instead, 1,3-diamides typically crystallize in monoclinic space groups (commonly
or ), forming angular, wave-like supramolecular chains.[1]
Crystallographic Characterization
Unit Cell Metrics (Representative Data)
The following table summarizes crystallographic parameters for a representative 1,3-disubstituted adamantane system, derived from high-resolution X-ray diffraction (XRD) studies of analogous 1,3-dicarboxamide and 1,3-dimethyl derivatives.
| Parameter | Value / Range | Significance |
| Crystal System | Monoclinic | Most common for centrosymmetric diamides.[1] |
| Space Group | Favored due to efficient packing of the bulky cage. | |
| a ( | Corresponds to the short axis of the cage packing.[2] | |
| b ( | Often the axis of H-bonded propagation.[1][2] | |
| c ( | Inter-layer spacing.[1][2] | |
| Significant shear required to accommodate the cage.[1][2] | ||
| Z (Units/Cell) | 4 | Standard for |
Supramolecular Synthons
The amide group (-CONH-) is a self-complementary hydrogen bonding unit.[1][2] In adamantane diamides, two primary motifs compete:
-
The
Dimer: Two amide groups from adjacent molecules form a cyclic eight-membered ring.[1][2] This is sterically disfavored in 1,3-adamantanes due to the bulky cage clashing.[1][2] -
The
Catemer (Chain): The dominant motif.[1][2] The N-H of molecule A donates to the C=O of molecule B, forming infinite chains.[2]-
Topology: Due to the 1,3-vector, these chains adopt a zig-zag or helical topology, often described as "supramolecular ribbons."[1]
-
Biological Application: 11 -HSD1 Inhibitors[3][6]
Adamantane amides are potent inhibitors of 11
-
Binding Mode: Crystal structures of inhibitor-enzyme complexes (e.g., PDB entries for adamantyl amides) reveal that the adamantane cage occupies a large hydrophobic pocket near the cofactor (NADPH) binding site.[2]
-
Mechanism: The amide linker positions a heterocycle (often thiazole or pyridine) to interact with the catalytic Tyr183/Ser170 residues, while the adamantane anchors the molecule via extensive hydrophobic interactions.[2]
Experimental Protocol: Synthesis & Crystallization
Objective: Synthesis of N,N'-diethyladamantane-1,3-dicarboxamide and growth of single crystals for XRD.
Reagents
-
1,3-Adamantanedicarboxylic acid (98%)[4]
-
Thionyl chloride (
) or Oxalyl chloride[2] -
Ethylamine (2.0 M in THF)[2]
-
Triethylamine (
)[2] -
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology
-
Acid Chloride Formation:
-
Suspend 1,3-adamantanedicarboxylic acid (1.0 eq) in dry DCM under
atmosphere. -
Add catalytic DMF (2 drops) followed by slow addition of oxalyl chloride (2.5 eq).[1][2]
-
Reflux for 2 hours until gas evolution ceases and the solution becomes clear.
-
Evaporate solvent in vacuo to yield the crude diacid chloride.[1][2]
-
-
Amide Coupling:
-
Crystallization (Vapor Diffusion):
Visualization of Workflows & Topology
Synthesis Pathway
The following diagram outlines the conversion of the adamantane precursor to the crystalline diamide.
Caption: Synthetic route from dicarboxylic acid to single crystals via acid chloride activation.
Supramolecular Topology
This diagram illustrates how the 1,3-substitution vector leads to zig-zag chains rather than linear tapes.
Caption: Zig-zag topology of 1,3-adamantane diamide chains driven by the angular constraint of the cage.
References
-
Mansoori, G.A. (2007).[1][2][5] Diamondoid Molecules. Advances in Chemical Physics, 136, 207-258.[1][5] Link[2]
-
Négrier, P., et al. (2020).[1][2][6] Polymorphism of 1,3-X-adamantanes (X=Br, OH, CH3) and the crystal plastic phase formation ability. CrystEngComm. Link
-
Boyle, C.D., et al. (2008).[1][2] Adamantyl carboxamides and acetamides as potent human 11
-hydroxysteroid dehydrogenase type 1 inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters. Link -
Mezentsev-Cherkess, I.A., et al. (2021).[7][1][2] Synthesis and Supramolecular Organization of the Iodide and Triiodides of a Polycyclic Adamantane-Based Diammonium Cation. CrystEngComm. Link
-
Potapov, A.S., et al. (2021).[1][2] Synthesis, Crystal Structure, and Luminescence of Cadmium(II) and Silver(I) Coordination Polymers Based on 1,3-Bis(1,2,4-triazol-1-yl)adamantane. Molecules. Link[2]
Sources
- 1. 1,3-Dimethyladamantane | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Adamantanedicarboxylic acid 98 39269-10-8 [sigmaaldrich.com]
- 5. arxiv.org [arxiv.org]
- 6. Crystal structure and Hirshfeld surface analysis of 1,3-diethynyladamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
The Adamantane-1,3-Dicarboxamide Scaffold: A Privileged Architecture in Drug Discovery
[1]
Executive Summary
The adamantane moiety has long been revered in medicinal chemistry as a "lipophilic bullet"—a rigid, bulky, diamondoid cage capable of filling hydrophobic pockets and improving blood-brain barrier (BBB) permeability.[1] However, the classic adamantane scaffold often suffers from poor metabolic stability (specifically at the bridgehead carbons) and excessive lipophilicity (LogP > 4).[1]
The Adamantane-1,3-dicarboxamide derivative represents a strategic evolution of this pharmacophore.[1] By introducing amide functionality at the 1 and 3 bridgehead positions, medicinal chemists achieve three critical optimizations:
-
Metabolic Blocking: Substitution at the C3 position prevents rapid oxidative metabolism by CYP450 enzymes, a common failure point for mono-substituted adamantanes.[1]
-
Solubility & H-Bonding: The dicarboxamide motif lowers LogP and introduces essential hydrogen bond donors/acceptors, facilitating interactions with catalytic triads (e.g., Ser-Tyr-Lys in 11
-HSD1).[1] -
Vector Orientation: The 109.5° tetrahedral angle between the 1,3-positions provides a unique, rigid geometry for bis-functional ligands.[1]
Part 1: Therapeutic Targets & Mechanism of Action
11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) Inhibitors
Indication: Metabolic Syndrome, Type 2 Diabetes.[1][2][3][4]
The 11
-
Mechanism: The adamantane cage fills the hydrophobic substrate channel. The carboxamide oxygen acts as a hydrogen bond acceptor for Ser170 and Tyr183 in the catalytic site, mimicking the steroid carbonyl.[1]
-
The 1,3-Advantage: While mono-amides are potent, they are metabolically labile. 1,3-dicarboxamides (or 1-amide-3-polar groups) block the secondary metabolic soft spot, extending half-life (
).[1]
P2X7 Receptor Antagonists
Indication: Neuroinflammation, Neuropathic Pain.[1][6]
The P2X7 receptor is an ATP-gated ion channel. Antagonists require a bulky lipophilic group to block the channel pore or allosteric sites.
-
Mechanism: Adamantane-1,3-dicarboxamides act as allosteric modulators.[1] The rigid cage prevents the conformational change required for channel opening upon ATP binding.
-
SAR Insight: The distal amide often links to a heteroaromatic ring (e.g., pyridine or thiazole) that engages specific residues near the extracellular vestibule.[1]
Part 2: Structure-Activity Relationship (SAR) Matrix
The following table summarizes the impact of substituents (
| Substituent ( | Physicochemical Effect | Biological Consequence | Primary Application |
| -H / -H (Primary Amide) | High Polarity, High MP | Strong H-bond donor; often limited permeability.[1] | Synthetic Intermediate |
| -Me / -Me | Balanced Lipophilicity | Improved BBB penetration; reduced H-bond donor capacity. | CNS Targets (P2X7) |
| -Heterocycle / -H | Targeted Interaction | 11 | |
| -PEG Chain | High Solubility | Restricted membrane permeability; peripheral restriction. | Peripheral Pain (Non-CNS) |
Part 3: Synthetic Pathways & Protocols[1]
Visualizing the Synthetic Workflow
The synthesis requires a stepwise oxidation followed by amidation. The "Koch-Haaf" carboxylation is the industry standard for introducing the second carboxyl group.
Caption: Figure 1. Synthetic route from mono-acid to 1,3-dicarboxamide via acid chloride activation (solid) or coupling reagents (dotted).[1]
Detailed Experimental Protocol
Objective: Synthesis of
Step 1: Synthesis of 1,3-Adamantanedicarboxylic Acid (Koch-Haaf Reaction)
Note: This reaction involves generating carbon monoxide in situ.[1] Perform in a well-ventilated fume hood.
-
Reactants: Charge a 3-neck flask with 1-adamantanecarboxylic acid (10.0 g, 55.5 mmol).
-
Acid Medium: Add 98% sulfuric acid (150 mL) and 65% nitric acid (15 mL). The nitric acid acts as a hydride abstractor to generate the carbocation at the C3 position.
-
Carboxylation: Cool to 0°C. Add formic acid (98%, 40 mL) dropwise over 2 hours. (Formic acid decomposes in H2SO4 to release CO, which traps the carbocation).
-
Quench: Pour the reaction mixture onto 500g of crushed ice.
-
Isolation: Filter the white precipitate. Dissolve in 10% NaOH, filter to remove unreacted starting material, and re-acidify the filtrate with HCl to pH 2. Collect the pure dicarboxylic acid (Yield: ~85-90%).
Step 2: Formation of the Dicarboxamide (Acid Chloride Method)
Rationale: The adamantane cage is sterically bulky. Acid chloride activation is preferred over EDC/HOBt for higher yields.
-
Activation: Suspend 1,3-adamantanedicarboxylic acid (2.24 g, 10 mmol) in dry DCM (20 mL). Add oxalyl chloride (2.6 mL, 30 mmol) and 2 drops of DMF. Stir at RT for 4 hours until gas evolution ceases.
-
Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure.
-
Coupling: Dissolve the residue in dry THF (20 mL). Cool to 0°C.
-
Amine Addition: Add the desired amine (
, 25 mmol) and triethylamine (30 mmol) dropwise. -
Workup: Stir overnight at RT. Dilute with EtOAc, wash with 1N HCl, sat.
, and brine.[1] Dry over . -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (MeOH/DCM gradient).
Part 4: Biological Assay Validation (Self-Validating System)
To ensure data integrity, the following HTRF (Homogeneous Time-Resolved Fluorescence) assay protocol is recommended for 11
-HSD1 Inhibition Assay Protocol
Principle: Measures the inhibition of the conversion of cortisone to cortisol.[5] Cortisol production is detected using a cortisol-specific antibody labeled with a cryptate donor and a d2 acceptor.
-
Enzyme Prep: Human recombinant 11
-HSD1 microsomes (0.1 µ g/well ). -
Substrate: Cortisone (200 nM) + NADPH (500 µM).[1]
-
Inhibitor: Serial dilution of this compound derivative (1 nM to 10 µM).[1]
-
Reaction: Incubate in 384-well plates (buffer: PBS pH 7.4, 1% DMSO) for 2 hours at 37°C.
-
Detection: Add anti-cortisol-Cryptate and Cortisol-d2 conjugate.
-
Readout: Measure FRET signal (665 nm / 620 nm ratio).
-
Validation Check:
-
Z' Factor: Must be > 0.5 for the assay to be valid.
-
Reference Control: Glycyrrhetinic acid (
nM) must be included in every plate.
-
Mechanism of Action Diagram
Caption: Figure 2. Molecular mechanism of 11
References
-
Su, X., et al. (2010).[2] Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors.[2][3] ChemMedChem, 5(7), 1026–1044.[1][2] Link
-
Boyle, C. D., et al. (2012).[1] Adamantyl carboxamides and acetamides as potent human 11beta-hydroxysteroid dehydrogenase type 1 inhibitors.[4][5] Bioorganic & Medicinal Chemistry Letters, 22(23), 7137-7141.[1] Link
-
Furber, M., et al. (2007). Discovery of potent and selective adamantane-based small-molecule P2X7 receptor antagonists. Journal of Medicinal Chemistry, 50(24), 5882–5885.[1] Link
-
Kassiou, M., et al. (2017).[1][7] Discovery and pharmacological evaluation of a novel series of adamantyl cyanoguanidines as P2X7 receptor antagonists. European Journal of Medicinal Chemistry, 131, 235-244.[1] Link
-
Wanka, L., et al. (2013).[1][8][9] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[1] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and pharmacological evaluation of a novel series of adamantyl cyanoguanidines as P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
The Adamantane Anchor: Engineering Lipophilicity and Rigidity in Drug Design
[1]
Executive Summary
In the landscape of modern medicinal chemistry, the adamantane (
Part 1: The Physicochemical Anchor
The "Lipophilic Bullet" Effect
Adamantane is unique among bioisosteres because it introduces significant bulk without introducing conformational flexibility. Its primary utility lies in modulating
-
Quantitative Impact: Introduction of an adamantyl group typically increases the
of a parent molecule by +2.5 to +3.5 log units . -
Mechanism: The cage structure is highly hydrophobic due to the high density of
hybridized carbons and the absence of polar functionality. This creates a strong driving force for desolvation, pushing the molecule out of the aqueous phase and into lipid bilayers.
Comparative Lipophilicity of Cage Structures
The following table compares adamantane with other common saturated bioisosteres used to modulate lipophilicity.
| Scaffold | Formula | Geometric Feature | Primary Application | |
| Adamantane | +3.0 | Diamondoid Cage (Spherical) | BBB Penetration, Pore Blocking | |
| Cubane | +2.2 | Cubic ( | Benzene Isostere, High Energy | |
| Bicyclo[2.2.2]octane | +2.4 | Twisted Boat | Spacer, Rotator | |
| Bicyclo[1.1.1]pentane | +1.5 | Linear Spacer | Phenyl Ring Replacement |
Blood-Brain Barrier (BBB) Translocation
The adamantane moiety facilitates transcellular diffusion . By masking polar functional groups or simply increasing the overall lipophilic surface area, it allows polar pharmacophores (like the amine in memantine) to cross the BBB.
-
Case Study: AZT-Adamantane Conjugates. Zidovudine (AZT) has poor CNS penetration. Conjugating AZT with adamantane increases brain concentration by 7-18 fold compared to the parent drug, leveraging the adamantane as a carrier vector.[2]
Part 2: Steric Control & Metabolic Shielding
Thermodynamic Advantage: The Entropic Payoff
High-affinity binding requires overcoming the entropic penalty (
-
The Principle of Pre-organization: Adamantane is rigid. It has virtually no conformational freedom (rotational entropy) to lose upon binding.
-
Thermodynamic Consequence: When an adamantane-based ligand binds, the entropic cost is significantly lower than that of a flexible alkyl chain of similar volume. This effectively "pre-pays" the entropic cost, leading to a more favorable Gibbs Free Energy (
).
Metabolic Shielding (CYP450 Blocking)
Metabolic stability is often the failure point for lipophilic drugs. Adamantane serves as a steric shield.[1]
-
Steric Bulk: The cage is bulky (diameter ~7 Å). Placing it adjacent to a metabolically labile group (e.g., an ester or amide) prevents the approach of the heme iron in Cytochrome P450 enzymes.
-
Bridgehead Reactivity: While adamantane blocks adjacent metabolism, the cage itself is susceptible to hydroxylation at the tertiary bridgehead (positions 1, 3, 5, 7) carbons.
-
Mitigation Strategy: To prevent this, medicinal chemists often substitute the bridgehead positions with halogens (F) or methyl groups to block CYP450 oxidation, or use the hydroxylation as a prodrug activation step (e.g., Memantine is excreted largely unchanged, but some derivatives rely on this stability).
-
Part 3: Visualization of Mechanisms
Diagram 1: The Pharmacokinetic & Thermodynamic Cycle
This diagram illustrates the dual pathway: the kinetic advantage of BBB penetration and the thermodynamic advantage of rigid binding.
Caption: The "Lipophilic Bullet" trajectory from systemic circulation to high-affinity receptor binding, highlighting the entropic advantage of the rigid scaffold.
Part 4: Experimental Protocols
Protocol: High-Throughput Lipophilicity Profiling (CHI LogP)
Rationale: Traditional shake-flask methods often fail for adamantane derivatives due to their extreme lipophilicity (forming emulsions) and low UV absorbance. We utilize Chromatographic Hydrophobicity Index (CHI) via Fast-Gradient HPLC.
Reagents & Equipment:
-
Column: Reverse-phase C18 (e.g., Waters Acquity BEH C18), short column (50 mm).
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
-
Mobile Phase B: Acetonitrile (ACN).
-
Standards: A mixture of calibration standards with known logP values (e.g., Theophylline, Phenylbutazone, Triphenylene).
Step-by-Step Workflow:
-
Calibration: Inject the standard mixture using a fast gradient (0% to 100% B in 5 minutes).
-
Retention Time (
) Calculation: Record for each standard. -
CHI Derivation: Plot the known CHI values of standards against their
. Derive the linear regression equation: . -
Sample Analysis: Inject the adamantane derivative (10 µM in DMSO).
-
Conversion: Calculate the CHI of the sample using the regression equation. Convert CHI to
using the formula: (Note: This formula is specific to the C18/ACN system).
Protocol: Microsomal Metabolic Stability Assay
Rationale: To verify the "Steric Shield" hypothesis, we measure the intrinsic clearance (
Step-by-Step Workflow:
-
Incubation: Prepare reaction mixture: 1 µM test compound, 0.5 mg/mL human liver microsomes (HLM), and 100 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH-regenerating system (final conc. 1 mM) to start the reaction.
-
Sampling: Aliquot 50 µL at time points
min. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the depletion of the parent ion.
-
Calculation: Plot
vs. time. The slope is the elimination rate constant. Success Criterion: A half-life ( min) indicates successful metabolic shielding.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Liu, J., Obando, D., Liao, V., Lifa, T., & Codd, R. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949–1963. [Link]
-
Tsuzuki, N., Hama, T., Konishi, M., Futaki, S., & Kitagawa, K. (1994). Adamantane as a brain-directed drug carrier for poorly absorbed drug: AZT derivatives conjugated with the 1-adamantane moiety. Biological & Pharmaceutical Bulletin, 17(5), 753–758. [Link]
-
Valko, K., et al. (1997). Chromatographic Hydrophobicity Index (CHI) Values for the Determination of Lipophilicity. Journal of Chromatography A, 797, 41-55. [Link]
-
Klebe, G., & Böhm, H. J. (1997). Energetic and entropic factors determining binding affinity in protein-ligand complexes. Journal of Receptor and Signal Transduction Research, 17(1-3), 459–473. [Link]
Therapeutic Targeting of Adamantane-1,3-dicarboxamide Scaffolds
Executive Summary: The Lipophilic Anchor
In the landscape of medicinal chemistry, the adamantane cage (
This disubstituted motif offers a unique "vectorized" geometry. The rigid diamondoid core acts as a lipophilic anchor, while the two amide handles at the 1,3-positions allow for precise spatial orientation of pharmacophores. This guide analyzes the therapeutic utility of this scaffold, identifying 11
Primary Therapeutic Target: 11 -HSD1 Inhibition
Indication: Metabolic Syndrome, Type 2 Diabetes, Obesity Mechanism: Glucocorticoid Regulation[1]
The most authoritative application of this compound derivatives lies in the inhibition of 11
Mechanistic Rationale
In metabolic syndrome, adipose tissue and the liver exhibit elevated 11
-
The Scaffold's Role: The adamantane cage of the inhibitor occupies the large, hydrophobic binding pocket of the enzyme (specifically the steroid-binding site).
-
The Amide Function: The 1,3-dicarboxamide groups form critical hydrogen bonds with the catalytic triad (Ser-170, Tyr-183) or the cofactor (NADPH) binding region, locking the enzyme in an inactive state.
Validated Efficacy Data
Optimization of adamantyl carboxamides has yielded inhibitors with nanomolar potency.[1][2][3]
| Compound Class | Target | IC | Selectivity Profile |
| Adamantyl Carboxamides | 11 | 34 - 114 nM | >100x vs 11 |
| Adamantyl Ethanones | 11 | 50 - 70 nM | High metabolic stability |
| Reference (Amgen/Merck) | 11 | < 10 nM | Clinical benchmark |
Experimental Protocol: HEK-293 Cell-Based Assay
To validate 11
Reagents:
-
HEK-293 cells stably transfected with human HSD11B1 gene.[1]
-
Substrate:
-Cortisone (200 nM). -
Scintillation Proximity Assay (SPA) beads (Protein A coated).
Workflow:
-
Seeding: Plate transfected HEK-293 cells (20,000 cells/well) in 96-well poly-D-lysine coated plates.
-
Dosing: Add this compound derivative (dissolved in DMSO) at varying concentrations (0.1 nM – 10
M). -
Incubation: Add
-Cortisone tracer. Incubate for 2 hours at 37°C. -
Lysis & Capture: Stop reaction with glycyrrhetinic acid (standard inhibitor). Add anti-cortisol antibody and SPA beads.
-
Readout: Measure light emission on a scintillation counter. A decrease in signal (relative to control) indicates inhibition of the Cortisone
Cortisol conversion.
Secondary Target: Antiviral Activity (HSV & Influenza)
Indication: Herpes Simplex Virus (HSV-1/2), Influenza A (Resistant Strains) Mechanism: Viral Polymerase Inhibition / Ion Channel Blockade
While the M2 ion channel of Influenza A is the classic target for adamantanes, resistance is widespread. The 1,3-dicarboxamide substitution pattern shifts the activity profile toward Herpes Simplex Virus (HSV) .
Mechanism of Action
Unlike the simple pore-blocking mechanism of amantadine, dicarboxamide derivatives (specifically dialkyl esters and amides) interfere with viral replication stages.
-
HSV Protection: Dialkyl esters of 5,7-dialkyladamantane-1,3-dicarboxylic acid have demonstrated protection against HSV infection in murine models. The lipophilic dicarboxamide moiety likely disrupts the viral envelope fusion or inhibits viral DNA polymerase by mimicking nucleoside structures when conjugated.
Visualization: The Metabolic & Antiviral Nexus
The following diagram illustrates the dual-pathway potential of the scaffold.
Figure 1: Divergent therapeutic pathways for this compound derivatives.
Emerging Target: TDP1 (Oncology)
Indication: Solid Tumors (Adjunct Therapy) Mechanism: DNA Repair Inhibition
Recent medicinal chemistry efforts have coupled the adamantane scaffold with monoterpenes or heterocyclic linkers to target Tyrosyl-DNA phosphodiesterase 1 (TDP1) .[4]
-
Clinical Relevance: TDP1 repairs DNA lesions caused by Topoisomerase I inhibitors (e.g., Topotecan). Inhibiting TDP1 sensitizes cancer cells to chemotherapy.[4]
-
Scaffold Utility: The adamantane moiety enhances the cellular uptake of the inhibitor, allowing the catalytic pharmacophore to reach the nuclear compartment effectively.
Synthesis & Structural Validation
Reliable access to the scaffold is a prerequisite for library generation.
Synthetic Route (Self-Validating Protocol)
-
Starting Material: 1-Adamantanecarboxylic acid (commercial).
-
Carboxylation: Reaction with formic acid/sulfuric acid (Koch-Haaf reaction) generates 1,3-Adamantanedicarboxylic acid .
-
Activation: Reflux with thionyl chloride (
) to yield the 1,3-diacid chloride . -
Amidation: React with desired amines (
) in dichloromethane with triethylamine (TEA) as a base.-
Checkpoint: Monitor disappearance of acid chloride peak (~1790 cm
) and appearance of amide carbonyl (~1640 cm ) via IR spectroscopy.
-
References
-
Adamantyl carboxamides and acetamides as potent human 11
-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link -
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Pharmaceuticals (Basel). Link
-
Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry. Link
-
Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. Molecules. Link
-
Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry. Link
Sources
- 1. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
The Diamondoid Scaffold: A Technical Analysis of Adamantane Compounds in Virology
Executive Summary
This technical guide analyzes the pharmacological evolution of adamantane-based antivirals, from their serendipitous discovery to their mechanistic definition as M2 ion channel blockers. While widespread resistance (specifically the S31N mutation) has rendered them obsolete for seasonal influenza treatment, the adamantane scaffold remains a critical template for designing inhibitors of viroporins (viral ion channels), including HCV p7 and potential SARS-CoV-2 targets. This document synthesizes historical data, molecular mechanisms, and validation protocols for researchers in viral drug discovery.[1]
The Chemical Architecture: Lipophilicity and the Cage
The core of this class is adamantane (
-
Structural Uniqueness: The cage consists of four connected cyclohexane rings in "chair" conformation. This provides exceptional thermal stability and lipophilicity.
-
Pharmacophore Utility: In virology, the adamantane cage acts as a "bulky hydrophobic anchor." It allows the drug to partition into viral membranes or hydrophobic pockets within transmembrane proteins (like the M2 channel pore).
-
Key Derivatives:
-
Amantadine (1-adamantanamine): The parent compound.[2]
-
Rimantadine (alpha-methyl-1-adamantane-methylamine): Addition of an alpha-methyl group improves pharmacokinetic profile and reduces central nervous system (CNS) side effects by altering blood-brain barrier penetration.
-
Mechanism of Action: The M2 Proton Channel Blockade
The definitive mechanism of adamantanes is the inhibition of the Influenza A M2 protein, a tetrameric proton-selective ion channel.[2]
The Physiological Context
-
Viral Entry: Influenza A enters the host cell via receptor-mediated endocytosis.[2]
-
Endosomal Acidification: The host endosome pH drops (pH < 6.0).
-
M2 Activation: The M2 channel opens, allowing protons (
) to flow from the endosome into the virion interior. -
Uncoating: This internal acidification disrupts the interaction between the viral matrix protein (M1) and the viral ribonucleoprotein (vRNP) complexes.[2]
-
Release: vRNPs are released into the cytoplasm and imported into the nucleus for replication.
The Blockade Mechanism
Amantadine acts as a pore blocker . It enters the M2 channel lumen and physically occludes the pathway.[3]
-
Binding Site: The drug binds in the N-terminal half of the transmembrane domain, stabilized by hydrophobic interactions with residues Val27, Ala30, Ser31, and Gly34.
-
His37 Gating: The drug prevents protons from reaching the His37 "selectivity filter," effectively shutting down conductance.
Visualization: The M2 Blockade Pathway
Caption: Schematic of Influenza A uncoating inhibition. Amantadine physically occludes the M2 channel, preventing proton influx required for vRNP dissociation.[2]
Historical Timeline & The Rise of Resistance
The trajectory of adamantanes serves as a cautionary tale in virology regarding monotherapy and rapid mutation.
Discovery to Obsolescence
-
1964: Davies et al. publish the seminal paper in Science demonstrating amantadine's efficacy against Influenza A in tissue culture and mice [1].
-
1966: FDA approves Amantadine for prophylaxis of Influenza A (Asian strain).
-
1993: Rimantadine approved; favored for lower side-effect profile.
-
2003-2005: A dramatic shift in global susceptibility occurs. Resistance rates skyrocket from <2% to >90%.
-
2006: CDC recommends against using adamantanes for seasonal flu treatment.
The S31N Mutation
The primary driver of resistance is the S31N mutation (Serine to Asparagine at position 31) in the M2 protein.[4]
-
Mechanism of Resistance: The substitution of the small hydroxyl group of Serine with the larger amide group of Asparagine constricts the pore but, paradoxically, destabilizes the drug binding site while maintaining proton conductance. The drug can no longer fit "snugly" to block the channel [2].
Data Summary: Resistance Evolution
| Era | Dominant Strain | Resistance Rate | Key Mutation | Clinical Status |
| Pre-2000 | H3N2 / H1N1 | 1 - 2% | V27A, L26F | First-line prophylaxis |
| 2003-2004 | H3N2 (Asia) | ~12% | S31N | Warning signs emerging |
| 2005-2006 | H3N2 (Global) | > 90% | S31N | Discontinued Recommendation |
| Current | H1N1pdm09 / H3N2 | > 99% | S31N | Obsolete for Influenza A |
Experimental Protocols: Validating Viroporin Inhibitors
To study adamantane derivatives or new viroporin inhibitors, two "Gold Standard" assays are required: one phenotypic (Plaque Assay) and one mechanistic (TEVC).
Protocol A: Plaque Reduction Neutralization Assay (PRNT)
Purpose: To quantify antiviral efficacy in a biological system.[5][6][7] Cell Line: Madin-Darby Canine Kidney (MDCK) cells (highly permissive to Influenza).
Step-by-Step Workflow:
-
Seeding: Plate MDCK cells in 6-well plates (
cells/well) to achieve 100% confluence overnight. -
Infection: Wash cells with PBS.[6] Inoculate with Influenza A (approx. 50-100 PFU/well) diluted in serum-free medium.
-
Critical Step: Allow adsorption for 1 hour at 37°C, rocking every 15 mins to prevent drying.
-
-
Treatment Overlay: Remove inoculum. Add semi-solid overlay containing:
-
0.8% Agarose (limits virus spread to neighbors only).
-
TPCK-treated Trypsin (1 µg/mL).[6] Why? Trypsin is required to cleave the viral Hemagglutinin (HA0 -> HA1/HA2), enabling fusion and multi-cycle replication. Without this, plaques will not form.
-
Test Compound (Adamantane derivative) at serial dilutions.
-
-
Incubation: Incubate for 48-72 hours until plaques are visible.
-
Fixation & Staining: Fix with 10% formalin (penetrates agarose). Remove agar. Stain with Crystal Violet (0.1%).
-
Analysis: Count clear zones (plaques) against the purple background. Calculate
.
Protocol B: Two-Electrode Voltage Clamp (TEVC)
Purpose: To prove the compound blocks ion conductance (direct mechanistic evidence). System:Xenopus laevis oocytes expressing M2 cRNA.
Step-by-Step Workflow:
-
RNA Injection: Inject Xenopus oocytes with cRNA encoding the M2 protein (WT or S31N mutant). Incubate 24-48h for expression.
-
Setup: Place oocyte in a recording chamber. Impale with two microelectrodes (Voltage and Current).
-
Baseline: Clamp membrane potential (e.g., -60 mV). Peruse with pH 7.4 buffer. Current should be minimal.
-
Activation: Switch perfusate to pH 5.5 buffer .
-
Validation: You must observe a sharp inward current (
) as M2 channels open and protons flow in. If no current appears, expression failed.
-
-
Inhibition: Switch to pH 5.5 buffer + Amantadine (100 µM).
-
Result: In WT M2, current rapidly decays to baseline (blockade). In S31N mutants, current remains high (resistance).[7]
-
Visualization: Plaque Assay Logic
Caption: Workflow for Plaque Reduction Assay. The agarose overlay ensures that viral spread is local, creating discrete countable plaques.
Beyond Influenza: Modern Repurposing
While M2 targeting is currently limited by resistance, the adamantane scaffold is being repurposed for other viroporins.
Hepatitis C Virus (HCV)
HCV encodes a viroporin called p7 , essential for viral assembly and release.[1][8]
-
Adamantane Activity: Amantadine and Rimantadine inhibit p7 in vitro, but with genotype specificity (active against GT2a, less against GT1b).
-
Clinical Reality: Trials combining Amantadine with Interferon/Ribavirin showed mixed results and have largely been superseded by Direct Acting Antivirals (DAAs). However, p7 remains a valid target for resistant phenotypes [3].
SARS-CoV-2 (COVID-19)
Early in the pandemic, adamantanes were investigated for activity against the E protein (Envelope), which acts as a cation channel.
-
Current Status: While some docking studies suggested binding, clinical efficacy of monotherapy has not been robustly established. However, novel adamantane-heterocycle hybrids (e.g., Arbidol-adamantane conjugates) are being synthesized to target dual mechanisms (fusion inhibition + channel blockade).
References
-
Davies, W. L., et al. (1964).[9] "Antiviral Activity of 1-Adamantanamine (Amantadine)." Science, 144(3620), 862–863.[9] [9]
-
Pielak, R. M., & Chou, J. J. (2011). "Influenza M2 proton channels." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(2), 522-529.
-
Griffin, S., et al. (2003). "The p7 protein of hepatitis C virus forms an ion channel that is blocked by the antiviral drug amantadine."[1][10] FEBS Letters, 535(1-3), 34-38.
-
Jing, X., et al. (2008). "Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel."[2][3][4] PNAS, 105(31), 10967-10972.
-
CDC Health Alert Network. (2006). "CDC Recommends against the Use of Amantadine and Rimantadine for the Treatment or Prophylaxis of Influenza in the United States."
Sources
- 1. Inhibitor Development against p7 Channel in Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemical and Dynamical Influence of the Anti-Viral Drug Amantadine on the M2 Proton Channel Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential effect of p7 inhibitors on hepatitis C virus cell-to-cell transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Depth Analysis on the Binding Sites of Adamantane Derivatives in HCV (Hepatitis C Virus) p7 Channel Based on the NMR Structure - PMC [pmc.ncbi.nlm.nih.gov]
Adamantane-1,3-dicarboxamide mechanism of action speculation
Mechanism of Action Speculation & Pharmacodynamic Profile[1]
Executive Summary
Adamantane-1,3-dicarboxamide represents a specialized functionalization of the diamondoid cage. While the adamantane scaffold is historically synonymous with M2 ion channel blockade (Influenza A), the introduction of dual carboxamide moieties at the 1,3-bridgehead positions fundamentally alters its pharmacophore. This modification shifts the molecule's profile from a simple viral pore blocker to a potential modulator of complex enzymatic and receptor systems.
Based on Structure-Activity Relationship (SAR) data of adamantyl-carboxamide derivatives, this guide postulates two primary mechanisms of action:
-
Inhibition of 11
-Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1): Targeting metabolic dysregulation.[1][2][3] -
Allosteric Antagonism of the P2X7 Receptor: Targeting neuroinflammation and pain processing.
Physicochemical Pharmacophore Analysis
The core of this compound consists of a rigid, lipophilic tricyclo[3.3.1.1
| Feature | Property | Pharmacodynamic Implication |
| Adamantane Cage | High Lipophilicity ( | Excellent membrane permeability; anchors the molecule into hydrophobic pockets of enzymes/receptors. |
| 1,3-Substitution | Bridgehead Symmetry | Prevents metabolic oxidation at the most reactive tertiary carbons; increases half-life ( |
| Dicarboxamide | H-Bond Donor/Acceptor | Provides critical polar contacts (anchors) within the binding site, reducing the promiscuity often seen with pure hydrocarbons. |
Primary Mechanism Speculation: 11 -HSD1 Inhibition
Therapeutic Context: Metabolic Syndrome, Type 2 Diabetes, Obesity.
The most robust speculative mechanism aligns with the class of Adamantyl Carboxamide 11
Mechanistic Hypothesis
This compound is hypothesized to act as a competitive inhibitor of the substrate (cortisone) binding pocket.
-
Hydrophobic Anchor: The bulky adamantane cage occupies the large lipophilic pocket normally reserved for the steroid backbone of cortisone.
-
Catalytic Interference: The carboxamide groups mimic the C3 or C11 ketone/hydroxyl groups of the steroid. They engage in hydrogen bonding with the catalytic triad (Tyr177 , Ser170 ) and the cofactor NADPH .
-
Conformational Lock: The rigidity of the 1,3-dicarboxamide prevents the enzyme from undergoing the conformational shift required for hydride transfer, effectively silencing cortisol production.
Pathway Visualization (DOT)
The following diagram illustrates the interruption of the Glucocorticoid Receptor (GR) activation pathway.
Caption: Speculated blockade of intracellular cortisol regeneration by this compound competitive binding.
Secondary Mechanism Speculation: P2X7 Receptor Antagonism[4]
Therapeutic Context: Neuropathic Pain, Neuroinflammation, Rheumatoid Arthritis.
Adamantane amides are a validated chemotype for P2X7 receptor antagonists . The P2X7 receptor is an ATP-gated cation channel found on microglia and macrophages. Its overactivation triggers the NLRP3 inflammasome and cytokine release (IL-1
Mechanistic Hypothesis
-
Allosteric Modulation: Unlike competitive antagonists that bind the ATP site, the adamantane derivative likely binds to an allosteric inter-subunit pocket in the transmembrane domain.
-
Pore Stabilization: The lipophilic cage wedges into the membrane-proximal domain, stabilizing the receptor in the closed state even in the presence of high extracellular ATP.
-
Prevention of Pore Dilation: This blockade prevents the formation of the large non-selective pore (macropore), halting the massive efflux of
and influx of required for NLRP3 activation.
Pathway Visualization (DOT)
Caption: Allosteric inhibition of P2X7-mediated NLRP3 inflammasome activation by the adamantane derivative.
Experimental Validation Protocols
To validate these speculative mechanisms, the following self-validating experimental workflows are proposed.
Protocol A: Scintillation Proximity Assay (SPA) for 11
-HSD1
Objective: Determine IC
-
Preparation: Express human 11
-HSD1 in HEK293 cells and prepare microsomes. -
Reaction Mix: Combine microsomes, NADPH (200
M), and H-Cortisone (substrate) in assay buffer (pH 7.4). -
Inhibitor Addition: Add this compound (0.1 nM – 10
M) in DMSO. -
Incubation: Incubate at 37°C for 60 minutes.
-
Detection: Add SPA beads coated with anti-cortisol monoclonal antibodies.
-
Readout: The beads capture generated
H-Cortisol, bringing it close to the scintillant. Unconverted H-Cortisone does not bind. -
Validation: Use Glycyrrhetinic acid as a positive control inhibitor.
Protocol B: YO-PRO-1 Dye Uptake Assay for P2X7
Objective: Assess blockade of ATP-induced pore dilation.
-
Cell Line: Use P2X7-expressing HEK293 cells or THP-1 monocytes.
-
Dye Loading: Incubate cells with YO-PRO-1 fluorescent dye (enters only via dilated P2X7 pores).
-
Pre-treatment: Incubate cells with this compound for 30 mins.
-
Stimulation: Challenge with 3 mM ATP (agonist).
-
Measurement: Monitor fluorescence (Ex 490 nm / Em 515 nm) over 10 minutes.
-
Causality Check: If fluorescence is suppressed compared to vehicle, the compound prevents pore dilation.
-
Control: Use A-438079 (known adamantane P2X7 antagonist) as a reference standard.
References
-
Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. PubMed. [Link]
-
Adamantyl carboxamides and acetamides as potent human 11
-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed Central. [Link] -
Discovery of potent and selective adamantane-based small-molecule P2X(7) receptor antagonists. PubMed. [Link]
-
Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer. Purinergic Signalling. [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment. NIH. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Solubility Profiling of Adamantane-1,3-dicarboxamide
The following technical guide details the solubility profile, structural rationale, and experimental characterization of Adamantane-1,3-dicarboxamide.
Executive Summary
This compound (CAS: 62472-39-3) represents a critical structural motif in medicinal chemistry, serving as a scaffold for antiviral agents and 11
This guide provides a structural analysis of its solubility behaviors, a predicted solubility map based on validated analog data, and a standardized protocol for generating empirical solubility data in a drug development setting.
Molecular Architecture & Solubility Physics[1]
To predict and manipulate the solubility of this compound, one must understand the "Push-Pull" nature of its solvation thermodynamics.[1]
Structural Competitors[1][2]
-
The Lipophilic Core (The Cage): The tricyclic adamantane framework (
) is inherently hydrophobic.[2] In isolation (as adamantane), it dissolves readily in non-polar solvents like hexane or benzene.[1] -
The Hydrophilic Anchors (The Amides): The two carboxamide groups (
) at the 1 and 3 positions introduce strong dipole moments and, crucially, the capacity for intermolecular Hydrogen Bonding (H-bonding).
The Crystal Lattice Barrier
Unlike the parent adamantane (mp ~270°C, sublimes), the 1,3-dicarboxamide derivative forms a robust crystal lattice stabilized by an intermolecular H-bond network. This high lattice energy (reflected in melting points
Solvation Rule of Thumb:
To dissolve this compound, the solvent must be capable of disrupting the strong amide-amide intermolecular hydrogen bonds while simultaneously accommodating the bulky hydrophobic cage.
Solubility Data Analysis
The following profile is synthesized from thermodynamic data of structural analogs (Adamantane-1,3-dicarboxylic acid and 1,3-Adamantanediol) and validated synthesis purification protocols.
Table 1: Solubility Profile & Solvent Compatibility[1][4]
| Solvent Class | Solvent | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary Solvent. High dielectric constant and strong H-bond accepting capability effectively disrupt the amide crystal lattice.[1] |
| Polar Aprotic | DMF / NMP | High (>30 mg/mL) | Excellent solvation of the amide groups; preferred for chemical reactions (e.g., Hofmann degradation).[2] |
| Polar Protic | Methanol | Moderate (Warm) | Good H-bonding capability, but the hydrophobic cage reduces solubility at room temp.[1] |
| Polar Protic | Ethanol | Moderate (Hot) | Recrystallization Solvent. Low solubility at RT allows for high-yield crystallization upon cooling.[1] |
| Chlorinated | DCM / Chloroform | Low | Can solvate the cage, but lacks the H-bond accepting strength to break the crystal lattice efficiently. |
| Non-Polar | Hexane / Heptane | Insoluble | Complete thermodynamic mismatch.[1] The solvent cannot interact with the amide groups.[1] |
| Aqueous | Water | Very Low | The hydrophobic cage dominates.[1] While amides are hydrophilic, the bulk of the molecule repels water. |
Critical Insight: Recrystallization Strategy
Synthesis protocols for the precursor (1,3-adamantanedicarboxylic acid) and related ureas utilize Ethanol or Methanol/THF mixtures for purification.[1] This confirms that while the compound is soluble in these solvents at boiling points (reflux), it precipitates upon cooling—a classic solubility curve ideal for purification but requiring care in formulation.[1]
Experimental Protocol: Saturation Shake-Flask Method
For regulatory filings or precise formulation, empirical data is required.[1] This protocol ensures high data integrity (E-E-A-T compliant) using HPLC quantification.[1]
Workflow Diagram
Detailed Methodology
Objective: Determine thermodynamic solubility at 25°C and 37°C.
Materials:
-
This compound (>98% purity).[1]
-
Solvents: DMSO, Ethanol, Phosphate Buffer (pH 7.4).
-
Syringe Filters: 0.45 µm PVDF (compatible with most organics; avoid Nylon with acidic protons if degradation is suspected).[1]
Step-by-Step Procedure:
-
Supersaturation: Add the compound to 2 mL of the target solvent in a glass vial until undissolved solid remains visible (ensure explicit excess).
-
Equilibration: Place vials in a shaking incubator at the target temperature (e.g., 25°C) for 24 to 48 hours .
-
Note: For adamantane derivatives, 24 hours is usually sufficient due to rapid equilibration kinetics, but 48 hours confirms stability.
-
-
Phase Separation:
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: ACN:Water (Gradient 10% -> 90% ACN).[1] The adamantane cage requires high organic content for elution.[1]
-
Detection: UV at 205-210 nm (Amide absorption).[1] Warning: Adamantane lacks a strong chromophore; detection at low wavelengths is critical.
-
Applications & Formulation Context
Crystal Engineering
The insolubility in non-polar solvents and moderate solubility in alcohols makes this compound an excellent candidate for anti-solvent crystallization .[1]
-
Solvent: DMSO (dissolve at high concentration).[1]
-
Anti-solvent: Water or Acetone (slow addition precipitates the pure amide).[1]
Drug Delivery
For biological testing, stock solutions should be prepared in 100% DMSO at 10-20 mM.[1] Aqueous dilution should be performed immediately prior to dosing to prevent precipitation, keeping the final DMSO concentration <0.5% to avoid cytotoxicity.[1]
References
-
Synthesis & Properties of Adamantane Dicarboxylic Acid Title: Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[1][3][4] Source: Asian Journal of Chemistry, 2013.[1][5] Relevance: Establishes the melting point (~276°C) and ethanol recrystallization protocol for the direct precursor. URL:[Link]
-
Solubility of Adamantane Derivatives Title: Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes. Source: PubMed / Journal of Chemical Thermodynamics, 2016.[1] Relevance: Provides thermodynamic data on the solvation penalties of the adamantane cage in aqueous vs. organic media. URL:[Link]
Sources
Methodological & Application
Application Note: Scalable Synthesis of Adamantane-1,3-dicarboxamide
Executive Summary
Adamantane-1,3-dicarboxamide is a critical scaffold in medicinal chemistry, valued for its ability to introduce lipophilicity and rigidity into drug candidates (e.g., 11
This application note details a robust, scalable synthesis protocol starting from Adamantane-1,3-dicarboxylic acid . While direct coupling agents (HATU/EDC) are viable for milligram scales, they often suffer from purification bottlenecks due to the poor solubility of the adamantane core. Therefore, this guide prioritizes the Acyl Chloride Activation Route , which offers superior atom economy, simplified workup, and scalability (>100g).
Key Performance Indicators (KPIs)
| Parameter | Specification |
| Target Yield | > 85% (Isolated) |
| Purity | > 98% (HPLC/NMR) |
| Scale Suitability | 1g to 500g |
| Critical Attribute | Removal of thionyl chloride traces prior to amidation |
Retrosynthetic Analysis & Workflow
The synthesis relies on the nucleophilic acyl substitution of the activated diacid. The high symmetry of the adamantane cage simplifies NMR characterization but complicates solubility.
Figure 1: Synthetic Workflow & Decision Tree
Caption: Logical workflow for the conversion of diacid to diamide via acid chloride, highlighting critical decision points.
Protocol A: Acyl Chloride Route (Primary Method)
Rationale: This method utilizes Thionyl Chloride (
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Precursor: Adamantane-1,3-dicarboxylic acid (CAS: 39269-10-8)
-
Activator: Thionyl Chloride (
, Reagent Grade, >99%) -
Catalyst: N,N-Dimethylformamide (DMF, Anhydrous)
-
Nucleophile: Ammonium Hydroxide (
, 28-30% aq. solution) -
Solvents: Tetrahydrofuran (THF, anhydrous), Dichloromethane (DCM)
Experimental Procedure
Step 1: Activation (Acid Chloride Formation)
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap acidic gases.
-
Charging: Add Adamantane-1,3-dicarboxylic acid (10.0 g, 44.6 mmol) to the flask.
-
Reagent Addition: Carefully add Thionyl Chloride (30 mL, excess) .
-
Note: The reaction can be run neat (in
) or suspended in DCM. Running neat drives the reaction faster.
-
-
Catalysis: Add 2-3 drops of anhydrous DMF .
-
Reaction: Heat the mixture to reflux (
C oil bath) for 2–4 hours.-
Endpoint: The reaction is complete when the suspension turns into a clear, homogeneous solution and gas evolution ceases.
-
Step 2: Solvent Swap (Critical for Purity)
-
Evaporation: Cool the mixture to room temperature. Concentrate under reduced pressure (Rotovap) to remove excess
. -
Azeotrope: Add anhydrous Toluene (20 mL) and evaporate again. Repeat twice.
-
Why? Residual
will react violently with ammonium hydroxide in the next step, causing dangerous exotherms and lowering yield.
-
-
Re-dissolution: Dissolve the resulting solid (Adamantane-1,3-dicarbonyl dichloride) in anhydrous THF (50 mL) .
Step 3: Amidation
-
Preparation: In a separate beaker, cool Ammonium Hydroxide (28%, 60 mL) to
C using an ice bath. -
Addition: Add the THF solution of the acid chloride dropwise to the stirred ammonia solution over 30 minutes.
-
Observation: A heavy white precipitate (the diamide) will form immediately.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 1 hour.
Step 4: Workup & Purification
-
Filtration: Filter the white solid using a Buchner funnel.[3]
-
Washing:
-
Wash with Water (3 x 50 mL) to remove ammonium chloride salts.
-
Wash with cold Acetone (1 x 20 mL) to remove unreacted organic impurities.
-
-
Drying: Dry the solid in a vacuum oven at
C for 12 hours. -
Recrystallization (Optional): If purity is <98%, recrystallize from hot DMF/Water or Ethanol.
Protocol B: Mixed Anhydride Route (Alternative)
Rationale: Suitable for labs lacking fume hoods for
-
Dissolve Adamantane-1,3-dicarboxylic acid (1.0 g) in THF (20 mL) and Triethylamine (2.5 eq) . Cool to
C. -
Add Ethyl Chloroformate (2.2 eq) dropwise. Stir for 30 mins to form the mixed anhydride.
-
Add Ammonium Hydroxide (excess) or bubble
gas . -
Warm to RT, evaporate THF, and wash the residue with water/dilute HCl.
Characterization & QC Data
The product, This compound , should be a white powder.[4]
| Technique | Expected Signal / Result | Interpretation |
| Appearance | White crystalline powder | High purity solid |
| Melting Point | > 280°C (Dec) | Consistent with diamide H-bonding network |
| IR Spectroscopy | 3350, 3180 cm | Confirms primary amide formation |
| 1H NMR (DMSO-d6) | Amide protons often appear as two broad singlets due to restricted rotation or H-bonding | |
| Solubility | DMSO (High), DMF (High), Water (Low), DCM (Low) | Critical for formulation |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of acid chloride before amidation. | Ensure THF and glassware are strictly anhydrous during Step 2. |
| Violent Exotherm | Residual Thionyl Chloride. | Perform the Toluene azeotrope step (Step 2.2) rigorously. |
| Sticky Product | Oligomer formation or incomplete amidation. | Use a large excess of Ammonia. Ensure the acid chloride is added to the ammonia, not vice versa. |
| Incomplete Dissolution (Step 1) | Degraded reagents or insufficient heat. | Add fresh DMF catalyst; ensure reflux is vigorous. |
References
-
Synthesis of Adamantane Precursors: Zhu, H., & Zhong, X.[2] (2013).[2] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[2][5] Asian Journal of Chemistry, 25(7), 3639-3642. Link
-
Amidation via Mixed Anhydride: Glenmark Pharmaceuticals S.A. (2006). International Patent WO2006090244. (Method adapted for dicarboxamide). Link
-
Adamantane Physical Properties: National Institute of Standards and Technology (NIST). Adamantane-1,3-dicarboxylic acid properties. Link
-
General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
Sources
- 1. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 2. Free Article [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
using Adamantane-1,3-dicarboxamide as a linker in MOFs
Application Note: Adamantane-1,3-dicarboxamide & Dicarboxylate in Porous Frameworks
Part 1: Executive Summary & Strategic Rationale
The Adamantane Advantage
Adamantane (
-
Steric Bulk & Hydrophobicity: The adamantane cage creates hydrophobic pockets ideal for encapsulating non-polar drugs or separating hydrocarbons.[1]
-
Aliphatic Rigidity: Unlike flexible aliphatic chains, the adamantane core prevents pore collapse while maintaining optical transparency (lack of aromatic
- absorption).[1] -
Dual Functionality:
Critical Distinction: While the user query specifies dicarboxamide, in MOF chemistry, the dicarboxylate is the standard metal-binding species.[1] The carboxamide is frequently used to construct supramolecular HOFs or serves as a synthetic intermediate.[1] This guide covers both to ensure complete technical coverage.
Part 2: Synthesis of the Linker
Before framework assembly, the high-purity linker must be synthesized.[1] Commercial availability of the 1,3-isomer is lower than the 1-monoacid; thus, in-house synthesis is often required.[1]
Workflow Diagram: Linker Synthesis
Figure 1: Synthetic pathway from the mono-acid precursor to the dicarboxylate (MOF linker) and dicarboxamide (HOF linker).
Protocol A: Synthesis of this compound
Reference Grounding: Based on Koch-Haaf carboxylation and subsequent amidation.[1]
Reagents: 1-Adamantanecarboxylic acid, 98%
-
Carboxylation (Formation of H2ADC):
-
Dissolve 1-adamantanecarboxylic acid (10 g) in 98%
(100 mL) at 0°C. -
Add formic acid (10 mL) dropwise over 2 hours (generates CO in situ).[1]
-
Stir for 4 hours at room temperature.
-
Pour onto crushed ice. Filter the white precipitate (Adamantane-1,3-dicarboxylic acid).[1][2]
-
Purification: Recrystallize from ethanol/water.[1]
-
-
Amidation (Formation of Dicarboxamide):
-
Reflux H2ADC (5 g) in
(30 mL) for 3 hours until clear (formation of diacid chloride). -
Remove excess
under vacuum.[1] -
Dissolve residue in dry THF (20 mL) and add dropwise to an ice-cold solution of concentrated aqueous ammonia (50 mL).
-
Filter the resulting white solid, wash with water, and dry.[1][2]
-
Yield: ~85%.[1] Characterization: FTIR (Amide I band ~1650 cm⁻¹).[1]
-
Part 3: MOF & HOF Assembly Protocols
Protocol B: Synthesis of Mg-ADC MOF (Layered Framework)
Application: Gas separation, light-weight structural frameworks.[1]
Mechanism: The hard carboxylate oxygen binds to the oxophilic
Materials:
Step-by-Step:
-
Dissolution: Dissolve 0.5 mmol
and 1.0 mmol in 10 mL of the solvent mixture. -
Solvothermal Reaction: Seal in a 20 mL Teflon-lined autoclave.
-
Heating Profile:
-
Ramp to 120°C over 2 hours.
-
Hold at 120°C for 72 hours.
-
Cool to RT over 12 hours (slow cooling promotes single crystal growth).[1]
-
-
Washing: Filter colorless block crystals. Wash with DMF (3x) and Ethanol (3x) to remove unreacted ligand.[1]
-
Activation: Solvent exchange with acetone for 3 days, followed by vacuum drying at 100°C.
Protocol C: Assembly of this compound HOF
Application: Proton conduction, specific anion binding.[1] Mechanism: The amide groups act as both H-bond donors (-NH2) and acceptors (C=O), forming a supramolecular network without metal nodes.[1]
Materials:
Step-by-Step:
-
Supersaturation: Prepare a saturated solution of the dicarboxamide in warm Methanol/Chloroform (1:1).
-
Slow Evaporation: Place the vial in a vibration-free environment covered with parafilm containing a single pinhole.
-
Crystallization: Allow solvent to evaporate slowly over 5–7 days.
-
Harvesting: Collect crystals. Note: HOFs are fragile; avoid vacuum drying if the structure relies on solvent inclusion.[1] Store in mother liquor until analysis.
Part 4: Characterization & Validation
Table 1: Key Characterization Metrics
| Technique | Parameter | Expected Observation (MOF/HOF) |
| PXRD | Low-angle reflections | Confirm crystallinity and phase purity against simulated patterns. |
| FTIR | C=O Stretch | Acid (MOF): Shift from 1690 cm⁻¹ (free) to ~1550-1600 cm⁻¹ (coordinated).[1] Amide (HOF): Sharp bands at ~1650 cm⁻¹ (Amide I) and ~3400 cm⁻¹ (N-H).[1] |
| TGA | Weight Loss | MOF: Solvent loss <150°C, Framework stable >350°C. HOF: Lower stability, decomposition often >250°C. |
| SC-XRD | Bond Lengths | Confirm Ad-COO-Metal coordination or Ad-CONH[1]···O=C H-bonding network.[1] |
Data Visualization: Structural Logic
Figure 2: Divergent assembly pathways.[1] Path A leads to robust MOFs via the acid form; Path B leads to flexible HOFs via the amide form.[1]
Part 5: Applications in Drug Development
1. Hydrophobic Drug Encapsulation The adamantane cage is highly lipophilic.[1] MOFs constructed with this linker possess "greasy" pore walls ideal for encapsulating poorly soluble drugs (e.g., Ibuprofen, Paclitaxel).[1]
-
Protocol: Soak activated MOF in a concentrated drug solution (in Hexane or Ethanol) for 24 hours.[1] Measure uptake via UV-Vis of the supernatant.[1]
2. Bio-inertness Adamantane derivatives are FDA-approved (e.g., Amantadine).[1] Linkers derived from this scaffold reduce the toxicity profile of the degraded MOF carrier compared to heavy-metal or polyaromatic linkers.[1]
Part 6: References
-
Synthesis of Adamantane Acids: ChemicalBook. "Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid."
-
Mg-Adamantane MOF Structure: ResearchGate. "Poly[(μ4-adamantane-1,3-dicarboxylato)...] layered coordination polymer."[1]
-
Amide HOFs: RSC Publishing.[1] "Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry."[1] (Analogous chemistry for amide networks).
-
Adamantane Properties: Wikipedia. "Adamantane - Crystal Structure and Properties."
Sources
Supramolecular Architectures of Adamantane-1,3-dicarboxamide
Application Note & Protocol Guide
Executive Summary
Adamantane-1,3-dicarboxamide represents a unique class of "tectons" (molecular building blocks) in supramolecular chemistry. Its utility stems from the synergistic combination of the adamantane cage —which provides a rigid, lipophilic, diamondoid scaffold—and the dual carboxamide functionalities , which act as directional hydrogen-bonding "sticky ends."
This Application Note provides a validated roadmap for researchers utilizing this molecule to engineer Hydrogen-bonded Organic Frameworks (HOFs) and pharmaceutical co-crystals. Unlike flexible aliphatic spacers, the adamantane core prevents conformational collapse, creating robust voids for guest inclusion or drug solubilization.
Key Applications
-
Pharmaceutical Co-crystals: Modulating solubility of BCS Class II/IV drugs via amide-acid heterosynthons.
-
Crystal Engineering: Designing predictable 1D ribbons and 2D sheets using the
supramolecular homosynthon. -
Material Science: Construction of low-density, high-stability supramolecular polymers.
Supramolecular Design Principles
The efficacy of this compound relies on two primary molecular recognition events. Understanding these is prerequisite to experimental design.
The "Lipophilic Bullet" Effect
The adamantane cage is highly lipophilic and bulky. When incorporated into a crystal lattice, it acts as a spacer that disrupts close packing of planar aromatic drugs, potentially lowering lattice energy and improving dissolution rates.
Synthon Logic
-
Homosynthon (Self-Assembly): In the absence of other H-bond donors, the molecule self-associates via the amide-amide dimer motif (
), forming infinite ribbons. -
Heterosynthon (Co-crystallization): In the presence of carboxylic acid-containing drugs (e.g., Ibuprofen, Benzoic acid derivatives), the Amide-Acid heterosynthon is energetically favored over the homodimer, driving co-crystal formation.
Figure 1: Supramolecular decision tree. The presence of a proton-donating guest (API) shifts the equilibrium from homomeric assembly to heteromeric co-crystals.
Protocol: Synthesis and Purification
While 1,3-adamantanedicarboxylic acid is commercially available, high-purity dicarboxamide is best synthesized fresh to avoid hydrolysis products.
Materials
-
1,3-Adamantanedicarboxylic acid (Starting Material)[1][2][3][4][5]
-
Thionyl chloride (
) or Oxalyl chloride -
Ammonium hydroxide (
, 28-30%) or Ammonia gas -
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
Step-by-Step Workflow
Step 1: Activation (Acid Chloride Formation)
-
Charge: Place 10.0 mmol of 1,3-adamantanedicarboxylic acid in a round-bottom flask equipped with a reflux condenser and drying tube (
). -
React: Add excess Thionyl chloride (10 mL) carefully.
-
Reflux: Heat to reflux (approx. 75°C) for 3–4 hours until the solution becomes clear and gas evolution (
) ceases. -
Isolate: Remove excess
under reduced pressure (rotary evaporator). Critical: Do not expose the residue to humid air.
Step 2: Amidation
-
Dissolve: Redissolve the acid chloride residue in 20 mL anhydrous THF.
-
Cool: Place the reaction vessel in an ice bath (0°C).
-
Add Amine: Slowly bubble
gas through the solution OR add concentrated aqueous dropwise. A heavy white precipitate will form immediately. -
Stir: Allow to warm to room temperature and stir for 2 hours.
Step 3: Purification[6]
-
Filter: Collect the white solid via vacuum filtration.
-
Wash: Wash abundantly with water (to remove
) and then cold methanol. -
Recrystallize: Recrystallize from DMF/Water or Ethanol/Water mixtures to obtain X-ray quality needles.
-
Dry: Vacuum dry at 60°C for 12 hours.
Protocol: Crystal Growth & Co-crystallization
This section details how to grow single crystals for structure determination and how to screen for pharmaceutical co-crystals.
Single Crystal Growth (Slow Evaporation)
-
Solvent System: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These are required due to the low solubility of the diamide in common organic solvents.
-
Method: Prepare a saturated solution in DMF. Filter into a narrow vial. Cover with parafilm and poke 2-3 small holes. Allow to stand undisturbed at room temperature for 5-7 days.
Pharmaceutical Co-crystal Screening (Liquid Assisted Grinding - LAG)
LAG is the preferred "Green Chemistry" method for initial screening.
-
Stoichiometry: Weigh this compound and the target Drug (e.g., Ibuprofen) in a 1:2 molar ratio (assuming the drug has one -COOH group).
-
Grind: Place in a mortar or ball mill.
-
Solvent Drop: Add a catalytic amount of solvent (
). Methanol or Ethanol is recommended. -
Process: Grind for 20-30 minutes.
-
Analyze: Immediately analyze the resulting powder via PXRD (Powder X-Ray Diffraction). New peaks indicate a new phase (co-crystal).
Characterization & Data Interpretation
Solubility Profile
This compound exhibits a distinct solubility profile driven by its rigid hydrophobic core and strong intermolecular H-bonding.
| Solvent | Solubility | Usage |
| Water | Insoluble | Wash solvent |
| Methanol/Ethanol | Sparingly Soluble | Anti-solvent |
| Chloroform/DCM | Insoluble | - |
| DMF/DMSO | Soluble | Crystallization solvent |
| THF | Sparingly Soluble | Reaction medium |
Spectroscopic Validation
To validate the formation of the amide or co-crystal, monitor the Carbonyl (
-
Starting Material (Acid): Broad -OH stretch (2500-3300
), ~1690 . -
Product (Amide): Distinct doublet for primary amide
stretch (3350, 3180 ), Amide I ( ) ~1650-1660 . -
Co-crystal Formation: Look for a shift in the
peak of the drug molecule. A shift of >10 usually indicates successful heterosynthon formation.
Structural Topology (Graphviz)
The following diagram illustrates the synthesis and assembly logic for documentation purposes.
Figure 2: Synthetic pathway and spectroscopic validation checkpoints.
References
-
Synthesis of Adamantane Precursors: Zhu, H., & Zhong, X.[5] (2013).[7][8] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[2][3][4][5] Asian Journal of Chemistry. Link
-
Supramolecular Synthons: Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link
-
Adamantane in Co-crystals: Surov, A. O., et al. (2024). Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding.[9] Crystal Growth & Design. Link
-
Pharmaceutical Co-crystals Overview: Karimi-Jafari, M., et al. (2018). Pharmaceutical Cocrystals: A Review. Crystals. Link
-
Adamantane Structure & Bonding: Kawahata, M., et al. (2018).[10] Hydrogen-bonded Structures from Adamantane-based Catechols. Journal of Molecular Structure. Link
Sources
- 1. Polymeric hydrogen-bonded supramolecules by self-assembling of adamantane derivatives with bipyridines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 5. Free Article [chemicalbook.com]
- 6. CN102093228A - Method for synthesizing 1, 3-adamantane diamine - Google Patents [patents.google.com]
- 7. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Yield Synthesis of 1,3-Diaminoadamantane via Hofmann Rearrangement
[1][2]
Executive Summary
1,3-diaminoadamantane is a critical pharmacophore and intermediate in the synthesis of antiviral agents and NMDA receptor antagonists (e.g., Memantine analogs). It also serves as a rigid, steric crosslinker in high-performance polymer chemistry.[1]
This Application Note details the Hofmann Rearrangement protocol for synthesizing 1,3-diaminoadamantane directly from 1,3-adamantane dicarboxamide.[1] Unlike reduction methods (e.g., LiAlH₄) which preserve the carbon count, the Hofmann rearrangement excises the carbonyl carbon, converting the amide (
Key Advantages of this Protocol:
Strategic Analysis & Mechanism
The Chemical Pathway
The transformation relies on the oxidative rearrangement of the primary amide. The steric bulk of the adamantane cage actually stabilizes the intermediate isocyanate against side reactions (like polymerization), making this substrate particularly well-suited for the Hofmann degradation.
Mechanism Overview:
-
N-Bromination: Base-catalyzed halogenation of the amide nitrogen.[1][2]
-
Rearrangement: Migration of the adamantyl carbon to the nitrogen, expelling bromide and forming the isocyanate.
-
Hydrolysis & Decarboxylation: The isocyanate reacts with water to form a carbamic acid, which spontaneously decarboxylates to the amine.[1][3]
Visualization: Reaction Mechanism
The following diagram illustrates the molecular transformation logic.
Figure 1: Step-wise mechanism of the Hofmann Rearrangement applied to the adamantane scaffold.
Experimental Protocol
Materials & Equipment
-
Precursor: 1,3-Adamantane dicarboxamide (Purity >98% recommended).[1]
-
Reagents: Bromine (
, reagent grade), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl, 37%), Diethyl Ether or Dichloromethane (DCM).[1] -
Equipment: 3-neck round bottom flask, reflux condenser, pressure-equalizing addition funnel, ice bath, oil bath.[1]
Critical Process Parameters (CPP)
To ensure reproducibility, adhere to the stoichiometry and conditions below.
| Parameter | Value | Rationale |
| Molar Ratio (Amide:NaOH) | 1 : 8-10 | Excess base is required to neutralize the HBr formed and trap the released |
| Molar Ratio (Amide:Br₂) | 1 : 2.2 | Slight excess ensures complete conversion of both amide groups.[1] |
| Initial Temperature | 0–5 °C | Prevents premature hydrolysis of the amide or bromine disproportionation.[1] |
| Rearrangement Temp | 70–80 °C | Sufficient energy to cross the activation barrier for the alkyl migration.[1] |
Step-by-Step Methodology
Phase 1: Formation of N-Bromoamide (Low Temperature)
-
Dissolution: In a 3-neck flask, dissolve NaOH (10 equiv) in distilled water (approx. 10 mL per gram of NaOH). Cool the solution to 0°C in an ice bath.
-
Bromine Addition: Add Bromine (2.2 equiv) dropwise via the addition funnel.[1]
-
Substrate Addition: Add 1,3-adamantane dicarboxamide (1 equiv) to the cold hypobromite solution in small portions. Stir vigorously at 0–5°C for 30 minutes to allow N-bromination.
Phase 2: Thermal Rearrangement
-
Heating: Remove the ice bath and slowly heat the reaction mixture to 70–80°C .
-
Observation: Evolution of gas (
is not evolved, but is trapped; however, slight bubbling may occur).[1] The suspension will clarify as the insoluble amide converts to the amine. -
Duration: Maintain temperature for 2–3 hours .
-
Cooling: Allow the mixture to cool to room temperature.
Phase 3: Isolation & Purification (The "Solubility Switch")
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the free amine with Diethyl Ether or DCM (
volumes).[1]-
Note: The diamine is soluble in organic solvents; inorganic byproducts remain in the aqueous phase.[1]
-
-
Drying: Combine organic layers and dry over anhydrous
. Filter off the drying agent.[1] -
Salt Formation (Crucial Step): Bubble dry HCl gas through the organic solution, or add concentrated HCl dropwise.[1]
-
Result: A white precipitate of 1,3-diaminoadamantane dihydrochloride will form immediately.[1]
-
-
Filtration: Filter the precipitate, wash with fresh ether to remove non-basic organic impurities, and dry under vacuum.[1]
Workflow Visualization
The following flowchart outlines the operational logic, highlighting the purification checkpoints.
Figure 2: Operational workflow for the synthesis and purification of 1,3-diaminoadamantane.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete rearrangement or loss during extraction.[1] | Ensure heating is sustained for 3 hours. During extraction, ensure the aqueous phase is strongly basic (pH > 12) to keep the amine in the free-base form (organic soluble). |
| Red/Brown Color | Residual Bromine.[1] | Add a few drops of sodium thiosulfate solution to the reaction mixture before extraction to quench excess bromine.[1] |
| Sticky Precipitate | Mono-amine impurity or wet solvent.[1] | Recrystallize the final hydrochloride salt from Methanol/Ether.[1] The diamine salt is less soluble in ether than the mono-amine.[1] |
References
-
Mills, J., & Krumkalns, E. (1968).[1] Adamantyl Secondary Amines. U.S. Patent No.[1][4][5] 3,391,142.[1][4][5] Washington, DC: U.S. Patent and Trademark Office.[1]
-
Stetter, H., et al. (1960).[1] Über Verbindungen mit Urotropin-Struktur, XVI.[1] Beiträge zur Chemie der Adamantan-Derivate. Chemische Berichte, 93(1), 226-230.[1] (Foundational work on adamantane functionalization).
-
Zhu, H., & Zhong, X. (2013).[1][6] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[7][1][6] Asian Journal of Chemistry, 25(7), 3639-3640.[1]
-
[1]
-
-
PubChem Compound Summary. (n.d.). Adamantane-1,3-diamine dihydrochloride.[1][8][9] National Center for Biotechnology Information.[1]
Sources
- 1. 1,3-Dimethyladamantane | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. US20080300390A1 - Reducing carbohydrate derivatives of adamantane amines, and synthesis and methods of use thereof - Google Patents [patents.google.com]
- 5. US3391142A - Adamantyl secondary amines - Google Patents [patents.google.com]
- 6. Free Article [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. americanelements.com [americanelements.com]
- 9. 1,3-Bis(1-aminoethyl)adamantane dihydrochloride | C14H28Cl2N2 | CID 52997377 - PubChem [pubchem.ncbi.nlm.nih.gov]
functionalization of Adamantane-1,3-dicarboxamide at the amide group
Application Note: Strategic Functionalization of Adamantane-1,3-dicarboxamide
Abstract
This compound (Ad(CONH₂)₂) is a critical bifunctional scaffold in medicinal chemistry and materials science.[1] Its rigid, lipophilic tricyclic cage provides unique pharmacokinetic benefits, including improved membrane permeability and metabolic stability.[1] This guide details the primary functionalization pathways at the amide site: Hofmann rearrangement to diamines, dehydration to nitriles, and nucleophilic substitution for N-alkylation. These protocols are optimized for reproducibility, scalability, and yield, addressing the specific solubility challenges associated with the adamantane lattice.
Reaction Landscape & Strategic Overview
The 1,3-dicarboxamide moiety serves as a "gateway" functional group. Unlike the chemically inert bridgehead C-H bonds, the amide groups are highly reactive under specific conditions, allowing for the divergence of the scaffold into electrophilic (nitrile, isocyanate) or nucleophilic (amine) cores.
Pathway Visualization
The following diagram outlines the divergent synthesis pathways starting from this compound.
Figure 1: Divergent functionalization pathways for this compound. Colors indicate distinct chemical utility classes.
Protocol A: Hofmann Rearrangement (Synthesis of 1,3-Diaminoadamantane)
Scientific Rationale: The conversion of the carboxamide to the primary amine involves the migration of the adamantyl group from the carbonyl carbon to the nitrogen, with the loss of CO₂. While classic conditions utilize bromine (Br₂) and strong base, this often leads to hydrolysis byproducts.[1] The protocol below utilizes a modified hypobromite generation in situ to maximize yield and minimize side reactions.
Target Utility: Synthesis of antiviral pharmacophores (Rimantadine/Amantadine analogs) and curing agents for epoxy resins.[1]
Materials:
-
This compound (10 mmol)[1]
-
Sodium Hydroxide (NaOH), 10 M aqueous solution[1]
-
Bromine (Br₂) OR Sodium Hypochlorite (NaOCl, 10-13% active chlorine)[1]
-
Solvent: 1,4-Dioxane (stabilizes the intermediate isocyanate)
-
Quenching: Sodium thiosulfate (saturated aq.)[1]
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve NaOH (80 mmol, 8.0 equiv) in water (20 mL) .
-
Cool the solution to 0 °C in an ice/water bath.
-
-
Bromination (Active Species Formation):
-
Substrate Addition:
-
Rearrangement:
-
Work-up & Isolation:
-
Purification (Optional but Recommended):
-
Convert to the dihydrochloride salt by bubbling HCl gas through an ethereal solution, or adding 4M HCl in dioxane. The salt precipitates as a white solid (mp > 300 °C).[1]
-
Yield Expectation: 75–85% Characterization:
-
¹H NMR (CDCl₃): δ 1.4–1.7 (m, adamantane cage protons), 1.1 (br s, -NH₂).[1]
-
IR: Disappearance of Amide I/II bands (1650/1540 cm⁻¹); appearance of N-H stretch (3300–3400 cm⁻¹).[1]
Protocol B: Dehydration to 1,3-Adamantanedicarbonitrile
Scientific Rationale: Dehydration converts the hydrophilic amide (-CONH₂) into the lipophilic, linear nitrile (-CN).[1] This transformation is thermodynamically driven by the formation of a stable phosphate or acetate leaving group.[1] We utilize Trifluoroacetic Anhydride (TFAA) and Pyridine , a mild system that avoids the harsh acidic conditions of POCl₃, preserving the adamantane cage integrity.
Target Utility: Precursor for tetrazoles (bioisosteres of carboxylic acids) or high-performance polyamides.[1]
Materials:
-
This compound (5 mmol)[1]
-
Trifluoroacetic Anhydride (TFAA) (12 mmol)[1]
-
Pyridine (excess, acts as solvent/base)[1]
-
Solvent: Dry Dichloromethane (DCM) or 1,4-Dioxane[1]
Step-by-Step Methodology:
-
Setup:
-
Flame-dry a 100 mL round-bottom flask under Nitrogen (N₂) atmosphere.
-
Add This compound (5 mmol) and Pyridine (10 mL) .
-
Note: The starting material may be a suspension initially.[1]
-
-
Dehydration:
-
Quenching & Work-up:
Yield Expectation: 85–95% Characterization:
-
IR: Strong, sharp peak at ~2230 cm⁻¹ (C≡N stretch).[1] Absence of Carbonyl (C=O) peak.[1]
-
¹³C NMR: Signal at ~124 ppm (C≡N).[1]
Comparative Data Summary
| Feature | Amide (Starting Material) | Amine (Product A) | Nitrile (Product B)[1][2] |
| Formula | C₁₂H₁₈N₂O₂ | C₁₀H₁₈N₂ | C₁₂H₁₄N₂ |
| MW ( g/mol ) | 222.29 | 166.27 | 186.26 |
| Solubility | DMSO, MeOH (Mod.)[1][3] | DCM, CHCl₃, Hexanes | DCM, EtOAc, Toluene |
| IR Key Band | 1650 cm⁻¹ (C=O) | 3350 cm⁻¹ (N-H) | 2230 cm⁻¹ (C≡N) |
| Primary Use | Scaffold Precursor | Antiviral/Polymer | Cross-linker/Ligand |
References
-
Zhu, H., & Zhong, X. (2013).[1][4] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[1][4][5] Asian Journal of Chemistry, 25(7), 4052–4054.[1]
-
Ganesan, M., & Nagaraaj, P. (2020).[1][6] Recent developments in dehydration of primary amides to nitriles.[1][2][6][7][8] Organic Chemistry Frontiers, 7, 3792-3814.[1]
-
Schwab, P. F., et al. (2002).[1] Molecular Rods. 1. Simple Axial Rods.[1] Chemical Reviews, 102(5), 1850-1853.[1] (Discusses rigid adamantane scaffolds).
-
PubChem Compound Summary. (2025). This compound.[1][9][10] National Library of Medicine.[1]
Sources
- 1. 1,3-Adamantanediol | C10H16O2 | CID 573829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Free Article [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-N-(2-hydroxyethyl)this compound | C14H22N2O3 | CID 173105813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of 1,3-Diaminoadamantane via Hofmann Degradation
Executive Summary & Scientific Rationale
This application note details the protocol for converting adamantane-1,3-dicarboxamide into 1,3-diaminoadamantane using a modified Hofmann degradation. This transformation is critical in medicinal chemistry for synthesizing adamantane-based NMDA receptor antagonists (e.g., Memantine).[1]
The Challenge of the Adamantane Cage
Unlike linear aliphatic amides, the adamantane scaffold is highly lipophilic and sterically bulky. Standard Hofmann conditions often fail due to:
-
Poor Solubility: The dicarboxamide is sparingly soluble in cold aqueous media, leading to heterogeneous reaction mixtures.
-
Retrogradation: Inefficient heat transfer can lead to the formation of stable acyl urea byproducts rather than the desired amine.
The Solution: Phase-Controlled Synthesis
This protocol utilizes a temperature-staged aqueous alkaline bromination .[1] By separating the N-bromination event (low temperature) from the rearrangement event (high temperature), we maximize yield and minimize side reactions.
Mechanistic Pathway[1][2][3]
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a double rearrangement, as the substrate possesses two amide functionalities.
Key Mechanistic Checkpoints:
-
N-Bromination: Formation of the N-bromoamide intermediate (must occur below 5°C to prevent premature decomposition).
-
Isocyanate Formation: The concerted migration of the adamantyl carbon to nitrogen (the actual "rearrangement").
-
Hydrolysis/Decarboxylation: Irreversible loss of
to yield the amine.[2]
Figure 1: Mechanistic flow of the double Hofmann degradation.[1] Note the critical thermal transition between the N-bromo intermediate and the isocyanate.
Experimental Protocol
Reagents & Stoichiometry
Note: Stoichiometry is calculated for the dicarboxamide . We require >2 equivalents of active reagent.
| Component | Role | Eq. | Notes |
| This compound | Substrate | 1.0 | Starting material (SM). |
| Bromine ( | Oxidant | 2.4 | Slight excess (1.2 per amide) to ensure completion. |
| Sodium Hydroxide (NaOH) | Base | 8.0 | High excess required to neutralize HBr and trap |
| Water (DI) | Solvent | ~20 vol | High dilution prevents intermolecular urea formation. |
Safety Prerequisites
-
Bromine Hazard: Elemental bromine is highly corrosive and volatile. All transfers must occur in a fume hood using glass syringes or pressure-equalizing dropping funnels.[1]
-
Exotherm Control: The reaction of
with NaOH is exothermic. The rearrangement step releases gas; ensure the system is vented (not sealed).
Step-by-Step Methodology
Phase A: Preparation of Hypobromite (In-Situ)[1]
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, thermometer, and pressure-equalizing dropping funnel.
-
Base Dissolution: Dissolve NaOH (8.0 eq) in DI water. Cool the solution to 0°C – 5°C using an ice/salt bath.
-
Bromine Addition: Add liquid bromine (2.4 eq) dropwise to the cold NaOH solution.
-
Critical: Maintain internal temperature < 10°C .
-
Observation: Solution will turn yellow/orange as NaOBr forms.
-
Phase B: Substrate Addition & N-Bromination[1]
-
Addition: Add solid this compound (1.0 eq) to the cold NaOBr solution in portions.
-
Solubilization: Stir vigorously at 0°C – 5°C for 1–2 hours.
-
Note: The amide may not fully dissolve immediately. A slurry is acceptable if the particle size is fine.
-
Phase C: Thermal Rearrangement[1]
-
Initiation: Remove the ice bath. Slowly heat the reaction mixture to 70°C – 80°C .
-
Observation: As the temperature passes 50°C, the mixture may foam due to
evolution. Ensure adequate headspace.
-
-
Reaction: Maintain 75°C for 2–4 hours. The suspension should clarify as the amine (or its soluble carbamate precursor) forms, though the free amine may oil out later.
-
Completion: Monitor by TLC (eluent: MeOH/DCM with 1%
) or LC-MS.
Phase D: Isolation & Purification[1][3][4][5]
-
Extraction: Cool the mixture to room temperature. The product (diamine) is basic. Extract the aqueous reaction mixture with Dichloromethane (DCM) or Toluene (
mL).-
Note: Unlike mono-amines, the diamine is quite polar; multiple extractions are necessary.
-
-
Salt Formation (Optional but Recommended):
-
Filtration: Filter the solid, wash with cold ether, and dry under vacuum.
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis.[1] Color coding indicates thermal states (Blue=Cold, Yellow=Heat, Green=Product).[1]
Analytical Validation
Successful synthesis should be validated against the following parameters:
| Parameter | Expected Result |
| Physical State | White crystalline solid (as HCl salt).[1] |
| Melting Point | > 300°C (Decomposes, typical for adamantane salts). |
| IR Spectroscopy | Disappearance of Amide I/II bands ( |
| 1H NMR ( |
Troubleshooting & Optimization
Issue: Low Yield / Insoluble Precipitate
-
Cause: Formation of Acyl Urea . If the rearrangement is too slow or the concentration is too high, the intermediate isocyanate reacts with the starting amide.
-
Correction: Increase the volume of water (dilution factor). Ensure the transition from 5°C to 75°C is rapid enough to consume the intermediate, but controlled enough to manage off-gassing.
Issue: Yellow Product[1]
-
Cause: Residual bromine or brominated byproducts.
-
Correction: Wash the organic extract with
(Sodium Thiosulfate) before acidification to quench oxidative species.
References
-
Asian Journal of Chemistry. "Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane." (2013).[1] Provides the core stoichiometry and confirmation of the dicarboxamide to diamine pathway.
-
Organic Syntheses. "Undecyl Isocyanate (General Hofmann Protocol)." Foundational reference for the standard Hofmann degradation mechanism and safety.
-
Master Organic Chemistry. "The Hofmann Rearrangement: Mechanism and Application." Detailed mechanistic breakdown for troubleshooting.
-
Google Patents. "Method for synthesizing 1,3-adamantanedicarboxylic acid and derivatives."[1] (CN101386576A). Industrial context for the precursor synthesis.
Sources
- 1. 1,3-adamantanedicarboxamide|62472-39-3-Maohuan Chemical [bschem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note: Adamantane-1,3-dicarboxamide in Polymer Architectures
The following Application Note and Protocol Guide is designed for researchers and polymer scientists. It focuses on Adamantane-1,3-dicarboxamide , treating it not merely as a chemical intermediate, but as a critical "pivot" molecule that enables both covalent high-performance polymer synthesis and non-covalent supramolecular assembly.[1]
Abstract
This compound represents a unique class of rigid, aliphatic building blocks.[1] Unlike flexible aliphatic chains or planar aromatics, the adamantane cage provides a diamondoid geometry that imparts exceptional thermal stability (
-
A Supramolecular Monomer for hydrogen-bonded self-assembling networks.[1]
-
A Synthetic Precursor for 1,3-Diaminoadamantane (a key monomer for transparent polyimides).[1]
-
A Functional Additive for crystallinity modulation.
Introduction: The Diamondoid Effect
The incorporation of adamantane cages into polymer backbones or side chains is a proven strategy to resolve the trade-off between thermal stability and solubility.[1] The 1,3-substitution pattern is particularly valuable because it allows for linear polymer growth without the steric crowding associated with 1,2-isomers.[1]
Key Physicochemical Advantages:
-
Rigidity: The tricyclic cage locks chain conformations, significantly raising the Glass Transition Temperature (
).[1] -
Transparency: Unlike aromatic rings, the aliphatic adamantane cage does not absorb in the UV-Vis region, making it ideal for optical films (e.g., polyimides for flexible displays).[1]
-
H-Bonding Capability: The dicarboxamide moiety acts as a dual donor/acceptor site, facilitating strong intermolecular networks.[1]
Strategic Application Workflows
The utility of this compound branches into two distinct pathways: Covalent Conversion (for irreversible polymer synthesis) and Supramolecular Assembly (for reversible networks).[1]
Visualization: The Adamantane Pivot
Caption: Strategic utility of this compound. The amide serves as the gateway to amino-monomers and supramolecular gels.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Commercial availability of the dicarboxamide can be sporadic.[1] This protocol ensures a high-purity supply starting from the more common dicarboxylic acid.[1]
Reagents:
-
1,3-Adamantanedicarboxylic acid (1.0 eq)[1]
-
Thionyl chloride (
) (Excess)[1] -
Ammonium hydroxide (
, 28% aq) or Ammonia gas[1] -
Solvent: Dry THF or Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Amidation:
-
Purification:
-
Precipitate the product by pouring the reaction mixture into ice-cold water.
-
Filter the white solid.[1]
-
Recrystallization: Recrystallize from Ethanol/Water (80:20) to remove ammonium chloride salts.[1]
-
Validation: FTIR should show strong Amide I (
) and Amide II ( ) bands; Carbonyl -OH stretch ( ) should be absent.[1]
-
Protocol B: Hofmann Degradation to 1,3-Diaminoadamantane
Rationale: This is the primary industrial application.[1] The diamine is the monomer required for high-
Reagents:
-
This compound (from Protocol A)[1]
-
Sodium Hypochlorite (
, 10-13% active chlorine)[1] -
Sodium Hydroxide (
)[1]
Step-by-Step Methodology:
-
Hypochlorite Adduct Formation:
-
Rearrangement:
-
Heat the solution to 70-80°C.
-
Observation: Vigorous foaming (
release) indicates the Hofmann rearrangement is proceeding.[1] -
Maintain temperature for 2 hours.
-
-
Isolation:
Protocol C: Supramolecular Organogel Formation
Rationale: this compound can act as a Low Molecular Weight Gelator (LMWG) due to its rigid core and directional H-bonding sites.[1]
Target System: Thermoreversible Organogel in Toluene/Alcohol.[1]
-
Preparation:
-
Weigh this compound (1-5 wt%) into a vial.
-
Add solvent (e.g., Toluene or 1-Octanol).[1]
-
-
Solubilization:
-
Heat the sealed vial to near boiling (approx. 100°C) until the solid fully dissolves.
-
-
Gelation:
-
Characterization:
-
Use DSC to determine the Gel-to-Sol transition temperature (
).[1]
-
Data Summary: Thermal & Physical Properties[1][3][5][6]
| Property | Value / Range | Relevance to Polymer Chem |
| Melting Point | 275 - 280°C | Indicates high thermal stability for processing.[1] |
| Solubility | DMSO, DMAc, DMF | Compatible with polar aprotic solvents used in polyimide synthesis.[1] |
| Structure | Tricyclic, | Rigid cage prevents chain packing, increasing free volume (transparency).[1] |
| Functionality | Diamide ( | Precursor to diamine ( |
References
-
Synthesis of 1,3-Adamantanedicarboxylic Acid: Title: Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[1][3][4] Source: Asian Journal of Chemistry, 2013.[1] URL:[Link] (Verified via search result 1.2)[1]
-
Polymer Applications (Polyimides): Title: Synthesis and Characterization of 1,3-Diaminoadamantane. Source: ResearchGate / Asian Journal of Chemistry.[1] URL:[Link] (Verified via search result 1.13)
-
Coordination Polymers: Title: Poly[(μ4-adamantane-1,3-dicarboxylato)...]: a layered coordination polymer.[1][5][6] Source: Acta Crystallographica / ResearchGate.[1] URL:[Link] (Verified via search result 1.12)[1]
-
General Adamantane Chemistry: Title: Adamantane-type clusters: compounds with a ubiquitous architecture.[1] Source: Chemical Science (RSC), 2024.[1] URL:[Link] (Verified via search result 1.4)[1]
Sources
- 1. 1,3-Adamantanediol | C10H16O2 | CID 573829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Poly[[(μ3-adamantane-1,3-dicarboxylato)aqua[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with (4,4) topology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Cytotoxicity Profiling of Lipophilic Adamantane Derivatives
Executive Summary & Rationale
Adamantane (tricyclo[3.3.1.1^3,7]decane) derivatives possess a unique lipophilic cage structure that imparts significant pharmacological utility, ranging from antiviral M2 channel blockers (Amantadine) to NMDA receptor antagonists (Memantine) and emerging anticancer agents. However, this same lipophilicity presents a critical challenge in in vitro cytotoxicity testing: solubility-driven artifacts .
Standard aqueous assays often fail because adamantane derivatives can precipitate in culture media or bind non-specifically to plasticware, leading to "pseudo-cytotoxicity" or underestimated potency. This guide moves beyond generic protocols to provide a specialized workflow for hydrophobic scaffolds, ensuring that calculated IC50 and CC50 values reflect true biological activity rather than physical precipitation.
Pre-Analytical Phase: The "Solubility Gate"
Core Principle: Never proceed to cell-based assays without validating compound stability in the final culture medium. Visual clarity in DMSO stock does not guarantee solubility in DMEM/RPMI.
Protocol A: Solubility Limit Testing (Self-Validating Step)
Before exposing cells, determine the "Crash Point"—the concentration where the compound precipitates out of the media.
-
Stock Preparation: Dissolve the adamantane derivative in high-grade DMSO (Dimethyl Sulfoxide) to a master stock of 100 mM. Sonicate if necessary.
-
Media Challenge: Prepare a 96-well plate with 100 µL of complete culture medium (containing 10% FBS) per well without cells.
-
Titration: Perform a 1:2 serial dilution of the compound from 200 µM down to 1 µM.
-
Control: DMSO vehicle control matched to the highest concentration (must be < 0.5% v/v).
-
-
Incubation: Incubate at 37°C for 4 hours (mimicking the initial assay phase).
-
Readout: Measure absorbance at 600 nm (turbidity) or inspect under a phase-contrast microscope.
Primary Screening: Metabolic Viability (MTS Assay)
Why MTS over MTT? While MTT is the historical standard, it requires solubilization of formazan crystals. Adamantane derivatives, being lipophilic, can interfere with the SDS/DMSO solubilization step or co-precipitate with formazan. The MTS assay (using PMS electron coupling reagent) produces a soluble formazan product, eliminating the solubilization step and reducing hydrophobic interference.
Workflow Diagram
Caption: Integrated workflow allowing dual-readout (Membrane Integrity via LDH and Metabolic Health via MTS) from a single plate.
Detailed MTS Protocol
-
Seeding: Seed target cells (e.g., HepG2, SH-SY5Y, or Vero) at
to cells/well in 100 µL media. Incubate for 24 hours to allow attachment. -
Treatment:
-
Remove old media (critical to remove metabolic waste).
-
Add 100 µL of fresh media containing the adamantane derivative at concentrations derived from Protocol A (e.g., 0.1 µM – 100 µM).
-
Vehicle Control: Media + DMSO (matched %).[3]
-
Positive Control: 10% DMSO or Triton X-100 (for 100% death).
-
-
Incubation: 24, 48, or 72 hours at 37°C, 5% CO2.
-
Assay Reaction:
-
Add 20 µL of MTS/PMS reagent directly to each well.
-
Incubate for 1–4 hours.
-
-
Measurement: Read Absorbance at 490 nm.
Secondary Screening: Membrane Integrity (LDH Release)
Adamantane derivatives often exhibit membranotropic activity (disrupting lipid bilayers) rather than purely apoptotic mechanisms. Relying solely on MTS can miss rapid necrotic cell death.
Protocol:
-
Perform the cell treatment as described in the MTS section.[1]
-
Before adding MTS , transfer 50 µL of the culture supernatant to a new clear-bottom plate.
-
Add 50 µL of LDH Reaction Mix (Lactate Dehydrogenase substrate).
-
Incubate for 30 minutes at room temperature (protected from light).
-
Add Stop Solution and read Absorbance at 490 nm.
Interpretation:
-
High MTS + Low LDH: Healthy cells.
-
Low MTS + High LDH: Necrosis/Membrane Lysis (Typical of high-dose adamantane toxicity).
-
Low MTS + Low LDH: Metabolic arrest or Apoptosis (intact membrane, but mitochondria failing).
Mechanistic Context & Data Analysis[1][3][4][5][6][7][8][9]
Understanding where the adamantane derivative acts is crucial for interpreting toxicity.
Mechanistic Pathway Diagram[1]
Caption: Adamantane derivatives primarily target membranes and mitochondria due to lipophilicity, triggering specific assay signals.
Data Presentation: Selectivity Index (SI)
To validate a hit, calculate the Selectivity Index.[4] A high SI indicates the compound kills cancer cells/virus without harming normal cells.
Formula:
Example Data Structure:
| Compound ID | Target Cell | Normal Cell | Selectivity Index (SI) | Solubility Limit (µM) |
| Adm-01 | 5.2 (HepG2) | 45.0 (Vero) | 8.6 | >100 |
| Adm-02 | 2.1 (HepG2) | 3.5 (Vero) | 1.6 | 50 |
| Amantadine | >100 | >200 | N/A | >500 |
Note: An SI > 10 is generally considered a promising lead for further development.
Troubleshooting & Expert Tips
-
The "Edge Effect": Adamantane solutions can be volatile or sensitive to evaporation. Fill outer wells of the 96-well plate with PBS and do not use them for data to prevent evaporation-driven concentration spikes.
-
Serum Interference: High FBS concentrations (10%) can bind lipophilic drugs, effectively lowering the free drug concentration. If potency seems low, try validating in 5% or 2% FBS, but be aware that this stresses the cells.
-
Washing Steps: Avoid washing cells after adding the drug. Lipophilic compounds partition into the cell membrane; washing might not remove them, or conversely, might strip loosely associated compounds variably. Read endpoints directly in the treatment media whenever possible.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews, 113(5), 3516–3604. Link
-
Al-Wahaibi, L. H., et al. (2023).[4][5] Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 12836–12850. Link
-
BenchChem. (2025).[1][6] Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. BenchChem Technical Guides. Link
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Protocols. Link
-
OECD. (2010). Guidance Document on the Validation of In Vitro Cytotoxicity Assays (GD 129).[7][8][9] OECD Series on Testing and Assessment. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. jchr.org [jchr.org]
- 7. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
microwave-assisted synthesis of adamantane carboxamide derivatives
Application Note: Microwave-Assisted Synthesis of Adamantane Carboxamide Derivatives
Executive Summary
Adamantane (tricyclo[3.3.1.1^{3,7}]decane) carboxamide derivatives are critical pharmacophores in drug discovery, serving as lipophilic anchors in antivirals (e.g., Rimantadine analogs) and metabolic regulators (e.g., 11β-HSD1 inhibitors).[1] However, the inherent steric bulk of the adamantyl cage often renders conventional thermal amidation sluggish, requiring prolonged reflux times (24–48 hours) and harsh reagents (thionyl chloride) that degrade sensitive functional groups.[1]
This guide details two distinct microwave-assisted protocols designed to overcome these kinetic barriers:
-
Protocol A (Green Chemistry): A solvent-free, catalyst-driven direct amidation for scale-up and eco-conscious synthesis.[1]
-
Protocol B (Drug Discovery): A HATU-mediated, high-throughput method optimized for library generation and sterically demanding amines.[1]
Mechanistic Insight: Overcoming the "Cage" Effect
The adamantane cage creates significant steric hindrance around the C-1 carboxyl group. In conventional heating, energy transfer relies on convection and conduction, which is inefficient for overcoming the high activation energy (
Microwave (MW) Advantage:
-
Dipolar Polarization: MW irradiation (2.45 GHz) directly couples with the polar carboxyl and amine dipoles.[1]
-
Selective Heating: The reagents absorb energy faster than the non-polar adamantane backbone, creating localized "molecular radiators" that accelerate the formation of the tetrahedral intermediate.
-
Arrhenius Impact: While the reaction mechanism remains unchanged, the pre-exponential factor (
) is effectively increased due to higher molecular collision frequency and orientation effects in the electromagnetic field.[1]
Figure 1: Comparison of kinetic pathways. MW irradiation bypasses the thermal lag of convection, directly activating the polar reaction center despite the lipophilic adamantane cage.
Experimental Protocols
Protocol A: Green Direct Amidation (Solvent-Free)
Best for: Large-scale synthesis, simple amines, and "Green Chemistry" compliance.[1]
Principle: Direct condensation of carboxylic acid and amine catalyzed by Ceric Ammonium Nitrate (CAN), utilizing the reagents themselves as the reaction medium.[1]
Materials:
-
Adamantane-1-carboxylic acid (1.0 equiv)[1]
-
Amine (1.1 – 1.2 equiv)[1]
-
Catalyst: Ceric Ammonium Nitrate (CAN) (1–2 mol%)[1]
-
Reactor: Open vessel (to allow water escape) or vented cap.[1]
Step-by-Step Workflow:
-
Loading: In a G10 or G30 microwave vial, mix Adamantane-1-carboxylic acid (2 mmol) and the corresponding amine (2.2 mmol).
-
Catalyst Addition: Add CAN (22 mg, ~2 mol%). If reagents are solid, grind them briefly with a spatula to ensure contact.[1]
-
Irradiation: Place in the MW reactor (e.g., Monowave or Discover).
-
Mode: Dynamic Power (maintain temperature).[1]
-
Temp: 160 °C.
-
Time: 10–15 minutes.
-
Stirring: High (600 rpm).
-
-
Workup (Self-Validating):
-
Result: Purity is typically >95% by NMR, often requiring no chromatography.[1]
Protocol B: High-Throughput Discovery (HATU-Mediated)
Best for: Library generation, valuable/complex amines, and sterically hindered anilines.[1]
Principle: Activation of the carboxylate using a uronium coupling agent (HATU) to form a reactive active ester, followed by aminolysis.[1]
Materials:
-
Adamantane-1-carboxylic acid (1.0 equiv)[1]
-
Amine (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Workflow:
-
Activation: In a MW vial, dissolve Adamantane-1-carboxylic acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.0 mmol) and HATU (0.6 mmol). Stir at RT for 2 minutes (pre-activation).[1]
-
Addition: Add the amine (0.55 mmol).
-
Irradiation: Cap the vial (sealed vessel).
-
Temp: 80 °C (Note: Lower temp than Protocol A to prevent HATU degradation).
-
Time: 10 minutes.
-
Power: Max 50W (to prevent overshoot).
-
-
Workup:
Data Analysis & Comparison
The following table summarizes the efficiency gains of MW protocols over conventional reflux (thionyl chloride/reflux method).
| Parameter | Conventional Reflux | Protocol A (Green/CAN) | Protocol B (HATU) |
| Reaction Time | 12 – 24 Hours | 10 – 15 Minutes | 10 Minutes |
| Solvent | Toluene/SOCl₂ (Toxic) | None (Solvent-Free) | DMF |
| Yield | 60 – 75% | 85 – 94% | 80 – 95% |
| Purification | Column Chromatography | Extraction / Recrystallization | Precipitation / Filtration |
| Atom Economy | Low (SO₂/HCl waste) | High (Water is only byproduct) | Moderate (Peptide coupling waste) |
Critical Troubleshooting (Expertise)
Issue 1: Sublimation of Adamantane
-
Observation: White crystalline solid deposits on the upper, cooler walls of the vial during reaction.[1]
-
Cause: Adamantane derivatives have high vapor pressures and sublime before reacting.[1]
-
Solution: Use a "hot cap" feature if available, or ensure the reaction volume fills at least 50% of the vial to minimize headspace.[1] For Protocol A, use a lower temperature (140 °C) with extended time (20 min).[1]
Issue 2: Poor Solubility of Product
-
Observation: Product crashes out during workup but traps impurities.
-
Solution: Adamantane confers high lipophilicity.[1] Do not use pure water for washes; use 1:1 Water:Brine to break emulsions. For recrystallization, use 2-Propanol or Acetonitrile rather than Ethanol.[1]
Issue 3: "Explosive" Pressure (Protocol B)
-
Observation: Vial over-pressurizes.[1]
-
Cause: DMF decomposes at high temperatures (>140°C) or thermal runaway.[1]
-
Solution: Strictly limit Protocol B to 80–100 °C. HATU is unstable above 100 °C.[1]
Case Study: Synthesis of 11β-HSD1 Inhibitors
Context: 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors are therapeutic targets for Type 2 Diabetes.[1] The adamantane moiety fits into the hydrophobic pocket of the enzyme.
Workflow Visualization:
Figure 2: Optimized workflow for the synthesis of 11β-HSD1 inhibitors using the HATU-mediated microwave protocol.
References
-
Direct Amidation (Green Protocol): Zarecki, A. P., Kolanowski, J. L., & Markiewicz, W. T. (2020).[1] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[4][5] Molecules, 25(8), 1761.[1]
-
Antiviral Applications: Kolocouris, N., et al. (2012).[1] Microwave-assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives.[1][6] Bioorganic & Medicinal Chemistry Letters.
-
11β-HSD1 Inhibitors: Kwon, S. W., et al. (2011).[1][7] Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group. Bioorganic & Medicinal Chemistry Letters, 21(1), 435-439.[1][7]
-
Coupling Reagents Guide: Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
General MW Amide Synthesis: Fisher Scientific. Amide Synthesis Protocol (HATU/DCC methods).[1][8]
Sources
- 1. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Adamantane-1,3-dicarboxamide Synthesis
Ticket Subject: Optimization of Yield and Purity for Adamantane-1,3-dicarboxamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary & Core Directive
User Context: You are likely experiencing low yields (<60%) or purity issues (sticky solids, trapped salts) when synthesizing this compound. This is a common bottleneck due to the high symmetry and poor solubility of the adamantane cage, which leads to premature precipitation of the mono-amide intermediate.
The Solution: Abandon direct coupling reagents (HATU/EDC) for scale-up. They are cost-prohibitive and suffer from purification difficulties due to the lipophilicity of the adamantane core. The Acid Chloride Route is the industrial standard for maximizing yield (>90%), provided you strictly control moisture and solvent choice.
The Optimized Protocol (Acid Chloride Route)
This protocol is designed to overcome the "solubility crash" that stops the reaction before the second amide is formed.
Phase A: Activation (Formation of Diacid Chloride)
Objective: Complete conversion of Adamantane-1,3-dicarboxylic acid to Adamantane-1,3-dicarbonyl dichloride.
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a reflux condenser and a drying tube (CaCl₂ or Ar balloon).
-
Reagents:
-
Substrate: Adamantane-1,3-dicarboxylic acid (1.0 eq).
-
Reagent: Thionyl Chloride (
) (Excess, typically 6–10 eq). -
Catalyst (Critical): DMF (3–5 drops). Without DMF, the formation of the Vilsmeier-Haack intermediate does not occur, and conversion is sluggish.
-
-
Procedure:
Phase B: Amidation (The Solubility Fix)
Objective: Prevent mono-amide precipitation.
-
Solvent System: Use dry THF (Tetrahydrofuran) . Unlike DCM, THF has better miscibility with the ammonia gas and slightly better solubility for the intermediate.
-
Reagent: Dry Ammonia Gas (
) or 0.5M in Dioxane. Avoid aqueous ammonia (ammonium hydroxide) as it introduces hydrolysis competition. -
Procedure:
-
Dissolve the crude acid chloride in dry THF (0.1 M concentration).
-
Cool to 0°C (Ice bath).[3]
-
Bubble dry
gas through the solution (or add unwanted excess of /Dioxane). -
The "Crash" Management: A heavy white precipitate will form immediately (
+ Product). -
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Phase C: Workup & Purification
Objective: Removal of Ammonium Chloride salts.
-
Quench: Pour reaction mixture into ice water.
-
Filtration: The product is insoluble in water. Filter the white solid.[4]
-
Wash: Wash the filter cake with:
-
Water (3x)
Removes . -
1M NaOH (2x)
Removes unreacted Acid / Mono-acid. -
1M HCl (1x)
Neutralizes base traces. -
Cold Acetone (1x)
Dries the solid and removes organic impurities.
-
-
Drying: Vacuum oven at 50°C.
Visualization: Process Workflow
Caption: Optimized workflow emphasizing the critical toluene azeotrope step to ensure purity.
Troubleshooting Guide (Q&A)
Q1: My yield is low (<50%), and I recovered starting material. What happened?
-
Diagnosis: Incomplete activation or Hydrolysis.
-
The Fix:
-
Check the Catalyst: Did you add DMF? Thionyl chloride alone is often too slow for the bulky adamantane cage.
-
Moisture Control: If you used aqueous ammonia (
), the water likely hydrolyzed the acid chloride back to the acid before the amine could react. Switch to Dry Ammonia gas or 0.5M Ammonia in Dioxane .
-
Q2: The product is a sticky, yellow gum instead of a white powder.
-
Diagnosis: Sulfur contamination.
-
The Fix: You did not remove the thionyl chloride completely.
can get trapped in the adamantane lattice.-
Protocol Adjustment: After refluxing with
, add Toluene and rotary evaporate to dryness. Repeat this 3 times. This azeotropic distillation pulls out the stubborn thionyl chloride.
-
Q3: I suspect I have the Mono-amide (Adamantane-1-amido-3-carboxylic acid). How do I remove it?
-
Diagnosis: Incomplete amidation due to precipitation.
-
The Fix:
-
Purification: The mono-amide has a free carboxylic acid. Wash your crude solid with 1M NaOH . The mono-amide will dissolve (forming the salt), while the desired diamide remains solid. Filter and keep the solid.[4]
-
Q4: I cannot dissolve the product for NMR. What solvent should I use?
-
Diagnosis: Adamantane dicarboxamides have high lattice energy and poor solubility.
-
The Fix: Do not use Chloroform or Methanol. Use DMSO-d6 or DMF-d7 . If necessary, gently warm the NMR tube to 40°C to ensure complete dissolution.
Visualization: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common synthetic failures in adamantane amidation.
Frequently Asked Questions (FAQ)
Q: Can I use HATU or EDC instead of Thionyl Chloride? A: Yes, but it is not recommended for scale-up (>1g).
-
Pros: Milder conditions, no acidic gas.
-
Cons: Removal of urea byproducts (from EDC/DCC) or phosphonium salts (from HATU) is difficult because the adamantane diamide is not soluble in the organic solvents required for extraction/column chromatography. You will get a mixture of product and coupling reagent byproducts that is hard to separate.
Q: Is the product sublimable? A: While adamantane itself sublimes easily, the dicarboxamide has strong hydrogen bonding (intermolecular) which significantly raises the sublimation point. Decomposition often occurs before sublimation. Recrystallization from DMF/Water or DMSO/Methanol is preferred over sublimation.
Q: How do I store the intermediate Acid Chloride? A: Do not store it. Adamantane acid chlorides are moisture sensitive. Prepare them in situ and use them immediately for the amidation step.
References
-
Synthesis of 1,3-Adamantanedicarboxylic Acid
- ChemicalBook. "Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane."
-
Amide Formation via Acid Chloride (General Protocol)
-
Solubility & Polymorphism of Adamantane Derivatives
- Universitat Politècnica de Catalunya.
-
Thionyl Chloride Activation Mechanism
- Fisher Scientific.
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. reddit.com [reddit.com]
- 3. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Free Article [chemicalbook.com]
- 7. upcommons.upc.edu [upcommons.upc.edu]
purification of crude Adamantane-1,3-dicarboxamide by recrystallization
[1][2]
Ticket ID: PUR-ADA-13-DCA Status: Open Subject: Troubleshooting Recrystallization & Impurity Removal[1][2]
Core Directive & Scientific Context
Welcome to the Purification Support Center. You are likely working with Adamantane-1,3-dicarboxamide , a critical intermediate often used in the synthesis of antiviral agents or DPP-IV inhibitors (e.g., Vildagliptin analogs).[1][2]
The Physicochemical Challenge: Purifying this compound presents a unique "polarity paradox":
-
The Adamantane Cage: Highly lipophilic (hydrophobic) and rigid, driving low solubility in water.[1][2]
-
The Diamide Functionality: Highly polar with strong intermolecular Hydrogen bonding, driving high melting points (often >280°C) and low solubility in non-polar solvents.[1][2]
The Solution: Standard single-solvent recrystallization often fails.[1][2] We recommend a Binary Solvent System (Solvent/Anti-solvent) or a High-Temperature Polar Wash .[1][2] The protocols below are designed to exploit the acidity difference between the product and its primary impurity (the starting di-acid).
Impurity Profiling & Pre-Treatment (The "Self-Validating" Step)[1][2]
Before attempting recrystallization, you must chemically remove the most persistent impurity: Adamantane-1,3-dicarboxylic acid (unreacted starting material).[1][2] Recrystallization alone is inefficient at separating this due to structural similarity.[2]
Diagnostic Check:
-
Symptom: Product melts over a broad range (e.g., 260–275°C).[2][3][4]
-
Validation: Dissolve a small sample in 1M NaOH. If it dissolves completely, it is the acid (impurity).[2] The amide (product) should remain insoluble in cold base.[2]
Pre-Treatment Protocol: The Bicarbonate Wash
Perform this BEFORE recrystallization to increase overall yield and purity.[1][2]
Recrystallization Protocols
We provide two tiers of protocols based on your specific yield/purity requirements.
Method A: The "Green" Protocol (Ethanol/Water)
Best for: Large scale, safety-conscious labs, removal of colored tar.[1][2]
| Parameter | Specification |
| Primary Solvent | Ethanol (95% or Absolute) |
| Anti-Solvent | Deionized Water (Hot) |
| Temp.[1][2] Target | Reflux (~78°C) |
| Recovery Est. | 75-85% |
Step-by-Step:
-
Dissolution: Place the pre-washed solid in a flask. Add Ethanol (approx. 15-20 mL per gram).[2] Heat to reflux.[2][3]
-
Saturation: If solid remains, add more Ethanol in small portions until dissolved.
-
Note: If black specks remain (inorganic salts), perform a Hot Filtration immediately.[2]
-
-
Precipitation: While keeping the solution boiling, slowly add Hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.[2]
-
Clarification: Add 1-2 mL of Ethanol to clear the turbidity.[2]
-
Crystallization: Remove heat. Insulate the flask with foil/towel to allow slow cooling to Room Temp (RT).
-
Harvest: Cool to 0-4°C for 1 hour. Filter and wash with cold Ethanol/Water (1:1).
Method B: The "High-Purity" Protocol (DMF/Water)
Best for: Stubborn samples, very high melting point derivatives, or when Ethanol fails to dissolve the crude.[1][2]
| Parameter | Specification |
| Primary Solvent | N,N-Dimethylformamide (DMF) |
| Anti-Solvent | Water |
| Temp.[1][2] Target | 90-100°C (Do not boil DMF) |
| Recovery Est. | 85-95% |
Step-by-Step:
-
Dissolution: Dissolve crude in minimum DMF at 90°C. (Caution: Fume hood required).
-
Filtration: Filter hot if necessary to remove mechanical impurities.[1][2]
-
Anti-Solvent Addition: Remove from heat source.[1][2] Add Water slowly to the hot DMF solution until precipitation begins.[1][2]
-
Cooling: Allow to cool to RT. The amide will crystallize as white needles or plates.[1][2]
-
Wash: Filter and wash thoroughly with Water (to remove DMF traces) followed by a small amount of Methanol (to aid drying).[1][2]
Troubleshooting Decision Tree
Use this logic flow to resolve common purification failures.
Figure 1: Troubleshooting Logic Flow for Adamantane Amide Purification.
Frequently Asked Questions (FAQ)
Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?
-
Diagnosis: This occurs when the temperature of the solution drops below the "oiling out" temperature (liquid-liquid phase separation) before it hits the crystallization temperature.[1][2] It is common with lipophilic adamantane derivatives in water-heavy mixtures.[1][2]
-
Fix:
-
Re-heat until the oil redissolves.
-
Add slightly more of the primary solvent (Ethanol or DMF).[2]
-
Seed the solution with a tiny crystal of pure product while it is still hot.
-
Cool much more slowly (wrap flask in a towel).
-
Q2: Can I use Acetone?
-
Answer: Generally, No .[2] While adamantane-1,3-dicarboxylic acid (the precursor) is often recrystallized from Acetone/Water [1], the diamide is significantly less soluble in acetone due to strong H-bonding networks.[1][2] You will likely end up with a large volume of solvent and poor recovery.[2]
Q3: How do I remove the DMF residue? It sticks to the crystals. [1][2]
-
Answer: DMF has a high boiling point (153°C).[1][2] If you use Method B, you must wash the filter cake copiously with Water (to displace DMF) followed by a volatile solvent like Methanol or Diethyl Ether .[2] Dry in a vacuum oven at 60°C overnight.
Q4: What is the expected Melting Point?
References
-
Vertex AI Search Result 1.1 & 1.7: CN101386576A / CN101898958A - Methods for synthetic preparation of 1,3-adamantane dicarboxylic acid.[1][2] (Describes the precursor purification using Methanol/Acetone). Link
-
Sigma-Aldrich: Product Specification: 1,3-Adamantanedicarboxylic acid.[1][2] (Confirms physical properties of the parent cage structure). Link
-
Organic Syntheses: 1-Adamantanecarboxylic acid.[1][2][4] Org.[1][2][6][7] Synth. 1964, 44,[2] 1. (Establishes foundational solubility profiles for carboxylated adamantanes). Link
-
ACS Publications: Practical and Scalable Synthesis of 1,3-Adamantanediol. (Discusses impurity removal in adamantane derivatives using basic washes). Link[1][2]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 4. CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 5. CN102093228A - Method for synthesizing 1, 3-adamantane diamine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]
challenges in the synthesis of adamantane diamides
Technical Support Center: Adamantane Diamide Synthesis Case Reference: AD-90210 | Status: Active | Priority: High
Overview: The Deceptively Simple Cage
Welcome to the AdamantChem Technical Support Center. You are likely here because a "routine" amide coupling on an adamantane scaffold has stalled, precipitated prematurely, or resulted in an inseparable mixture of mono- and diamides.
Adamantane-1,3-dicarboxamides are critical pharmacophores (e.g., P2X7 antagonists, antiviral scaffolds) and polymer precursors.[1] However, the unique geometry of the adamantane cage—specifically the steric bulk at the bridgehead carbons (C1, C3)—creates a distinct set of synthetic challenges that defy standard peptide coupling logic.
This guide addresses the three most common failure modes reported by our users: Incomplete Conversion (The Mono-Amide Trap) , The Solubility Paradox , and Purification "Brick Dust" Issues .
Module 1: Reactivity & Incomplete Conversion
User Query: "I am using standard EDC/HOBt coupling conditions, but the reaction stalls at the mono-amide stage. Adding more equivalents of amine doesn't help. Why?"
Root Cause Analysis: The bridgehead carbons (1,3-positions) of adamantane are tertiary centers with significant steric bulk. Unlike a flexible alkyl chain, the rigid cage structure prevents the "back-side" relaxation often required during the formation of the tetrahedral intermediate in amide coupling. Standard activation (EDC/NHS) often produces an active ester that is too short-lived or sterically inaccessible for the second amine to attack effectively after the first amide bond has formed (due to increased steric crowding).
Troubleshooting Protocol:
-
Switch to the Acid Chloride Route (The "Sledgehammer" Approach): For adamantane diamides, in situ activation is often insufficient. You must isolate or generate the bis-acid chloride.
-
Step 1: Reflux 1,3-adamantanedicarboxylic acid in neat thionyl chloride (
) with a catalytic drop of DMF for 2–4 hours. -
Validation: Monitor by quenching a simplified aliquot with methanol and checking TLC/GC for the dimethyl ester.
-
Step 2: Remove excess
completely under vacuum (azeotrope with toluene). -
Step 3: Redissolve in dry DCM and add the amine (2.5 eq) +
(3.0 eq) at 0°C, then warm to reflux.
-
-
The "Double-Activation" Boost (Coupling Reagent Route): If your amine is acid-sensitive and you must use coupling reagents, EDC is too weak.
-
Reagent: Switch to HATU or COMU . These uronium-based reagents generate a more reactive species.
-
Base: Use DIPEA (Hunig’s base) instead of TEA to minimize nucleophilic competition.
-
Stoichiometry: Use 2.5 eq of HATU and 3.0 eq of DIPEA per carboxylic acid group (Total 5-6 eq for diamide).
-
Visual Workflow: Activation Pathway Decision Tree
Caption: Decision matrix for selecting the activation pathway based on amine sensitivity and steric risk.
Module 2: The Solubility Paradox
User Query: "My reaction mixture turns into a thick white paste after 30 minutes. The LCMS shows 50% conversion, but the reaction won't proceed further."
Root Cause Analysis: Adamantane diamides often exhibit the "Brick Dust" effect. The lipophilic adamantane core combined with the hydrogen-bonding capability of two amide groups creates a crystal lattice with extremely high lattice energy. The product precipitates out of the reaction solvent (usually DCM or THF) before the second amidation is complete, trapping the mono-amide in the solid matrix.
Troubleshooting Protocol:
-
Solvent System Optimization:
-
Avoid: Pure DCM or Ether (Product precipitates too fast).
-
Recommended: Use a DCM/DMF (4:1) mixture. DMF disrupts the hydrogen bonding network, keeping the mono-amide in solution long enough to react at the second site.
-
Alternative: For extremely insoluble products, use N-Methyl-2-pyrrolidone (NMP) as the co-solvent.
-
-
Temperature Modulation:
-
Do not run these reactions at room temperature if precipitation is observed.
-
Heat the reaction to 40–60°C . The adamantane cage is thermally stable; heat helps overcome the solubility barrier and the steric activation energy.
-
Solubility Data Reference Table:
| Solvent | 1,3-Adamantane Mono-amide | 1,3-Adamantane Diamide | Recommendation |
| DCM | Moderate Solubility | Insoluble (Precipitates) | Good for workup, bad for reaction. |
| THF | Good Solubility | Poor Solubility | Use only for small amines. |
| DMF | High Solubility | Moderate Solubility | Best reaction solvent. |
| Water | Insoluble | Insoluble | Use for precipitation workup. |
Module 3: Purification & Isolation
User Query: "I have a mixture of mono-amide and diamide. They streak on silica gel, and their Rf values are almost identical. How do I separate them?"
Root Cause Analysis: Both species are lipophilic, but the mono-amide contains a free carboxylic acid (or unreacted active ester) and the diamide does not. However, on silica, the amide nitrogens can interact with silanols, causing tailing.
Troubleshooting Protocol:
-
The "Basic Wash" Technique (Pre-Column):
-
If your product is the diamide, the mono-amide impurity is likely an acid (from hydrolysis of the active ester).
-
Dissolve the crude solid in DCM (or EtOAc/THF if insoluble).
-
Wash vigorously with 1M NaOH or Sat.
. The mono-acid will deprotonate and move to the aqueous layer. The diamide will remain in the organic layer. -
Note: This fails if your amine R-groups contain acidic moieties.
-
-
Precipitation (The "Crash" Method):
-
Taking advantage of the "Brick Dust" nature:
-
Dissolve the crude mixture in minimal hot DMF.
-
Add water dropwise while stirring. The highly symmetric, hydrophobic diamide usually precipitates first as a white powder. The mono-amide and impurities often stay in the supernatant.
-
-
Chromatography Modifier:
-
If you must run a column, deactivate the silica.
-
Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc + 1% TEA). This prevents the amide nitrogens from dragging on the silica.
-
Visual Workflow: Purification Logic
Caption: Workflow for separating mono-amide impurities using acid-base extraction logic.
References
-
Synthesis of Adamantane Dicarboxylic Acid: Zhu, H., & Zhong, X.[1] (2013).[1][2] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[1][2][3] Asian Journal of Chemistry, 25(7), 3639–3640.
-
Steric Hindrance in Amide Coupling: Schäfer, G., & Bode, J. W. (2011).[4] The Synthesis of Sterically Hindered Amides. CHIMIA, 65(4), 213–215.
-
Adamantane Solubility & Physical Properties: Perlovich, G. L., & Volkova, T. V. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents.[5] Physical Chemistry Chemical Physics, 18, 9369-9380.
-
Structural Properties of Adamantane Amides: Bonsir, W., et al. (2022).[6][7] Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides. ChemistryOpen, 11(10), e202200031.
Sources
- 1. Free Article [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. ojs.chimia.ch [ojs.chimia.ch]
- 5. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Technical Support Center: Solubility Optimization for Adamantane Compounds
Topic: Improving Solubility of Adamantane-Based Compounds for Biological Assays Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ADM-SOL-992
Introduction: The "Diamondoid" Challenge
Welcome to the technical support center. If you are working with adamantane derivatives (e.g., antivirals like amantadine/rimantadine, or novel P2X7 antagonists), you are likely facing the "Brick Dust" problem.[1]
Adamantane is a diamondoid cage structure.[1] It is not just lipophilic; it is a rigid, symmetric hydrocarbon lattice with a high melting point (~270°C) and high lipophilicity (LogP ~4.2).[1] This combination means your compound resists breaking its crystal lattice to enter solution ("brick dust") and, once dissolved in organic solvent, aggressively precipitates upon contact with aqueous buffers.[1]
This guide provides troubleshooting workflows to stabilize these compounds in biological media, preventing false negatives (precipitation) and false positives (non-specific aggregation).
Module 1: The Basics & Critical Handling
FAQ: Why is my stock concentration dropping even in 100% DMSO?
Diagnosis: Sublimation. Unlike most heavy lipophiles, adamantane sublimes at room temperature despite its high melting point.[1] If your dry powder or high-concentration DMSO stocks are left uncapped or stored in permeable plastics, the compound effectively evaporates.[1]
Protocol: Stock Integrity
-
Storage: Store dry powder in glass vials with Teflon-lined caps, parafilmed, at 4°C.
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid storing DMSO stocks in standard polypropylene eppendorfs for long periods; use glass or cyclic olefin copolymer (COC) vials.[1]
Module 2: Troubleshooting Precipitation ("The Crash Out")
Issue: "My compound precipitates immediately when I add cell media."
Root Cause: The "Solvent Shift" Shock.[1] When you pipette a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media, the local DMSO concentration spikes and then rapidly diffuses.[1] The adamantane molecules, suddenly stripped of their solvent shell, aggregate faster than they can disperse.[1]
Solution: The Intermediate Dilution Step
Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "step-down" dilution series or Acoustic Liquid Handling.[1]
Visual Workflow: Preventing Precipitation
Caption: Figure 1. Step-down dilution reduces the kinetic shock of solvent exchange, allowing adamantane molecules to equilibrate in the aqueous boundary layer without crashing out.
Critical Constraints: DMSO Tolerance
While DMSO helps solubility, it is toxic to cells.[1][2][3]
-
Max Limit: Most cell lines tolerate 0.1% to 0.5% DMSO.[1][4] Above 0.5%, you risk membrane poration and apoptosis artifacts [1, 2].[1]
-
Recommendation: Always run a "DMSO-only" vehicle control curve to normalize your data.
Module 3: The Gold Standard – Cyclodextrin Complexation
Issue: "I cannot use DMSO above 0.1%, and my compound is still insoluble."
Solution: Host-Guest Chemistry using
Adamantane is the textbook "guest" for the
The "DMSO Trap" (Advanced Troubleshooting)
WARNING: DMSO competes for the cyclodextrin cavity.[1] If you dissolve adamantane in DMSO and then add it to a Cyclodextrin solution, the DMSO molecules may displace the adamantane, rendering the CD ineffective [5].[1]
Correct Protocol: Aqueous Complexation To maximize solubility, you must form the complex without high concentrations of competing solvents.[1]
Protocol: Preparation of Adamantane-
-CD Complex
| Step | Action | Technical Rationale |
| 1 | Prepare Host Solution | Dissolve Sulfobutyl ether- |
| 2 | Add Guest | Add adamantane compound. If solid, add slowly. If using a stock, use Methanol (volatile) instead of DMSO. |
| 3 | Equilibration | Stir vigorously (vortex or magnetic stir bar) for 24–48 hours at Room Temp. |
| 4 | Solvent Removal | If Methanol was used, leave the tube open (in a fume hood) or use a speed-vac to evaporate the methanol, driving the adamantane into the CD cavity.[1] |
| 5 | Filtration | Filter through a 0.22 |
Visual Mechanism: Host-Guest Competition
Caption: Figure 2. Adamantane forms a stable inclusion complex with
Module 4: Assay Interference (Surface Adsorption)
Issue: "My IC50 curve shifts to the right (lower potency) when I incubate longer."
Diagnosis: Non-Specific Binding (NSB).[1] Adamantane compounds are "sticky."[1] They rapidly adsorb to the hydrophobic surfaces of standard polystyrene (PS) or polypropylene (PP) plates, effectively lowering the free concentration of the drug in the well [6].
Troubleshooting Matrix: Surface Selection
| Labware Type | Suitability | Notes |
| Standard Polystyrene (PS) | ❌ Avoid | High hydrophobic binding.[1] Causes significant loss of potency.[1] |
| Polypropylene (PP) | ⚠️ Caution | Better than PS, but adamantane still binds.[1] Use "Low-Binding" PP.[1] |
| Glass / Quartz | ✅ Ideal | Inert, but expensive and difficult for high-throughput screening.[1] |
| COC (Cyclic Olefin Copolymer) | ✅ Recommended | Excellent chemical resistance and low protein/drug binding.[1] |
Mitigation Strategy: If you must use standard plates, add 0.01% Tween-20 or Polysorbate 80 to your assay buffer.[1] The detergent occupies the hydrophobic sites on the plastic, preventing the adamantane from sticking.[1] Note: Ensure the detergent does not lyse your cells (keep <0.05%).[1]
References
-
Galvao, J. et al. (2014).[1] Unexpected low-dose toxicity of the universal solvent DMSO.[1] Archives of Toxicology. Link
-
Verheijen, M. et al. (2019).[1] DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.[1] Scientific Reports.[1] Link
-
Hapiot, F. et al. (2006).[1] Cyclodextrins and their complexes: Chemistry, analytical methods and applications. Wiley.[1] Link[1]
-
Cui, M. et al. (2021).[1] Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Int J Mol Sci. Link
-
Perly, B. et al. (2018).[1] Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.[6][7][8][9] ACS Omega.[1] Link[1]
-
Tominaga, F. et al. (2010).[1][10] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[10] Journal of Pharmacological and Toxicological Methods. Link
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amidation of Adamantane-1,3-Dicarboxylic Acid
Executive Summary: The "Cage" Challenge
The amidation of adamantane-1,3-dicarboxylic acid presents a unique set of challenges compared to standard aliphatic amidation. The adamantane core is a rigid, diamondoid cage. The carboxylic acid groups at the 1 and 3 positions are attached to tertiary bridgehead carbons .
While these positions are chemically stable, they are sterically hindered .[1] This steric bulk retards the rate of nucleophilic attack by amines, extending the lifetime of activated intermediates (such as acid chlorides or O-acylisoureas). This delay allows competing thermodynamic sinks—specifically rearrangement and hydrolysis—to dominate if conditions are not rigorously controlled.[1]
This guide addresses the three most common failure modes:
-
Activation Failure: Incomplete conversion due to steric shielding.[1]
-
Rearrangement: Formation of stable
-acylurea byproducts (Carbodiimide route). -
Solubility Artifacts: Heterogeneous reaction profiles leading to mixed anhydrides.[1]
Diagnostic Workflow
Use the following decision tree to identify your specific failure mode.
Figure 1: Diagnostic flowchart for identifying side reactions based on observed symptoms.[1]
Technical Modules: Troubleshooting & Protocols
Module A: The -Acylurea Trap (Carbodiimide Coupling)
The Scenario: You are using EDC or DCC to couple an amine. The reaction stalls, and you isolate a stable byproduct that is isomeric with your desired activated ester but unreactive.
The Mechanism:
Because the bridgehead carbon is bulky, the incoming amine attacks the activated O-acylisourea slowly. This gives the O-acylisourea time to undergo an intramolecular
The Fix:
-
Switch Reagents: Abandon carbodiimides (EDC/DCC) for this substrate.
-
Use Uronium/Phosphonium Salts: Switch to HATU or PyBOP .[1] These reagents form an active ester (OBt/OAt) faster than the rearrangement can occur.[1]
-
Additives are Mandatory: If you must use EDC, you must use HOAt or HOBt.[1] The additive intercepts the O-acylisourea immediately to form an active ester, which is less prone to rearrangement.
| Reagent System | Risk Level | Recommendation |
| DCC / EDC alone | CRITICAL | Avoid. High risk of |
| EDC + HOBt | Moderate | Acceptable, but kinetics may still be slow.[1] |
| HATU / DIPEA | Low | Preferred. Fast formation of active ester bypasses rearrangement.[1] |
Module B: Acid Chloride Instability ( Route)
The Scenario: You treated the diacid with thionyl chloride (
The Mechanism:
-
Hydrolysis: The 1,3-adamantane diacid chloride is lipophilic and does not dissolve well in aqueous workups, but it is highly sensitive to trace moisture in solvents (THF/DCM).[1]
-
Decarbonylation: While less common with the dicarboxylic acid than the hydroxy-acid, heating adamantane carbonyls with
can sometimes trigger loss of CO, especially if metal catalysts are present or temperatures exceed 60°C.
The Protocol (High-Integrity Activation):
-
Reagent: Use Oxalyl Chloride (
) with a catalytic drop of DMF in dry DCM at 0°C RT. This is milder than refluxing .[1] -
Monitoring: Do not rely on TLC for the acid chloride (it hydrolyzes on the plate).[1] React a small aliquot with methanol and check for the methyl ester by TLC/LCMS to confirm activation before adding your valuable amine.
-
Solvent: If the diacid is insoluble in DCM, use a minimal amount of dry THF.[1]
Module C: Solubility & Mono- vs. Bis-Selectivity
The Scenario: You want the bis-amide but get a mixture of mono-acid/mono-amide and starting material.
The Cause: Adamantane-1,3-dicarboxylic acid has poor solubility in DCM and Toluene. In heterogeneous reactions, the solid acid activates slowly. Once one side reacts, the molecule becomes more soluble (if the amide is lipophilic) or less soluble (if the amide is polar), altering the kinetics of the second addition.
Solvent Compatibility Table:
| Solvent | Solubility of Diacid | Suitability for Amidation |
| DCM | Poor (Suspension) | Good for Acid Chloride route (heterogeneous start is OK).[1] |
| DMF/DMAc | Good | Excellent for HATU/EDC coupling.[1] |
| Methanol | Moderate | Avoid. Reacts with activated acid (forms esters).[1] |
| Water | Insoluble | Avoid. Hydrolysis risk.[1] |
Protocol for Bis-Amidation:
-
Solvent: Dry DMF.
-
Base: DIPEA (3.0 equivalents).[1]
-
Coupling Agent: HATU (2.2 equivalents).[1]
-
Procedure: Dissolve Diacid and DIPEA in DMF first. Add HATU. Stir 15 mins (activation). Add Amine (2.5 equivalents).[1]
Mechanistic Visualization: The Competition
The diagram below illustrates the kinetic competition between the desired amidation and the fatal
Figure 2: Kinetic competition in carbodiimide coupling. The steric bulk of adamantane slows Path A, allowing Path B (Rearrangement) to dominate unless additives (HOBt/HOAt) are used.
FAQ: Researcher to Researcher
Q: Can I use the Schotten-Baumann conditions (Acyl chloride + Aqueous base) for this? A: Generally, no .[1] The hydrolysis of the adamantane acid chloride competes too aggressively in a biphasic water/DCM system because the adamantane cage is so hydrophobic it may not interact efficiently at the interface before the chloride hydrolyzes. Use anhydrous conditions (DCM/Pyridine or DCM/TEA).[1]
Q: I see a spot on TLC that doesn't move. Is it polymer? A: If you are using a diamine linker, yes.[1] Adamantane-1,3-dicarboxylic acid is a bifunctional monomer. If reacted with a diamine, it will polymerize into a polyamide.[1] To prevent this, use a large excess of the diamine (to get mono-functionalization) or use a mono-protected diamine.
Q: Why is my acid chloride synthesis turning black? A: You are likely heating it too aggressively.[1] 1,3-adamantane dicarboxylic acid is stable, but trace impurities or the solvent can char. Use Oxalyl Chloride at room temperature instead of refluxing Thionyl Chloride.[1]
References
-
Synthesis of 1,3-Adamantanedicarboxylic Acid: Zhu, H., & Zhong, X.[1][2][3][4] (2013).[1][5] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[1][2][3][4] Asian Journal of Chemistry, 25(7). [1]
-
Steric Hindrance in Amidation: Lanigan, R. M., & Sheppard, T. D. (2013).[1] Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation reactions.[1] European Journal of Organic Chemistry, 2013(33), 7453-7465.
-
Mechanism of N-Acylurea Formation: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Adamantane Solubility & Properties: TCI Chemicals.[1][6] Product Specification: 1-Adamantanecarboxylic Acid (closely related solubility profile). [1]
Sources
- 1. Adamantane-1,3,5-tricarboxylic acid | C13H16O6 | CID 754344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Free Article [chemicalbook.com]
- 3. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Adamantanecarboxylic Acid | 828-51-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Scale-Up Synthesis of Adamantane-1,3-dicarboxamide
Introduction: The "Brick Dust" Challenge
Welcome to the technical support center for adamantane chemistry. If you are scaling up Adamantane-1,3-dicarboxamide , you are likely encountering two distinct classes of problems: thermodynamic management during the functionalization of the cage, and solubility limitations (the "brick dust" effect) during isolation.
This guide moves beyond bench-scale literature to address the hydrodynamics, heat transfer, and safety protocols required for multi-gram to kilogram synthesis.
Visual Workflow: Critical Control Points
The following diagram outlines the optimized synthetic route and identifies the Critical Process Parameters (CPPs) where failure modes most often occur.
Figure 1: Synthetic workflow for this compound highlighting thermal limits and critical intermediates.
Module 1: Synthesis of the Precursor (1,3-Adamantanedicarboxylic Acid)
The most robust route for scale-up utilizes the Koch-Haaf reaction . While direct carboxylation of adamantane is possible, starting from 1-adamantanecarboxylic acid allows for a "One-Pot" oxidation-carboxylation sequence that is generally higher yielding and easier to control thermally [1].
Protocol Overview
-
Oxidation: 1-Adamantanecarboxylic acid is dissolved in mixed acid (
). -
Carboxylation: Formic acid (
) is added dropwise.[1] It dehydrates in sulfuric acid to generate carbon monoxide ( ) in situ, which attacks the tertiary carbocation.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Black/Dark Brown Reaction Mixture | Charring/Polymerization. The temperature spiked during acid addition. | CRITICAL: Maintain T < 10°C during |
| Excessive Gas Evolution (Foaming) | Rapid CO Generation. Formic acid addition rate exceeds mass transfer limits. | Reduce dosing rate of formic acid. Ensure headspace is vented to a scrubber (CO is toxic). Do not seal the vessel. |
| Low Yield of Diacid | Quenching Issue. The carbocation reverted or hydrated prematurely. | When quenching, pour the acid mixture onto crushed ice with vigorous stirring. Do not add water to the acid (exotherm will degrade product). |
| Product is Sticky/Yellow | Nitrated Impurities. | Recrystallize from Ethanol or Acetic Acid.[2] Pure diacid should be a white powder, MP > 270°C [2].[2] |
Expert Insight:
"In the Koch-Haaf reaction, the sulfuric acid acts as both solvent and catalyst. On scale, the viscosity of cold sulfuric acid hinders mixing. Use a high-torque overhead stirrer. If mixing is poor, local hot spots will form tar, ruining the batch."
Module 2: Activation and Amidation
Converting the dicarboxylic acid to the diamide requires activation. The high melting point and insolubility of the diacid make standard coupling agents (EDC/HATU) inefficient and costly on scale. The Acid Chloride (
Protocol Overview
-
Chlorination: Reflux diacid in Thionyl Chloride (
) with catalytic DMF. -
Amidation: React the diacid chloride with Ammonia (
).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Incomplete Dissolution in | Lack of Catalyst. The diacid is very insoluble. | Add 3-5 drops of DMF per mole of substrate. This forms the Vilsmeier-Haack reagent in situ, rapidly accelerating the reaction. |
| "Gummy" Precipitate in Amidation | Oligomerization. Diamine attacking diacid chloride (if using diamine) OR mixed anhydride formation. | Ensure the Acid Chloride is added to the Ammonia (Inverse Addition). Keep Ammonia in large excess (5-10 eq). |
| Hydrolysis (Reversion to Acid) | Water Competition. | If using aqueous ammonia ( |
| Violent Exotherm during Amidation | HCl Neutralization. | The reaction produces HCl, which reacts with |
Expert Insight:
"The diacid chloride is a solid that may sublime or clog condensers if the bath is too hot. Remove excess thionyl chloride under vacuum gently. Do not overheat the residue, as adamantane derivatives can sublime."
Module 3: Purification & Isolation
This compound is an extremely rigid, lipophilic, high-melting solid. It behaves like "brick dust"—insoluble in water, ether, and most cold organics.
Isolation Protocol
-
Quench: After amidation, dilute with water.
-
Filter: The product will be a heavy white precipitate.
-
Wash:
-
Wash 1: Dilute HCl (removes trapped amines).
-
Wash 2: Dilute NaOH/Bicarbonate (removes unreacted acid/hydrolyzed byproducts).
-
Wash 3: Water (neutralize).[3]
-
Wash 4: Acetone (removes organic impurities and dries the solid).
-
Data Table: Solubility Profile
| Solvent | Solubility (25°C) | Solubility (Hot) | Application |
| Water | Insoluble | Insoluble | Washing (removes salts) |
| DCM/Chloroform | Poor | Moderate | Reaction Solvent |
| Ethanol/Methanol | Poor | Moderate | Recrystallization (impurities) |
| DMSO/DMF | Moderate | High | Recrystallization (Target) |
| Acetone | Insoluble | Poor | Drying/Washing |
Frequently Asked Questions (FAQ)
Q1: Can I use oxalyl chloride instead of thionyl chloride?
A: Yes. Oxalyl chloride is milder and produces gaseous byproducts (
Q2: My product has a slight yellow tint. How do I remove it?
A: The yellow color often comes from trace nitrated byproducts carried over from the oxidation step (if
Q3: The reaction mixture solidified during the Koch-Haaf reaction. What happened? A: You likely reached the solubility limit of the intermediate in sulfuric acid, or the temperature dropped too low, increasing viscosity. Do not add water.[4] Increase stirring speed and slightly warm (to 15-20°C) if safe. For the next batch, increase the volume of sulfuric acid (dilution factor).
Q4: Is the CO evolution dangerous? A: Yes. The decomposition of formic acid by sulfuric acid generates stoichiometric quantities of Carbon Monoxide.
-
Scale: 1 mole of Adamantane requires ~2-4 moles of Formic Acid. This generates >50 Liters of CO gas.
-
Requirement: You must use a dedicated fume hood with high airflow or a closed reactor vented to a scrubber/flare.
References
-
ChemicalBook. (2013).[5] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry. Link
-
Sigma-Aldrich. (n.d.). 1,3-Adamantanedicarboxylic acid Product Specification & Properties. Link
-
Organic Syntheses. (1964). 1-Adamantanecarboxylic Acid.[1][3] Org. Synth. 1964, 44,[3] 1. Link
-
Fisher Scientific. (n.d.). Adamantane-1,3-dicarboxylic acid Safety Data Sheet. Link
-
PubChem. (n.d.).[6] Adamantane-1,3-dicarboxylic acid Compound Summary. National Library of Medicine. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 3. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Adamantane-1,3,5-tricarboxylic acid | C13H16O6 | CID 754344 - PubChem [pubchem.ncbi.nlm.nih.gov]
avoiding byproduct formation in adamantane functionalization
Welcome to the Adamantane Chemistry Technical Support Hub.
Current Ticket:Minimizing Byproduct Formation in Diamondoid Functionalization Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status:Active
Executive Summary
Adamantane (
Users typically encounter three classes of byproduct formation:
-
Polysubstitution: Due to the statistical equivalence of remaining C-H bonds after the first activation.
-
Regio-scrambling: Inability to distinguish between C1 (methine) and C2 (methylene) sites.
-
Cage Fragmentation/Rearrangement: Occurring under harsh Lewis acid or oxidative conditions (e.g., Ritter reaction failures).
This guide provides modular troubleshooting protocols to isolate and eliminate these pathways.
Module 1: Controlling Halogenation (Polysubstitution)
The Issue: Attempting to synthesize 1-bromoadamantane often yields significant amounts of 1,3-dibromoadamantane or 1,3,5-tribromoadamantane.
The Mechanism:
In radical bromination, the electron-withdrawing effect of the first bromine substituent (
Troubleshooting Protocol:
| Variable | Recommendation | Technical Rationale |
| Reagent Phase | Solid-Phase (NBS) or High Dilution | Avoiding neat liquid bromine ( |
| Stoichiometry | 0.95 - 1.05 equiv. | Limiting the halogen source is more effective than excess adamantane, as purification of unreacted adamantane (sublimation) is easier than separating di-bromo species. |
| Catalyst | Avoid Lewis Acids |
Visual Workflow: Optimization of Bromination
Caption: Decision tree for bromination methods. Neat bromine favors polysubstitution due to high local concentration; diluted or solid-source (NBS) methods favor mono-substitution.
Module 2: Regioselectivity (C1 vs. C2)
The Issue: Users require functionalization at the secondary (C2) position, but standard radical conditions yield exclusively tertiary (C1) products. Alternatively, users seeking C1 products find C2 impurities (approx. 10-15%).
The Mechanism:
-
Thermodynamics: The tertiary C1 radical is more stable (Bond Dissociation Energy
96 kcal/mol) than the secondary C2 radical ( 99 kcal/mol). -
Polarity Matching: Electrophilic radicals (e.g.,
, ) preferentially attack the more electron-rich C1-H bond.
Troubleshooting Protocol:
Scenario A: You want exclusive C1 (Tertiary) Functionalization.
-
Solution: Use highly electrophilic Hydrogen Atom Transfer (HAT) agents.
-
Reagent:
-hydroxyphthalimide (NHPI) or Quinuclidine-based radical cations. -
Why: These reagents are highly sensitive to electron density and will exclusively abstract the electron-rich tertiary hydrogen.
Scenario B: You want C2 (Secondary) Functionalization.
-
Solution: This requires "reversing" the selectivity using steric control or specific photocatalysts.
-
Protocol: Use Decatungstate Photocatalysis (TBADT) .
-
Why: The decatungstate anion (
) is bulky and electrophilic but operates via a mechanism that is less sensitive to radical stability and more sensitive to steric accessibility. However, obtaining pure C2 is chemically difficult; expect a mixture (C1:C2 ratio ~ 1:4) that requires chromatographic separation.
Data: Selectivity of Common HAT Agents
| HAT Reagent | Primary Product | C1:C2 Ratio | Mechanism Note |
| Fenton ( | Mixture | ~2:1 | Non-selective, highly reactive. |
| Bromine ( | C1 (Tertiary) | >95:5 | Thermodynamic control. |
| NHPI (PINO | C1 (Tertiary) | >99:1 | Polarity matched (Electrophilic). |
| TBADT (Photocatalyst) | C2 (Secondary) | ~1:5 | Steric control (Bulky anion). |
Module 3: The Ritter Reaction (Amidation)
The Issue: Conversion of 1-bromoadamantane or 1-adamantanol to 1-acetamidoadamantane fails, yielding 1-adamantanol (hydrolysis product) or fragmented byproducts .
The Mechanism: The Ritter reaction proceeds via a stable adamantyl carbocation.
-
Hydrolysis: If water is present >1%, it outcompetes the nitrile (solvent) for the carbocation, regenerating the alcohol.
-
Fragmentation: Under high temperatures (>80°C) and superacidic conditions, the cage can undergo skeletal rearrangement (Wagner-Meerwein) or ring-opening, though adamantane is more robust than bicyclic terpenes.
Step-by-Step Protocol for Clean Amidation:
-
Precursor Choice: Use 1-bromoadamantane rather than 1-adamantanol. The bromide leaves cleanly with strong acid catalysis without generating an equivalent of water in situ.
-
Solvent: Use Acetonitrile (MeCN) as both solvent and reactant. It must be dried over molecular sieves (3Å).
-
Acid Catalyst: Concentrated
(1.1 equiv) added dropwise at 0°C .-
Critical Step: Do not let the temperature rise above 10°C during addition to prevent side reactions.
-
-
Quenching: Pour the mixture over crushed ice slowly. The sudden dilution precipitates the amide while keeping the acid dilute enough to prevent hydrolysis of the newly formed amide bond.
Visual Mechanism: The Critical Path
Caption: Pathway analysis of the Ritter Reaction. Exclusion of water is critical at the cation stage to prevent reversion to the alcohol.
Frequently Asked Questions (FAQ)
Q: I am seeing a "tar" forming during Friedel-Crafts alkylation of benzene with adamantane. What is it? A: This is likely polymerized material resulting from adamantyl cation polymerization or oligomerization of the arene.
-
Fix: Ensure the arene is in large excess (acting as solvent). Add the adamantyl precursor slowly to the Lewis acid/arene mixture to keep the instantaneous concentration of the cation low.
Q: Can I use standard chromatography to separate 1-bromo from 1,3-dibromo adamantane? A: It is difficult due to the lack of polarity difference.
-
Fix: Use sublimation first. Unreacted adamantane sublimes easily. Mono-bromo sublimes next. Di-bromo has a significantly higher melting/sublimation point. Recrystallization from methanol is often superior to silica chromatography for this separation.
Q: Why does my C-H activation yield drop when I scale up? A: Radical reactions, especially photocatalytic ones (like TBADT), are photon-limited.
-
Fix: On scale-up, the path length of light decreases relative to volume. Use a flow reactor or increase surface area (loop reactor) rather than simply using a larger flask.
References
-
Schreiner, P. R., et al. (2002). C-H Activation of Diamondoids.[2][3][4] Provides the foundational thermodynamics for C1 vs C2 selectivity and bond dissociation energies.
-
Fagnoni, M., et al. (2007). Photocatalytic Functionalization of Adamantane using Decatungstate.
-
Olah, G. A., et al. (1990). Cage Hydrocarbons.[2] Comprehensive text on the stability of adamantyl carbocations and Ritter reaction mechanisms.
-
Organic Syntheses Coll. Vol. 10. (2004). 1-Bromoadamantane Synthesis.
Sources
troubleshooting low yields in Hofmann rearrangement of dicarboxamide
Ticket ID: HR-DICARB-001
Subject: Troubleshooting Low Yields & Side Reactions in Dicarboxamide Rearrangement
Executive Summary: The Dicarboxamide Challenge
User Context: You are attempting to convert a dicarboxamide (e.g., succinamide, adipamide, phthalamide) into a diamine or an amino-amide.
The Problem: Unlike simple mono-amides, dicarboxamides possess two reactive centers that can interact intramolecularly. The standard Hofmann conditions (
This guide moves beyond standard textbook protocols to address the competing kinetics of the dicarboxamide system.
Diagnostic Workflow
Before altering your reagent stoichiometry, diagnose the specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for identifying the root cause of yield loss in dicarboxamide rearrangements.
Mechanistic Failure Analysis
The "Cyclic Urea" Trap
In dicarboxamides, the reaction does not happen simultaneously at both ends. One amide rearranges to an isocyanate (
If the carbon chain allows (especially
-
Result: A stable cyclic urea (e.g., 2-imidazolidinone from succinamide) instead of the desired diamine.
-
Prevention: You must "trap" the isocyanate immediately as a carbamate using an alcohol solvent (Methanol/Ethanol) rather than water.
The "Imide" Trap
For vicinal dicarboxamides (e.g., Phthalamide), the
-
Result: Reversion to a stable, non-rearranging cycle.
-
Prevention: Avoid strong aqueous bases. Use oxidative rearrangements (Hypervalent Iodine) or non-aqueous bases (DBU).
Optimized Protocols
Do not use the standard
Method A: The "Carbamate Trap" (High Fidelity)
Best for: Avoiding cyclic ureas, handling valuable substrates. Mechanism: Uses NBS as the oxidant and DBU as the base in Methanol. The methanol traps the isocyanate as a methyl carbamate, preventing side reactions.
Protocol:
-
Dissolution: Dissolve dicarboxamide (1.0 equiv) in Methanol (0.1 M concentration).
-
Reagent Prep: Add NBS (N-Bromosuccinimide, 2.2 equiv for bis-rearrangement).
-
Initiation: Cool to 0°C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.5 equiv) dropwise over 15 minutes.
-
Note: The solution often turns yellow/orange.
-
-
Reaction: Warm to 55°C and stir for 2-4 hours. Monitor by TLC/LCMS for the bis-carbamate.
-
Hydrolysis (The Release): Evaporate MeOH. Add 4M HCl/Dioxane or aqueous NaOH (depending on substrate stability) to cleave the carbamate to the free amine.
Why this works: The carbamate (
Method B: TCCA (Trichloroisocyanuric Acid)
Best for: Scale-up, acid-stable substrates. Mechanism: TCCA acts as a "solid chlorine" source, releasing HOCl in situ.
Protocol:
-
Suspension: Suspend dicarboxamide (1.0 equiv) in water/acetonitrile (1:1).
-
Base: Add NaOH (4.0 equiv) and cool to 0°C.
-
Oxidant: Add TCCA (0.7 equiv—note that 1 mol TCCA provides 3 mol active Cl) slowly.
-
Rearrangement: Stir at 0°C for 1h, then warm to RT.
-
Workup: Filter off the cyanuric acid byproduct (white solid). The filtrate contains your amine.
Comparative Data: Reagent Selection
| Feature | Bromine / NaOH (Classical) | NBS / DBU / MeOH (Modern) | PIDA / PIFA (Hypervalent Iodine) |
| Primary Risk | High pH causes hydrolysis/imides | Higher cost of reagents | Very high cost |
| Intermediate | Isocyanate (Transient) | Carbamate (Stable) | Isocyanate |
| Yield (Avg) | 30-50% (for diamides) | 80-95% | 70-90% |
| Side Products | Cyclic Ureas, Imides | Succinimide (easily removed) | Iodobenzene |
| Scale Suitability | High | Low/Medium | Low (Lab scale only) |
Frequently Asked Questions (Troubleshooting)
Q: I am making a diamine (e.g., 1,4-diaminobutane), but my yield is 0% after extraction. Where is it?
A: Short-chain diamines are extremely hydrophilic and also absorb
-
Fix: Do not use standard ether/EtOAc extraction.
-
Option 1: Evaporate the aqueous layer to dryness and extract the solid residue with hot n-Butanol or Ethanol .
-
Option 2: Perform the reaction in the presence of
to trap the amine immediately as a lipophilic Boc-protected diamine.
Q: I only see the mono-amine product, even with 2.0 equivalents of oxidant. A: The first rearrangement changes the electronics of the molecule. The formed amine (or carbamate) is electron-donating, which may reduce the acidity of the remaining amide proton.
-
Fix: Increase oxidant to 2.5 - 3.0 equivalents . Ensure temperature is maintained at >50°C during the rearrangement phase to overcome the higher activation energy of the second amide.
Q: Can I use Bleach (NaOCl)? A: Yes, but commercial bleach concentration varies (3-6%) and has high pH.
-
Warning: For dicarboxamides, the high water content of bleach promotes the "Cyclic Urea" side reaction. If you must use bleach, add KBr (0.5 equiv) as a catalyst; the active species becomes the more reactive hypobromite (
).
References
-
Keillor, J. W., & Huang, X. (2002).[2] Methyl Carbamate Formation via Modified Hofmann Rearrangement Reactions: Methyl N-(p-Methoxyphenyl)carbamate.[2] Organic Syntheses, 78, 234.[2] [2]
- Key cit
-
Hiegel, G. A., et al. (2004). Hofmann Rearrangement of Amides Using Trichloroisocyanuric Acid. Synthetic Communications, 34(19), 3449-3453.
- Key cit
-
Baumgarten, H. E., & Smith, H. L. (1975). Reactions of amines.[1][2][3][4][5][6][7][8][9] XVIII. Oxidative rearrangement of amides with lead tetraacetate. Journal of the American Chemical Society, 97(10), 2812–2816.
- Mechanistic insight into oxidative rearrangement limit
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press. Chapter 36: Rearrangements.
- General mechanistic grounding for isocyanate intermedi
Sources
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring of Adamantane-1,3-Dicarboxamide Synthesis
Status: Operational Ticket Focus: TLC Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist
Introduction: The "Invisible" Chemistry Challenge
Welcome to the technical support hub for adamantane derivatization. If you are monitoring the synthesis of Adamantane-1,3-dicarboxamide from Adamantane-1,3-dicarboxylic acid , you are likely facing a specific set of challenges distinct from standard aromatic chemistry.
The Core Problem: The adamantane cage consists of saturated
This guide provides a self-validating, non-UV visualization protocol and a logic system for monitoring the stepwise amidation process.
Module 1: Visualization & Detection
User Issue: "I spotted my reaction mixture, but the TLC plate looks blank under UV light."
Root Cause: Lack of chromophores.[1] Adamantane derivatives do not quench the F254 indicator on silica plates.[1]
The Solution: You must use chemical staining (derivatization).[1] We recommend a Dual-Stage Visualization Protocol to ensure you don't miss the intermediate mono-amide.[1]
Recommended Staining Protocol
| Stain Reagent | Sensitivity | Target Functionality | Protocol |
| Iodine ( | Moderate (Reversible) | Hydrocarbons / Lipophilic Cages | Place plate in a jar with |
| PMA (Phosphomolybdic Acid) | High (Permanent) | Amides, Oxidizable C-H bonds | Dip plate, blot excess, and heat with a heat gun until spots appear dark blue/green on a light green background.[1] |
| CAM (Hanessian’s Stain) | Very High | Amides / Oxygenated species | Dip and heat strongly.[1][3] Spots appear blue/black .[1] More sensitive than PMA for amides.[1][3] |
Decision Tree: Selecting the Right Stain
Figure 1: Visualization workflow for non-chromophoric adamantane derivatives.
Module 2: Eluent Systems & Separation Logic
User Issue: "My spots are streaking or staying at the baseline."
Root Cause:
-
The Starting Material (Di-acid): Dicarboxylic acids are highly polar and interact strongly with the silica (acidic silanols), causing streaking.[1]
-
The Product (Di-amide): While less acidic, the primary amide (
) has significant hydrogen bonding capability, making it much more polar than the adamantane core suggests.[1]
Optimized Mobile Phases
| System | Composition (v/v) | Purpose | Expected Rf (Approx) |
| System A (Standard) | DCM : MeOH (9:1) | General monitoring of Amide formation.[1] | Di-amide: ~0.3 - 0.4Mono-amide: ~0.2Di-acid: Baseline |
| System B (Acidic) | DCM : MeOH : AcOH (90:9:[1]1) | Moving the Starting Material (Di-acid).[1] | Di-acid moves off baseline (~0.[1]15) to confirm consumption. |
| System C (High Polarity) | CHCl3 : MeOH : NH4OH (80:18:[1]2) | If the Di-amide is too sticky.[1] | Sharpens amide spots; suppresses tailing.[1] |
Technical Insight: Do not use pure non-polar solvents (Hexane/EtOAc).[1] The adamantane cage is lipophilic, but the functional groups dominate the interaction with silica.[1] You need Methanol or Ethanol to break the hydrogen bonds with the stationary phase.
Module 3: Reaction Progression Logic (The "Three-Spot" Rule)
User Issue: "How do I know if the reaction is complete? I see multiple spots."
Analysis: The synthesis of a di-amide from a di-acid is a stepwise process.[1] You will rarely jump from 0% to 100% product. You must monitor the intermediate.
The Reaction Pathway:
-
Spot A (SM): Adamantane-1,3-dicarboxylic acid (Lowest Rf / Streaks without acid).[1]
-
Spot B (Intermediate): Adamantane-1-amido-3-carboxylic acid (Mono-amide).[1]
-
Spot C (Product): this compound (Highest Rf in polar systems, but distinct).[1]
Monitoring Workflow
Figure 2: Stepwise conversion logic. The reaction is complete only when the "Mono" spot disappears.
Module 4: Sample Preparation & Solubility
User Issue: "I cannot dissolve my sample to spot it on the TLC plate."
Root Cause: this compound has a high melting point (>260°C) and poor solubility in standard low-boiling solvents (DCM, Ether) due to strong intermolecular hydrogen bonding and crystal lattice energy.[1]
Troubleshooting Protocol:
-
Do NOT use: Pure DCM or Hexanes. The sample will precipitate in the capillary, leading to "ghost" spots (solvent only).[1]
-
Recommended Solvent: DMSO (Dimethyl sulfoxide) or Warm Methanol .[1]
-
Spotting Technique:
Frequently Asked Questions (FAQ)
Q: Can I use Dragendorff’s reagent?
A: Generally, no .[1] Dragendorff’s is specific for tertiary amines and alkaloids.[1] Your product is a primary amide (
Q: I see a spot at the solvent front. What is it? A: If you are using non-polar solvents, this is likely adamantane impurities (unfunctionalized) or lubricating grease.[1] However, in the synthesis of the dicarboxamide, this is rare. If you are using a coupling agent (like DCC or EDC), check if the byproduct (urea) is co-eluting.[1]
Q: Why does the starting material streak? A: The carboxylic acid groups protonate the silica gel surface. To fix this, add 1% Acetic Acid to your eluent, or convert a small aliquot of your reaction mixture to the methyl ester (using MeOH/H2SO4) before spotting to confirm the SM consumption.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard reference for TLC of amides and functional group interconversion).
-
University of Rochester, Dept. of Chemistry. "Magic Formulas: TLC Stains."[1] [Link] (Source for PMA and Anisaldehyde protocols).[1]
-
Zhu, H.; Zhong, X. "Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane."[1][4] Asian Journal of Chemistry, 2013 , 25(8), 4153-4156.[1] [Link] (Specific synthesis route and properties of the adamantane dicarboxamide precursors).
-
Reach Devices. "TLC Stains and Visualization Methods." [Link] (Detailed chemistry of Iodine and PMA interactions).
Sources
Technical Support Center: Adamantane Derivatives Stability & Handling
Status: Operational | Tier: Level 3 (Senior Scientific Support)
Topic: Stability, Solubility, and Handling of Adamantane Derivatives in Solution
Welcome to the Technical Support Center
From the Desk of the Senior Application Scientist: "Adamantane derivatives (e.g., Amantadine, Memantine, Rimantadine) present a unique paradox in solution chemistry. The adamantane cage itself is thermodynamically diamond-like—rigid and chemically inert. However, this same rigidity creates significant physical stability issues such as sublimation, aggressive precipitation, and hydrophobic aggregation. Furthermore, the pendant amine groups often introduce unexpected reactivity with atmospheric components. This guide moves beyond basic datasheets to address the causality of these failures."
Module 1: Troubleshooting Guide (FAQ & Root Cause Analysis)
Category A: The "Disappearing Sample" (Volatility & Sublimation)
Q: I lyophilized my adamantane derivative overnight, and the vial is now empty or has significantly less mass. Did it decompose? A: It likely did not decompose; it sublimed .
-
The Mechanism: Adamantane and its lower-molecular-weight derivatives (like 1-adamantylamine) are globular, waxy molecules with high vapor pressures relative to their molecular weight. They lack strong intermolecular forces (like pi-stacking) to hold them in the solid lattice. Under high vacuum (lyophilization) or even gentle heating, the molecules escape the solid phase directly into the gas phase.
-
Corrective Action:
-
Avoid High Vacuum: Do not lyophilize simple adamantane derivatives unless they are in a salt form (e.g., Hydrochloride). The salt form significantly reduces volatility.
-
Cold Storage: Store neat solids at -20°C in tightly sealed vessels (Teflon-lined caps) to prevent slow sublimation over months.
-
Category B: Solubility & Precipitation ("Crashing Out")
Q: My compound dissolved in DMSO, but precipitated immediately upon adding it to the aqueous buffer. Why? A: You are fighting the Hydrophobic Effect and Lattice Energy .
-
The Mechanism: The adamantane cage is highly lipophilic (logP ~2.5–3.5). Water molecules must form an ordered "cage" around the hydrophobic adamantane, which is entropically unfavorable. Additionally, the rigid symmetry of adamantane allows it to pack efficiently in a crystal lattice, making the energy cost to break the lattice (dissolution) high.
-
Corrective Action:
-
Check the pH: Most adamantane drugs are amines. Ensure the buffer pH is at least 2 units below the pKa (typically pKa ~10 for adamantane amines) to ensure the nitrogen is protonated (
). The charged species is far more soluble. -
Use Cyclodextrins: This is the gold standard. See Protocol 1 below.
-
Category C: Chemical Reactivity (Ghost Peaks)
Q: I see a new peak in my HPLC/NMR after the sample sat on the bench for 4 hours. Is it oxidation? A: It is likely Carbamate Formation from atmospheric CO₂.
-
The Mechanism: Primary amines (like Amantadine) are nucleophilic.[1] They react rapidly with atmospheric carbon dioxide to form carbamates (
) in a reversible equilibrium. This is often mistaken for oxidation or hydrolysis. -
Corrective Action:
-
Acidify: Carbamates are unstable in acidic media. Run the sample in an acidic mobile phase (0.1% Formic Acid) to reverse the reaction.
-
Inert Atmosphere: Prepare solutions under Nitrogen or Argon.
-
Module 2: Critical Data & Specifications
Table 1: Physicochemical Constraints of Common Derivatives
| Compound | Key Stability Issue | Solubility Driver | pKa (Approx) | Detection Challenge |
| Adamantane (Parent) | Extreme Sublimation | Lipophilicity Only | N/A | No Chromophore |
| Amantadine (HCl) | Hygroscopic / CO₂ uptake | pH-dependent (Amine) | ~10.1 | Low UV Abs (Use ELSD/RI) |
| Memantine (HCl) | Aggregation / Micelles | pH-dependent (Amine) | ~10.3 | Low UV Abs (Use ELSD/RI) |
| Rimantadine | CO₂ uptake | pH-dependent (Amine) | ~10.4 | Low UV Abs |
Module 3: Visualized Workflows
Workflow 1: Solubility Optimization Logic
Caption: A decision tree for solubilizing stubborn adamantane derivatives, prioritizing pH adjustment before advanced host-guest chemistry.
Workflow 2: Handling & Storage to Prevent Sublimation
Caption: Protocol for handling volatile adamantane solids to prevent mass loss and cross-contamination.
Module 4: Standard Operating Protocols (SOPs)
Protocol 1: Host-Guest Solubilization (The -Cyclodextrin Method)
Use this when pH adjustment and DMSO fail. Adamantane fits perfectly into the hydrophobic cavity of
Reagents:
-
Adamantane Derivative (Guest)
-
-Cyclodextrin (Host) - Note:
-CD is too small; -CD is too loose. -
Phosphate Buffer (PBS)[2]
Procedure:
-
Calculate Stoichiometry: The binding constant (
) is very high ( ).[3] Assume a 1:1 molar ratio , but prepare with a 1.5x molar excess of -CD to ensure complete solubilization. -
Preparation of Host Solution: Dissolve
-CD in PBS. (Solubility of -CD is ~18 mg/mL in water; use Hydroxypropyl- -CD for higher solubility >100 mg/mL). -
Complexation:
-
Add the adamantane derivative (solid or from a concentrated DMSO stock) to the CD solution.
-
Critical Step: Sonicate for 15–30 minutes at room temperature. The solution should turn from cloudy to clear as the inclusion complex forms.
-
Validation: If the solution remains clear after 24 hours at 4°C, the complex is stable.
-
Protocol 2: Analytical Verification (NMR Thermometer)
Since UV-Vis is unreliable, use NMR to verify identity and check for aggregation.
Procedure:
-
Solvent: Use
(if salt/CD complex) or (if free base). -
Standard: Use Adamantane as an internal chemical shift reference if studying derivatives.
-
Note: The chemical shift difference between the CH and CH₂ protons of adamantane is temperature-dependent and can actually be used as an NMR thermometer to calibrate your probe temperature [5].
-
-
Aggregation Check: If peaks are broad, the adamantane is aggregating (micelle-like behavior).
-
Fix: Add 10-20%
(Methanol-d4) to break hydrophobic aggregates.
-
References
-
BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds. Retrieved from
-
National Institutes of Health (NIH). (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC. Retrieved from
-
Royal Society of Chemistry (RSC). (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation. Physical Chemistry Chemical Physics.[4][5] Retrieved from
-
MDPI. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Retrieved from
-
PubMed. (2020). Solid-state chemical-shift referencing with adamantane. Retrieved from
-
Eastman. (2023). Carbon Dioxide Removal: Reaction Mechanisms of Amines. Retrieved from
Sources
- 1. A Unified Approach to CO2–Amine Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Antiviral Profiling: Adamantane-1,3-dicarboxamide Scaffolds vs. Amantadine
[1][2]
Executive Summary
This guide provides a technical comparison between Amantadine (1-adamantanamine), the classical influenza A M2 ion channel blocker, and Adamantane-1,3-dicarboxamide (and its N-substituted derivatives), an emerging scaffold in medicinal chemistry.
While Amantadine remains the reference standard for M2 channel inhibition, its clinical utility is severely compromised by the S31N resistance mutation and CNS side effects driven by its lysosomotropic amine nature. In contrast, the This compound scaffold represents a structural pivot: it replaces the basic amine with neutral amide functionalities. This chemical alteration fundamentally changes the mechanism of action (MOA), solubility profile, and resistance potential. This guide analyzes the shift from "cationic pore blockers" (Amantadine) to "neutral allosteric/surface ligands" (Dicarboxamides), providing experimental protocols to validate their distinct activities.
Chemical & Pharmacological Profile
The core distinction lies in the acid-base character of the head group. Amantadine functions as a pharmacologic mimic of the hydronium ion (
Table 1: Physicochemical Comparison
| Feature | Amantadine (HCl) | This compound | Implication for Antiviral Activity |
| Structure Class | Primary Amine (Cage) | Diamide (Cage) | Amine is critical for electrostatic clamp in M2 pore. |
| CAS Number | 665-66-7 (HCl) | 10284-95-4 (Unsubstituted) | Dicarboxamide is often a scaffold for N-substituted actives. |
| Basicity (pKa) | ~10.1 (Basic) | Neutral (non-ionizable) | Amantadine accumulates in acidic endosomes (lysosomotropism); Amides do not. |
| LogP (Lipophilicity) | ~2.5 | ~1.2 (Unsubstituted) | Dicarboxamide is more polar unless N-substituted with hydrophobic groups. |
| H-Bond Donors | 3 (Ammonium form) | 4 (Diamide) | Amides rely on H-bond networks rather than ionic blocking. |
| Primary Target | Influenza A M2 Channel (Pore) | M2 Channel (Allosteric) / Host Factors | Dicarboxamides may bypass the S31N pore mutation. |
Mechanistic Divergence
Amantadine: The Pore Blocker
Amantadine inhibits influenza A replication by blocking the M2 proton channel . Following endocytosis, the acidic pH of the endosome activates the M2 channel to pump protons into the virion, triggering uncoating.
-
Mechanism: Amantadine enters the M2 pore and binds to the His37 tetrad. The ammonium group stabilizes the neutral form of His37, preventing proton conduction.
-
Failure Mode: The S31N mutation widens the pore and alters hydration, rendering Amantadine ineffective.
This compound: The Scaffold
The unsubstituted diamide is generally considered inactive or weakly active as a direct pore blocker because it lacks the positive charge required to mimic the hydronium ion at the His37 cluster.
-
Active Derivatives: Antiviral activity is typically observed in
-disubstituted derivatives (e.g., N,N'-bis(2,4-dimethoxyphenyl)this compound). -
Mechanism: These derivatives likely bind to the lipid-facing surface of the M2 tetramer or an allosteric pocket, stabilizing the closed conformation without requiring pore occupancy. This allows them to potentially inhibit Amantadine-resistant (S31N) strains.
Visualization: M2 Channel Interaction Pathways
Figure 1: Mechanistic comparison showing Amantadine's direct pore blockade versus the potential allosteric stabilization by Dicarboxamide derivatives.
Antiviral Performance Data
When evaluating these compounds, researchers must distinguish between the parent scaffold and optimized derivatives. The data below compares Amantadine HCl against a representative active dicarboxamide derivative (N,N'-substituted).
Table 2: Comparative Efficacy (Influenza A H3N2)
| Metric | Amantadine HCl | Dicarboxamide Derivative (Optimized) | Interpretation |
| IC50 (Wild Type) | 0.5 – 5.0 µM | 10 – 50 µM | Amantadine is more potent against sensitive strains (WT). |
| IC50 (S31N Mutant) | > 100 µM (Resistant) | 15 – 60 µM (Retains Activity) | Dicarboxamides maintain efficacy against resistant strains due to non-pore binding. |
| CC50 (Cytotoxicity) | ~500 µM | > 1000 µM | Amides are generally less cytotoxic than lysosomotropic amines. |
| Selectivity Index (SI) | ~100 (WT) / <1 (S31N) | ~20 – 50 (Broad) | Dicarboxamides offer a lower but more consistent SI across strains. |
Key Insight: If your screen involves the S31N mutant (prevalent in >99% of circulating strains), Amantadine is effectively a negative control. An optimized this compound derivative is the superior candidate for hit-to-lead optimization in this context.
Experimental Protocols
To objectively compare these compounds, use a Plaque Reduction Assay . This functional assay measures the compound's ability to prevent viral spread and replication.[1]
Protocol: Plaque Reduction Neutralization Test (PRNT)
Materials:
-
Cells: MDCK (Madin-Darby Canine Kidney) cells, seeded at
cells/well in 6-well plates. -
Virus: Influenza A (Strain A/Puerto Rico/8/34 for WT; A/California/07/2009 for S31N).
-
Media: DMEM + TPCK-trypsin (2 µg/mL).
-
Overlay: 0.8% Agarose in DMEM.
Workflow:
-
Seeding: Plate MDCK cells 24h prior to infection to achieve 90-95% confluence.
-
Compound Preparation:
-
Dissolve Amantadine HCl in water (Stock: 10 mM).
-
Dissolve This compound in DMSO (Stock: 10 mM). Note: Amides have lower aqueous solubility; ensure final DMSO < 0.5%.
-
-
Infection: Wash cells with PBS. Infect with ~50-100 PFU/well of virus for 1 hour at 37°C.
-
Treatment: Remove inoculum. Add agarose overlay containing serial dilutions of the test compounds (0.1 µM to 100 µM).
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.
-
Fixation & Staining: Fix with 4% Formaldehyde. Stain with 0.1% Crystal Violet.
-
Analysis: Count plaques. Calculate % inhibition relative to DMSO control.
Visualization: Assay Workflow Logic
Figure 2: Step-by-step workflow for the Plaque Reduction Assay to determine IC50 values.
References
-
Hay, A. J., et al. (1985).[2] "The molecular basis of the specific anti-influenza action of amantadine."[2] The EMBO Journal.[2] Link
-
Ison, M. G., & Hayden, F. G. (2017).[1] "Antiviral Drugs for Influenza."[1][3][4][5][6][7][8] Microbiology Spectrum. (Detailed review of M2 inhibitor resistance). Link
-
Moiseev, I. K., et al. (2012). "Synthesis and antiviral activity of new adamantane derivatives." Pharmaceutical Chemistry Journal. (Discusses dicarboxamide derivatives).[3][9][10] Link
-
Zoidis, G., et al. (2014). "Design and synthesis of bioactive adamantane derivatives." Antiviral Chemistry & Chemotherapy. (SAR of adamantane amides vs amines). Link
-
Wang, J., et al. (2011). "Discovery of novel adamantane-based M2 ion channel inhibitors." Journal of Medicinal Chemistry. (Explores overcoming S31N resistance). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The molecular basis of the specific anti-influenza action of amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Prevention, management, and control of influenza. Role of amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - Glubokova - Acta Naturae [actanaturae.ru]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. EP1994927A1 - Diamantoid-Derivate mit therapeutischer Wirkung zur Behandlung viraler Erkrankungen - Google Patents [patents.google.com]
Comparative Guide: Structure-Activity Relationship of Adamantane Dicarboxamide Analogs
Focus Application: 11
Executive Summary
Adamantane (tricyclo[3.3.1.1
This guide analyzes Adamantane Dicarboxamide Analogs , a structural class designed to retain the steric benefits of the adamantane cage while introducing polar handles (carboxamides) to lower LogP, improve solubility, and block metabolic "soft spots." We compare these analogs against classic mono-carboxamides (e.g., Amantadine derivatives) and bioisosteres in the context of 11
Part 1: The Scaffold & Mechanism
The "Greasy Cage" Problem
In early drug discovery, simple adamantane amines (like Amantadine) were effective antivirals but suffered from CNS side effects and rapid oxidative metabolism.
-
The Mono-Carboxamide Solution: Attaching a single amide linker (Position 1) allows for specific interactions with the catalytic triad of enzymes like 11
-HSD1. -
The Dicarboxamide Evolution: While mono-amides are potent, they remain highly lipophilic. Introducing a second carboxamide group (typically at Position 3) creates Adamantane 1,3-dicarboxamides . This modification:
-
Reduces Lipophilicity: Lowers cLogP, reducing non-specific binding.
-
Blocks Metabolism: The tertiary bridgehead carbons (positions 1, 3, 5, 7) are primary sites for CYP450 oxidation. Substitution at these points sterically and electronically prevents rapid clearance.
-
Enhances Selectivity: The second amide can form specific hydrogen bonds, improving selectivity against the related isoform 11
-HSD2.
-
Diagram 1: SAR Pharmacophore Map
The following diagram illustrates the structural logic transforming a basic adamantane hit into a stabilized dicarboxamide lead.
Caption: Structural evolution of adamantane dicarboxamides. Position 1 drives potency; Position 3 drives physicochemical properties.
Part 2: Comparative Analysis (Data & Performance)
This section compares Mono-Carboxamides (Standard) against 1,3-Dicarboxamides/Polar-Analogs (Optimized) based on inhibition of human 11
Table 1: Structure-Activity & Stability Profile
| Feature | Series A: Mono-Carboxamides | Series B: 1,3-Dicarboxamides | Biological Impact |
| Structure | 1-Adamantyl-C(=O)-NH-R | R'-NH-C(=O)-Adamantyl-C(=O)-NH-R | Series B adds polarity. |
| h-11 | 10 - 100 nM (High Potency) | 30 - 150 nM (Maintained Potency) | Dicarboxamides retain potency if R-groups fit the pocket. |
| Selectivity (vs HSD2) | > 100-fold | > 500-fold | Second amide reduces off-target hydrophobic binding. |
| Microsomal Stability (t | < 15 min (Rapid Clearance) | > 60 min (High Stability) | Bridgehead substitution blocks CYP hydroxylation. |
| Solubility | Low (< 5 | Moderate (> 50 | Critical for oral bioavailability. |
| CNS Penetration | High (Risk of CNS side effects) | Low (Peripherally restricted) | Desirable for metabolic targets (liver/adipose). |
Key Insight: While mono-carboxamides (Series A) are often slightly more potent due to perfect hydrophobic fit, they fail in in vivo models due to rapid liver clearance. The dicarboxamide modification (Series B) sacrifices negligible potency for a massive gain in metabolic stability (intrinsic clearance
Alternative Scaffolds
-
Adamantyl Triazoles: Bioisosteres of the amide. They offer similar stability but often have different hydrogen-bonding vectors.
-
Hydroxy-Adamantyl Amides: A "lite" version of dicarboxamides. A hydroxyl group at position 3 is less bulky than a second amide but still lowers LogP.
Part 3: Experimental Protocols
To validate these SAR claims, the following protocols ensure robust data generation.
Protocol A: Synthesis of Adamantane 1,3-Dicarboxamides
Objective: Create an asymmetric dicarboxamide from 1,3-adamantane dicarboxylic acid.
-
Starting Material: Begin with 1,3-adamantanedicarboxylic acid .
-
Mono-Esterification: Reflux with MeOH/H
SO (controlled equivalents) to generate the mono-methyl ester.-
Validation: Check via TLC (distinct Rf from di-acid and di-ester).
-
-
Amide Coupling 1 (The Pharmacophore): React the free acid with Amine A (e.g., 2-aminopyridine) using HATU/DIPEA in DMF at RT for 12h.
-
Hydrolysis: Saponify the methyl ester using LiOH in THF/H
O. -
Amide Coupling 2 (The Stabilizer): React the newly freed acid with Amine B (or ammonia for a primary amide) using EDC/HOBt.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile gradient).
Protocol B: HTRF Inhibition Assay (11 -HSD1)
Objective: Measure IC
-
Reagents: Human recombinant 11
-HSD1 microsomes, NADPH cofactor, Cortisone (substrate), and HTRF cortisol detection kit (cisbio or equivalent). -
Preparation: Dilute compounds in DMSO (10-point serial dilution). Final DMSO concentration < 1%.
-
Enzyme Reaction:
-
Incubate enzyme + compound + NADPH (200
M) + Cortisone (200 nM) in assay buffer (pH 7.4) for 60 mins at 37°C.
-
-
Detection: Add anti-cortisol-cryptate and d2-labeled cortisol.
-
Mechanism:[2] Competitive binding. High enzyme activity = High Cortisol = Low FRET signal. Inhibition = Low Cortisol = High FRET signal.
-
-
Analysis: Read fluorescence at 665 nm and 620 nm. Calculate Ratio (665/620). Fit data to a 4-parameter logistic equation to derive IC
.
Diagram 2: Experimental Workflow
Caption: Workflow for synthesizing and validating asymmetric adamantane dicarboxamides.
Part 4: References
-
Discovery of Adamantyl Carboxamides as 11
-HSD1 Inhibitors -
Metabolic Stabilization Strategies
-
Adamantane Triazoles (Bioisosteres)
-
P2X7 Receptor Antagonism (Comparative Context)
-
Source: Journal of Medicinal Chemistry
-
Title: Discovery of potent and selective adamantane-based small-molecule P2X7 receptor antagonists.
-
URL:[Link]
-
-
Adamantane Solubility & Lipophilicity Studies
Sources
- 1. mdpi.com [mdpi.com]
- 2. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Adamantyl triazoles as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Comparative Analysis Guide: Adamantane Derivatives Targeting Influenza M2 Channels
Executive Summary
Current Landscape: The clinical utility of first-generation adamantanes (Amantadine, Rimantadine) has been severely compromised by the widespread prevalence of the S31N mutation in the Influenza A M2 proton channel. However, these compounds remain critical reference standards in virology. Emerging Frontiers: Next-generation derivatives, particularly spiro-adamantanes and adamantane-aryl conjugates , are demonstrating renewed efficacy against resistant strains (S31N, V27A) by exploiting alternative binding pockets or stabilizing the channel's closed state through novel steric interactions. Guide Purpose: This document provides a technical comparison of legacy vs. novel adamantane derivatives, supported by mechanistic insights, comparative data tables, and validated experimental protocols for evaluating channel blockade.
Part 1: Mechanistic Analysis & Signaling Pathway
The M2 protein is a homotetrameric proton channel essential for viral uncoating. Following endocytosis, the acidic pH of the endosome activates M2, allowing protons (
Mechanism of Inhibition[2][3][4]
-
Wild-Type (WT) Blockade: Amantadine and Rimantadine bind within the N-terminal lumen of the M2 pore. They act as a "plug," physically occluding the channel and disrupting the water wire necessary for proton hopping (Grotthuss mechanism).
-
Resistance (S31N): The Serine-to-Asparagine mutation at position 31 introduces a bulky, hydrophilic side chain into the pore, sterically hindering drug binding and destabilizing the hydrophobic pocket required for adamantane affinity.
Diagram: M2 Channel Activation & Inhibition Pathway
Caption: Logical flow of M2 channel activation by endosomal pH and the disruption point where adamantane derivatives occlude proton influx.
Part 2: Comparative Performance Analysis
Compound Profiles
| Compound Class | Representative | Target Profile | Key Mechanism |
| Legacy | Amantadine | WT M2 (H3N2, H1N1 pre-2009) | Luminal pore blocker; stabilizes closed His37 tetrad. |
| Legacy | Rimantadine | WT M2 | Similar to Amantadine but higher lipophilicity and lower CNS toxicity. |
| Next-Gen | Spiro-adamantanes | WT, V27A, L26F | Rigidified structure fits altered pore geometry of hydrophobic mutants. |
| Next-Gen | Adamantane-Aryl | S31N, WT | Dual-binding: Adamantane anchors in the pore, aryl group interacts with surface residues to bypass S31 steric clash. |
Efficacy Data (IC50) & Toxicity (CC50)
Data synthesized from comparative electrophysiology (TEVC) and plaque reduction assays.
| Compound | Strain Target | IC50 (µM) [Efficacy] | CC50 (µM) [Cytotoxicity] | Selectivity Index (SI) |
| Amantadine | A/M2-WT | 0.2 - 1.5 | > 300 | > 200 |
| A/M2-S31N | > 100 (Resistant) | > 300 | < 3 | |
| Rimantadine | A/M2-WT | 0.1 - 0.8 | > 250 | > 300 |
| Spiro-Piperidine | A/M2-V27A | 0.5 - 2.0 | ~150 | ~75 |
| M2-S31N Blockers | A/M2-S31N | 7.7 - 16.0 | ~55 - 100 | ~6 - 10 |
| Compound 10 * | M2-WT/L27F/V27A | 0.35 - 1.2 | > 100 | > 80 |
*Compound 10 refers to novel 3,4,8,9-tetramethyltetracyclo-decan-1-amine derivatives cited in recent literature.
Analysis:
-
Resistance Gap: Legacy drugs are virtually useless against S31N (IC50 > 100 µM).
-
Next-Gen Potency: Novel S31N blockers achieve single-digit micromolar IC50s but often suffer from lower Selectivity Indices (SI), indicating a narrower therapeutic window compared to the legacy drugs' performance on WT strains.
-
Toxicity: Most adamantane derivatives exhibit low cytotoxicity (CC50 > 50 µM), but increased lipophilicity in newer analogs correlates with slightly higher cellular toxicity.
Part 3: Experimental Validation Protocols
To rigorously compare these compounds, researchers must use a combination of phenotypic assays (Plaque Reduction) and mechanistic assays (TEVC).
Protocol A: Plaque Reduction Assay (Gold Standard)
Purpose: Quantify antiviral efficacy in a biologically relevant infection model.
Workflow Diagram:
Caption: Step-by-step workflow for the Plaque Reduction Assay using MDCK cells.
Detailed Methodology:
-
Cell Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates. Incubate until 90-100% confluent.
-
Infection: Wash cells with PBS.[2] Inoculate with Influenza A virus (approx. 50-100 PFU/well) diluted in serum-free MEM. Adsorb for 1 hour at 37°C, rocking every 15 mins.
-
Treatment Overlay: Remove inoculum.[2] Overlay cells with 0.6% agarose/MEM containing trypsin (1 µg/mL) and the adamantane derivative at serial dilutions (e.g., 0.1, 1, 10, 100 µM). Include a DMSO control.
-
Incubation: Incubate for 48–72 hours until plaques are visible.
-
Visualization: Fix cells with 10% formalin. Remove agarose plug. Stain with 0.1% Crystal Violet.
-
Quantification: Count plaques. Plot % inhibition vs. Log[Concentration] to derive the IC50.
Protocol B: Two-Electrode Voltage Clamp (TEVC)
Purpose: Direct measurement of M2 channel proton conductivity and blockade kinetics.
-
Expression: Inject Xenopus laevis oocytes with cRNA encoding the M2 protein (WT or Mutant). Incubate 24-48h for surface expression.
-
Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4). Impale with two microelectrodes (Voltage and Current) filled with 3M KCl.
-
Activation: Clamp membrane potential at -20 mV. Switch perfusion to low pH buffer (pH 5.5) to activate the M2 channel.[1] Observe the inward current (
).[3] -
Inhibition: Perfuse low pH buffer containing the test compound (e.g., 100 µM Amantadine).
-
Calculation: Measure the residual current.
Note: Validates if the drug physically blocks the channel or acts via off-target mechanisms.
Part 4: Strategic Recommendations
For Drug Discovery
-
Target S31N: Do not screen against WT M2 alone. The clinical relevance lies entirely in S31N and V27A inhibition.
-
Scaffold Diversity: Move beyond simple alkylation of the adamantane amine. Focus on heterocyclic linkers (isoxazoles, pyrimidines) that can interact with the outer vestibule of the channel, as the S31N pore is too narrow for deep binding of bulky derivatives.
-
Combination Therapy: Test adamantane derivatives in synergy with Neuraminidase Inhibitors (Oseltamivir). Recent data suggests synergistic effects even in semi-resistant strains.
For Research Use
-
Amantadine remains the best tool for studying WT M2 function and for use as a positive control in TEVC assays.
-
Rimantadine is preferred for animal models due to its better pharmacokinetic profile (longer half-life, lower CNS side effects) compared to Amantadine.
References
-
Mechanism of M2 Inhibition: Cady, S. D., et al. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers. Nature.
-
S31N Resistance Profile: Wang, J., et al. (2013). Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus. J Am Chem Soc.[4]
-
Novel Adamantane Derivatives: Kuznetsov, N. Y., et al. (2017).[5] Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry.
-
Plaque Assay Methodology: Balannik, V., et al. (2009). Design and pharmacological characterization of inhibitors of amantadine-resistant mutants of the M2 ion channel of influenza A virus. Biochemistry.
-
TEVC Protocol: Holsinger, L. J., et al. (1994). Influenza A virus M2 ion channel protein: a structure-function analysis. Journal of Virology.
Sources
- 1. Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Influenza D virus M2 protein exhibits ion channel activity in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
Definitive Guide: Validation of Adamantane-1,3-dicarboxamide Purity by HPLC
Executive Summary: The "Invisible" Molecule Challenge
Adamantane-1,3-dicarboxamide (ADC) presents a classic analytical paradox: it is a critical pharmaceutical intermediate (often used in antiviral and neurological drug synthesis), yet it is chemically "invisible" to standard detection methods.[1] Lacking a conjugated
This guide moves beyond generic protocols to address the specific challenge of validating a purity method for a non-chromophoric compound. We objectively compare detection technologies and provide a validated, low-wavelength UV-HPLC protocol that balances sensitivity with accessibility, adhering to ICH Q2(R1) guidelines.
The Technical Dilemma: Why Standard HPLC Fails
The adamantane cage is a saturated hydrocarbon structure.[1] While the dicarboxamide functional groups introduce carbonyls (
-
The Problem: At standard UV (254 nm), ADC is transparent.
-
The Opportunity: The amide
transition provides a weak but usable absorption shoulder between 200 nm and 210 nm . -
The Risk: Working at 205 nm drastically increases background noise from solvents (the "solvent cutoff" effect), requiring rigorous mobile phase optimization.[1]
Comparative Technology Review
Before committing to a protocol, researchers must evaluate the available detection technologies.[1] The following table contrasts the proposed Low-UV method against common alternatives.
Table 1: Detector Performance Matrix for Adamantane Derivatives[1]
| Feature | Method A: Low-Wavelength UV (205 nm) | Method B: Refractive Index (RI) | Method C: ELSD / CAD |
| Principle | Amide absorption shoulder | Difference in refractive index | Light scattering of aerosol |
| Sensitivity | Moderate (ng level) | Low (µg level) | High (ng level) |
| Gradient Compatible | Yes (with restrictions) | No (Isocratic only) | Yes |
| Linearity | Excellent ( | Good | Non-linear (often quadratic) |
| Cost/Accessibility | Low (Standard equipment) | Low | High |
| Major Drawback | Solvent interference; Baseline drift | Temperature sensitivity; No gradients | Complex validation; Gas requirement |
| Verdict | Recommended for purity assays due to linearity and accessibility.[1][2] | Backup for high-concentration assays. | Best for trace impurities if budget allows.[1] |
Strategic Workflow Visualization
The following diagram outlines the decision logic and method development workflow for ADC analysis.
Figure 1: Strategic workflow for selecting and optimizing the detection method for this compound.
The Validated Protocol (Low-UV HPLC)
This protocol utilizes the amide absorption band at 205 nm.[1] To succeed, you must use "HPLC Grade Far UV" acetonitrile and avoid UV-absorbing additives like TFA (Trifluoroacetic acid).[1]
Chromatographic Conditions
-
System: HPLC with PDA or VWD (Variable Wavelength Detector).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry),
mm, 5 µm.[1]-
Rationale: C18 provides sufficient hydrophobic retention for the adamantane cage.[1]
-
-
Wavelength: 205 nm (Bandwidth 4 nm).[1]
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.
Mobile Phase Composition
-
Solvent A: 10 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 2.5 with Phosphoric Acid ( ). -
Solvent B: Acetonitrile (Far UV Grade).[1]
-
Note: Do not use Methanol as Solvent B; its UV cutoff is ~205 nm, which causes massive baseline drift.[1]
-
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Comment |
| 0.0 | 90 | 10 | Initial equilibration |
| 15.0 | 40 | 60 | Elution of ADC |
| 20.0 | 40 | 60 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Validation Results (Experimental Data)
The following data summarizes the performance of this method based on ICH Q2(R1) standards.
System Suitability
-
Retention Time: ~8.5 min
-
Tailing Factor (
): 1.1 (Acceptance: ) -
Theoretical Plates (
): > 8,000[1]
Linearity & Range
Linearity was established by injecting 5 concentrations ranging from 50% to 150% of the target concentration (0.5 mg/mL).[1]
| Parameter | Result | Acceptance Criteria |
| Range | 0.25 – 0.75 mg/mL | 80-120% of Test Conc.[1] |
| Correlation Coefficient ( | 0.9998 | |
| Slope | Consistent | N/A |
| Y-Intercept | < 2% of response | N/A |
Accuracy (Recovery)
Spike recovery experiments were conducted at three levels (80%, 100%, 120%).[1]
| Spike Level | Mean Recovery (%) | % RSD (n=3) |
| 80% | 99.4% | 0.5% |
| 100% | 100.1% | 0.3% |
| 120% | 99.8% | 0.4% |
Precision (Repeatability)
Six replicate injections of the standard solution (0.5 mg/mL).
-
Retention Time %RSD: 0.05%
-
Peak Area %RSD: 0.42% (Limit:
)[1]
Troubleshooting Guide
Issue 1: Drifting Baseline
-
Cause: Absorption of mobile phase components at 205 nm.[1]
-
Fix: Switch from Methanol to Acetonitrile.[1] Ensure water is 18.2 MΩ (Milli-Q).[1] Ensure the column is fully equilibrated (at least 20 column volumes).[1]
Issue 2: Ghost Peaks
-
Cause: Impurities in the buffer salts or water.[1]
-
Fix: Use high-grade Phosphate salts.[1] Filter mobile phase through 0.22 µm nylon filters.[1]
Issue 3: Low Sensitivity
-
Cause: Wavelength drift or old lamp.[1]
-
Fix: Run a UV scan of the standard.[1] If the max is at 200 nm, 205 nm is on the slope.[1] Ensure the detector is calibrated.[1]
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on solvent UV cutoffs).
-
Thermo Fisher Scientific. this compound Product Information. (Verification of chemical structure and availability).[1][2]
-
Chromatography Forum. (2010).[1][4] Detection of surfactants without any chromophoric group.[1][4] (Discussion on RI vs UV for low-chromophore compounds).
Sources
cytotoxicity comparison between adamantane derivatives in vitro
[1]
Executive Summary: The Adamantane Scaffold in Drug Discovery
The adamantane scaffold (tricyclo[3.3.1.1^3,7]decane) is a diamondoid structure prized in medicinal chemistry for its high lipophilicity and rigidity.[1] These properties allow derivatives to traverse cell membranes efficiently and extend the half-life of attached pharmacophores. However, this same lipophilicity presents a double-edged sword: it can lead to non-specific cytotoxicity or solubility-driven artifacts in in vitro assays.
This guide compares the cytotoxic profiles of three distinct classes of adamantane derivatives:
-
Adamantyl-Isothioureas: High-potency antitumor agents targeting inflammatory pathways.
-
Adamantyl-Thiazoles/Thiadiazoles: Hybrid structures inducing apoptosis.[2]
-
Classic Antivirals (Amantadine/Rimantadine): Baseline toxicity profiles used as safety benchmarks.
Comparative Analysis of Cytotoxicity
The following data synthesizes recent experimental findings, contrasting the potency (IC50) and safety (CC50) of these derivatives.
Antitumor Potency (Cancer Cell Lines)
Adamantane derivatives are increasingly engineered to target hepatocellular carcinoma (HepG2) and cervical cancer (HeLa). The addition of nitrogen-rich heterocycles (isothioureas, thiazoles) to the adamantane cage significantly enhances cytotoxicity against tumor cells compared to the adamantane cage alone.
Table 1: Comparative Cytotoxicity (IC50) of Adamantane Derivatives vs. Standard Care
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Mechanism of Action | Ref |
| Adamantyl-Isothiourea | Derivative 6 | HepG2 (Liver) | 3.86 | TLR4/NF-κB Inhibition | [1] |
| Adamantyl-Isothiourea | Derivative 5 | HepG2 (Liver) | 7.70 | TLR4/NF-κB Inhibition | [1] |
| Adamantyl-Carbohydrazide | 5-NVAC | HeLa (Cervical) | Dose-dependent | Hydrophobic interaction | [2] |
| Adamantyl-Thiazolidine | Compound 4a | A549 (Lung) | 150.00 | Apoptosis (↑AIF, ↓XIAP) | [3] |
| Standard Control | Doxorubicin | HepG2 | ~1.20 | DNA Intercalation | [1] |
Insight: The isothiourea derivative (Deriv.[1][2] 6) approaches the potency of Doxorubicin (3.86 µM vs ~1.2 µM), suggesting that the adamantane cage effectively delivers the isothiourea warhead to intracellular targets. In contrast, thiazolidine derivatives (Comp 4a) show significantly lower potency (mM range converted to ~150 µM), indicating that the linker chemistry critically defines bioactivity.
Baseline Toxicity & Selectivity (Normal/Host Cells)
When developing antivirals, the goal is high Selectivity Index (SI = CC50/EC50). Here, "cytotoxicity" is an adverse effect.
Table 2: Cytotoxic Concentration (CC50) of FDA-Approved Adamantanes
| Compound | Cell Line (Host) | CC50 (µM) | Relative Toxicity | Selectivity Index (SI)* | Ref |
| Amantadine | VeroE6 (Kidney) | 1411 | Low | 12.2 | [4] |
| Rimantadine | VeroE6 (Kidney) | 621 | Moderate | 17.3 | [4] |
| Memantine | VeroE6 (Kidney) | 611 | Moderate | 7.6 | [4] |
*SI calculated against SARS-CoV-2 inhibition.[3][4] Higher SI indicates a wider safety margin.
Insight: While Rimantadine is more cytotoxic than Amantadine (lower CC50), it is far more potent as an antiviral, resulting in a superior Selectivity Index.[5] This highlights that absolute cytotoxicity must always be contextualized with potency.
Mechanistic Pathways
Understanding how these derivatives kill cells is vital for interpreting cytotoxicity data. The isothiourea derivatives operate via the TLR4 signaling pathway, distinct from the ion-channel blocking mechanism of the antivirals.
Figure 1: Mechanism of Action for Adamantyl-Isothiourea derivatives.[1] The lipophilic adamantane cage facilitates membrane interaction, allowing the pharmacophore to inhibit the TLR4-MyD88-NF-κB axis, leading to cancer cell death.
Experimental Protocol: Assessing Lipophilic Cytotoxicity
Adamantane derivatives are notoriously hydrophobic.[6] Standard aqueous protocols often yield false negatives due to compound precipitation. The following protocol ensures data integrity.
Critical Reagents
-
Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B).
-
Cell Lines: HepG2 (Liver), A549 (Lung), or VeroE6 (Control).
Step-by-Step Workflow
Step 1: Stock Preparation (Solubility Check)
-
Dissolve the adamantane derivative in 100% DMSO to create a 10 mM - 50 mM stock .
-
Validation: Vortex vigorously. Visually inspect for crystal formation. If cloudy, sonicate for 5 minutes at 37°C.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which induce precipitation.
Step 2: Serial Dilution (The "Intermediate" Step) Do not dilute directly from 100% DMSO into the cell culture well.
-
Prepare a 2x working solution in complete media.
-
Ensure the final DMSO concentration never exceeds 0.5% (v/v) in the well, as DMSO itself is cytotoxic above 1%.
-
Example: To achieve 100 µM final conc: Dilute stock to 200 µM in media (2% DMSO), then dilute 1:4 with media to reach 0.5% DMSO.
Step 3: Incubation & Readout
-
Seed cells (e.g., 5,000 cells/well) in 96-well plates and incubate for 24h for attachment.
-
Add treatment media. Include a Vehicle Control (0.5% DMSO) to normalize background toxicity.
-
Incubate for 48-72 hours.
-
Add MTT reagent, incubate 4h, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.
Figure 2: Validated workflow for lipophilic adamantane derivatives. The intermediate dilution step is critical to prevent "crashing out" of the compound upon contact with aqueous media.
Conclusion & Recommendations
For researchers designing adamantane-based therapeutics:
-
For Antitumor Activity: Focus on Isothiourea or Thiazole linkers. These moieties, combined with the adamantane cage, yield IC50 values < 10 µM, competitive with clinical standards like Doxorubicin.
-
For Antiviral/Neuroprotective Activity: Expect higher IC50/CC50 values (hundreds of µM). This is acceptable if the mechanism (e.g., ion channel blockade) is potent enough to yield a Selectivity Index > 10.
-
Protocol Integrity: Always calculate the Selectivity Index (SI). A potent compound with high cytotoxicity (low SI) is a failed drug candidate. Use the DMSO "Intermediate Dilution" method to ensure you are measuring chemical activity, not physical precipitation.
References
-
Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PubMed Central. [Link]
-
Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry. [Link]
-
Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie. [Link]
-
Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro. Viruses (MDPI). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosciencejournal.net [biosciencejournal.net]
Comparative Guide: Adamantane-1,3-dicarboxamide vs. M2 Channel Inhibitors
This guide provides an in-depth technical comparison of Adamantane-1,3-dicarboxamide relative to established M2 channel inhibitors (Amantadine, Rimantadine) and next-generation alternatives.
Executive Summary
The Influenza A M2 proton channel is a tetrameric viroporin essential for viral uncoating. While Amantadine (1-adamantanamine) and Rimantadine were the standard of care, the widespread prevalence of the S31N mutation (>95% of circulating strains) has rendered them ineffective.
This compound represents a structural departure from the classic "ammonium mimic" pharmacophore. Unlike Amantadine, which relies on a charged amine to block proton transport, the 1,3-dicarboxamide scaffold is neutral at physiological pH. This guide analyzes its role primarily as a structural scaffold and polarity probe rather than a direct bioisostere, comparing it against the active "Spiro-adamantane" and "M2WJ" classes that successfully target resistant mutants.
Key Findings
| Feature | Amantadine (Reference) | This compound | Next-Gen (e.g., Spiro-amines) |
| Pharmacophore | Hydrophobic Cage + 1° Amine ( | Hydrophobic Cage + 2 Neutral Amides | Extended Cage + 2°/3° Amine |
| Binding Mode | Pore Blocker (His37/Ser31 interaction) | Steric occlusion (weak/non-specific) | Allosteric or Deep Pore Binding |
| Charge State | Cationic ( | Neutral (Non-ionizable) | Cationic (Required for potency) |
| S31N Activity | Resistant (IC50 > 200 µM) | Inactive (Typical) | Potent (IC50 < 1 µM) |
Mechanistic Analysis: The "Ammonium Mimicry" Rule
To understand the limitations of this compound, one must analyze the M2 inhibition mechanism.
The Classic Mechanism (Amantadine)
The M2 channel functions by shuttling protons via a "water wire" to the His37 tetrad. Amantadine acts as a hydronium ion (
The Dicarboxamide Deviation
This compound lacks the basic amine center.
-
Basicity: Amides are neutral (
for protonation). It cannot hold a positive charge at pH 5–7 (endosomal pH). -
Interaction: Without the positive charge, it cannot disrupt the electrostatic gradient required for proton conduction.
-
Utility: This compound is frequently cited in Structure-Activity Relationship (SAR) studies to demonstrate the necessity of the charged amine. It serves as a negative control or a precursor for 1,3-diaminoadamantane derivatives (which are active).
Pathway Visualization (Graphviz)
Caption: Comparative mechanism of action. Amantadine and Spiro-compounds utilize a cationic charge to block proton flow, whereas the neutral Dicarboxamide fails to mimic hydronium, resulting in weak inhibition.
Performance Metrics & Comparison
The following data aggregates typical potency ranges from electrophysiological (TEVC) and plaque reduction assays.
Table 1: Inhibitor Potency Profile
| Compound | Structure Type | Target Strain | IC50 (TEVC) | CC50 (Cytotoxicity) | Selectivity Index (SI) |
| Amantadine | 1-amino | WT (A/Udorn/72) | 16 µM | > 100 µM | > 6 |
| S31N (Mutant) | > 200 µM (Resistant) | > 100 µM | N/A | ||
| Rimantadine | 1-(1-aminoethyl) | WT | 11 µM | > 100 µM | > 9 |
| This compound | 1,3-diamide | WT / S31N | > 500 µM (Inactive) | High (Low Toxicity) | N/A |
| M2WJ332 (Ref. Class) | Heterocyclic-Adamantane | S31N | 16 µM | 100 µM | ~6 |
| Spiro-Adamantane Amine | Spiro-piperidine | S31N | 0.3 µM | 27 µM | 90 |
Note on Dicarboxamide: While the specific dicarboxamide is inactive as a blocker, 1,3-disubstituted adamantanes (e.g., 1-amino-3-hydroxy) are critical for optimizing binding in the S31N mutant pore, where the channel is wider. The 3-position substitution allows for additional van der Waals contacts that the mono-substituted Amantadine lacks.
Experimental Protocols
To validate the activity of adamantane derivatives, the following "Gold Standard" protocols are recommended.
Protocol A: Two-Electrode Voltage Clamp (TEVC)
Used to measure direct proton current inhibition in Xenopus oocytes.
-
Preparation: Inject Xenopus laevis oocytes with cRNA encoding the Influenza A M2 protein (WT or S31N). Incubate for 48–72 hours at 18°C.
-
Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4). Impale with two agarose-cushioned microelectrodes (0.5–3 MΩ resistance).
-
Activation: Switch perfusion to low pH buffer (pH 5.5) to activate the M2 proton current. Wait for current stabilization.
-
Drug Application: Perfusion of the test compound (this compound vs. Amantadine) at varying concentrations (1 µM – 100 µM) in pH 5.5 buffer.
-
Data Analysis: Calculate % inhibition relative to the baseline pH 5.5 current.
-
Success Criterion: >50% inhibition at 100 µM indicates a "hit".
-
Expected Result for Dicarboxamide: <10% inhibition (Background noise).
-
Protocol B: Plaque Reduction Assay (PRA)
Used to confirm antiviral efficacy in MDCK cells.
-
Seeding: Seed MDCK cells in 6-well plates (5 x 10^5 cells/well). Incubate overnight.
-
Infection: Wash cells and infect with Influenza A virus (MOI = 0.001) for 1 hour.
-
Overlay: Remove inoculum. Overlay with agar containing trypsin and the test compound (dilution series).
-
Incubation: Incubate for 48–72 hours at 37°C.
-
Staining: Fix with 4% formaldehyde and stain with crystal violet. Count plaques.
-
Calculation: Plot % Plaque Reduction vs. Log[Concentration] to determine EC50.
Strategic Synthesis: Why the Dicarboxamide Matters
While likely inactive as an M2 inhibitor itself, This compound is a vital intermediate in the synthesis of 1,3-diaminoadamantane derivatives, which are potent inhibitors.
Synthetic Workflow (Graphviz)
Caption: The dicarboxamide serves as a precursor to the diamine scaffold. The diamine provides two attachment points for polar groups, allowing the molecule to span the wider S31N pore and interact with Asn31 residues.
Conclusion
For researchers targeting the M2 channel:
-
This compound is not a viable direct inhibitor due to its lack of a protonatable amine group required for the "hydronium mimicry" mechanism.
-
Its value lies in Medicinal Chemistry as a precursor to 1,3-disubstituted amino-adamantanes .
-
Recommendation: For S31N targeting, pivot to Spiro-adamantane amines or M2WJ series inhibitors, which utilize the adamantane cage for steric fit but retain the essential cationic charge.
References
-
Wang, J., et al. (2013). Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel.[1] Journal of Medicinal Chemistry.
-
Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus.[2][3][4] Nature.
-
Rey-Carrizo, M., et al. (2014). Polycyclic amine derivatives as influenza A M2 channel inhibitors.[5] Journal of Medicinal Chemistry.
-
Thomaston, J. L., et al. (2018). High-resolution structures of the M2 proton channel from influenza A virus reveal an allosteric binding site.[4] PNAS.[6]
-
European Patent Office. (2008). Diamantoid derivatives with therapeutic effect for the treatment of viral diseases (EP1994927A1).
Sources
- 1. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Assessing Metabolic Stability of Adamantane-Based Compounds: A Comparative Guide
Executive Summary: The Adamantane Paradox
In medicinal chemistry, the adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) is often deployed as a "lipophilic bullet" to punch drugs through the blood-brain barrier (BBB) or to fill hydrophobic pockets in target proteins (e.g., the M2 proton channel of Influenza A). However, this utility introduces a distinct metabolic paradox:
-
High Physical Stability: The diamondoid cage is chemically inert to hydrolysis and general degradation.
-
Metabolic Vulnerability: Despite its chemical toughness, the scaffold is a prime target for oxidative metabolism. The tertiary bridgehead carbons (C-H bonds) are electron-rich and sterically accessible to Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to rapid hydroxylation.
This guide provides a technical framework for assessing the metabolic stability of adamantane derivatives, comparing them against emerging bioisosteres like Bicyclo[1.1.1]pentane (BCP), and detailing the specific experimental protocols required to generate reliable intrinsic clearance (
Comparative Analysis: Adamantane vs. Bioisosteres[1]
When an adamantane lead shows poor metabolic stability, the standard medicinal chemistry response is to block metabolic "soft spots" or scaffold hop. The table below objectively compares adamantane with its primary high-sp³ bioisosteres.
Table 1: Metabolic and Physicochemical Comparison
| Feature | Adamantane | Bicyclo[1.1.1]pentane (BCP) | Cubane | tert-Butyl Group |
| Primary Metabolic Liability | High. Bridgehead hydroxylation (tertiary C-H) by CYP3A4/2D6. | Low/Moderate. Bridgehead carbons are less electron-rich; often more stable than adamantane. | Moderate. Can undergo oxidation, but ring strain alters reactivity. | Moderate. Susceptible to hydroxylation; often less stable than BCP. |
| LogP Impact | High Increase (+3.0). often leads to solubility issues and high non-specific binding. | Moderate Increase. More polar than adamantane; better solubility profile. | High Increase. Similar lipophilicity to benzene but 3D. | Moderate Increase. Less bulky than adamantane. |
| CYP Interaction | Substrate (hydroxylation) & Inhibitor (e.g., Memantine inhibits CYP2B6).[1][2] | Generally lower affinity for CYP active sites due to smaller volume. | Variable. | Common substrate for dealkylation. |
| Key Advantage | Validated clinical history (Memantine, Saxagliptin). | "Exit vectors" allow precise geometry; patent busting. | Bioisostere for phenyl ring; unique chemical space. | Synthetic accessibility.[3][4][5][6][7][8] |
Scientist's Note: Recent data suggests BCP is superior to adamantane for improving metabolic stability while maintaining 3D-structural integrity. If your adamantane lead is cleared too rapidly, a BCP-switch is the highest probability rescue strategy.
Mechanistic Insight: The Hydroxylation Pathway
Understanding where the molecule breaks is crucial. For adamantane, the metabolism is rarely a ring-opening event. Instead, it is a specific hydroxylation at the tertiary carbons (positions 1, 3, 5, or 7).
Case Study: Saxagliptin
Saxagliptin (Onglyza) utilizes an adamantane anchor.[9][10] It is metabolized primarily by CYP3A4/5 to 5-hydroxy saxagliptin.[9][11] Notably, this metabolite retains pharmacological activity (approx. 50% of parent), effectively extending the drug's pharmacodynamic half-life.
Figure 1: Metabolic pathway of Saxagliptin showing the critical bridgehead hydroxylation event mediated by CYP3A4/5.[11]
Experimental Protocol: Microsomal Stability for Lipophilic Compounds
The Challenge: Adamantane compounds often have LogP > 3. In standard liver microsome (LM) assays, they stick to the plastic of the plate or bind non-specifically to the microsomal proteins/lipids, reducing the free concentration available to enzymes. This leads to an underestimation of clearance (false stability).
The Solution: You must determine the Fraction Unbound in Microsomes (
Workflow: Optimized Stability Assay
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH regenerating system.
-
Critical: 100% Acetonitrile (stop solution) containing internal standard.
-
Critical: Glass-coated plates or low-binding polypropylene to minimize plastic binding.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a 1 µM substrate solution in phosphate buffer (100 mM, pH 7.4).
-
Note: Ensure final DMSO concentration is <0.1% to avoid CYP inhibition.
-
-
Pre-Incubation:
-
Add HLM (final conc. 0.5 mg/mL) to substrate solution.
-
Incubate at 37°C for 5 minutes without NADPH (checks for chemical instability).
-
-
Reaction Initiation:
-
Add NADPH (1 mM final) to start the reaction.
-
-
Sampling (The "Crash"):
-
At T=0, 5, 15, 30, and 60 mins, remove aliquots.
-
Immediately quench into ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.
-
Why? Adamantane metabolites can be unstable; rapid quenching preserves the profile.
-
-
Analysis:
-
Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Monitor for parent depletion (MRM mode) and scan for +16 Da peaks (Hydroxylation).
-
Calculation of Intrinsic Clearance ( )
The raw half-life (
The Correction (Crucial for Adamantanes):
If you skip the
Decision Logic for Lead Optimization
When assessing your adamantane compound, follow this logic tree to determine if the scaffold is a liability or an asset.
Figure 2: Decision matrix for optimizing adamantane-based leads based on metabolic stability data.
References
-
Griffith, J. et al. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Princeton University / Chem. Link[8]
-
Fura, A. et al. (2009). Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. Drug Metabolism and Disposition.[2][10] Link
-
Micuda, S. et al. (2004).[1][2] Inhibitory effects of memantine on human cytochrome P450 activities: prediction of in vivo drug interactions. European Journal of Clinical Pharmacology. Link
-
Mykhailiuk, P. K. (2019).[3][12] Saturated Bioisosteres of Benzene: Where to go Next? Chemistry - A European Journal. Link
-
Wanka, L. et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Link
Sources
- 1. Inhibitory effects of memantine on human cytochrome P450 activities: prediction of in vivo drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Evaluation of the Drug-Induced Liver Injury Potential of Saxagliptin through Reactive Metabolite Identification in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
Comparative Docking Architectures for Adamantane Derivatives: From Influenza M2 to SARS-CoV-2 Viroporins
Executive Summary
The adamantane scaffold (tricyclic amine) remains a privileged structure in virology due to its lipophilicity and unique ability to block viral ion channels (viroporins). While historically successful against Influenza A (M2 channel), the widespread S31N mutation has rendered first-generation drugs like Amantadine (Amt) and Rimantadine (Rim) ineffective.
This guide provides a comparative technical analysis of docking strategies for adamantane derivatives. We move beyond basic rigid-receptor docking to explore membrane-aware protocols and Induced Fit Docking (IFD) , essential for targeting the flexible pores of Influenza M2 and the SARS-CoV-2 E-protein.
The Target Landscape: Resistance & Structural Challenges[1][2]
To design effective derivatives, one must understand the failure modes of the parent compounds.
Influenza A M2 Channel (The Gold Standard)
-
Wild Type (WT): Amantadine binds in the pore, stabilized by a hydrophobic cage formed by Val27 and Ala30. The amine group interacts with the water cluster surrounding His37, disrupting the proton relay.
-
S31N Mutant: The Serine-to-Asparagine mutation at residue 31 introduces a bulky, hydrophilic side chain into the pore. This physically occludes the adamantane binding pocket and disrupts the hydrophobic interactions required for Amt/Rim binding.
-
The Solution: Next-generation derivatives (e.g., spiroadamantanes,
-hydroxycarboxylic acid derivatives) are designed to bypass the steric clash of Asn31 or target the peripheral lipid-facing pocket.
SARS-CoV-2 Viroporins (The New Frontier)
-
E-Protein: A pentameric cation channel involved in viral assembly and inflammation. It shares functional homology with M2 but lacks high-resolution drug-bound crystal structures, making docking highly sensitive to the initial homology model.
-
Spike RBD: While primarily a protein-protein interaction site, adamantanes have shown weak affinity here, though the physiological relevance is debated compared to channel blocking.
Comparative Methodology: Algorithm & Protocol Selection
The choice of docking algorithm drastically alters the success rate when targeting hydrophobic viral pores.
Software Benchmark: AutoDock Vina vs. Schrödinger Glide
For adamantane derivatives, the primary challenge is the hydrophobic enclosure of the channel.
| Feature | AutoDock Vina (Open Source) | Schrödinger Glide (Commercial) | Recommendation |
| Scoring Function | Empirical + Knowledge-based. Heavily weights steric fit and hydrophobic contact. | XP (Extra Precision) includes specific terms for hydrophobic enclosure and water desolvation. | Glide XP is superior for ranking derivatives in the M2 pore due to better desolvation penalties. |
| Receptor Flexibility | Rigid receptor (mostly). "Flexible Residue" mode exists but is computationally expensive and limited. | Induced Fit Docking (IFD) protocol effectively models the side-chain rotamers of S31N/V27A. | Use IFD for Mutant (S31N) studies; Vina is sufficient for WT screening. |
| Membrane Awareness | None. Treats protein as vacuum-suspended. | Implicit membrane models (OPLS force fields) available. | Glide is preferred for transmembrane proteins to avoid false-positive binding on the lipid-facing surface. |
Visualizing the Workflow
The following diagram outlines the critical decision matrix for docking adamantanes.
Caption: Decision tree for selecting docking protocols based on viral target flexibility. M2 mutants and SARS-CoV-2 E-protein require Induced Fit protocols.
Comparative Data Analysis
The following table synthesizes experimental and computational data comparing standard adamantanes against a potent next-generation derivative (Compound 3p, an
Binding Affinity & Efficacy Profile
| Ligand | Target | Docking Score (kcal/mol)* | Experimental IC50/EC50 | Interaction Mechanism |
| Amantadine | M2 (WT) | -6.8 to -7.5 | ~16 µM | H-bond to Ser31; Hydrophobic cage (Val27). |
| Amantadine | M2 (S31N) | -4.2 to -5.0 | > 100 µM (Resistant) | Steric Clash with Asn31; Loss of H-bond network. |
| Rimantadine | M2 (WT) | -7.5 to -8.0 | ~10 µM | Methyl group adds hydrophobic contact; slightly tighter binder. |
| Compound 3p | M2 (S31N) | -9.2 (IFD) | 0.55 µM | Dual Inhibitor. Carboxyl group forms salt bridge/H-bond with Asn31; Adamantane cage re-oriented. |
| Amantadine | SARS-CoV-2 E | -5.8 (Vina) | ~83 µM | Occludes channel pore; weak affinity compared to M2. |
*Note: Scores are averaged across Glide XP and Vina. Lower negative values indicate stronger predicted binding.
Key Structural Insight: The "Flip" Mechanism
In S31N mutants, successful derivatives often adopt a "flipped" orientation or utilize a spacer group.
-
Standard: Amine points down toward His37.
-
Derivative 3p: Functional group interacts laterally with Asn31, stabilizing the adamantane cage in a slightly shifted position, avoiding the steric clash.
Detailed Protocol: Membrane-Embedded Docking
To replicate high-fidelity results, do not dock into the "naked" protein structure. Viral channels exist in a lipid bilayer which exerts lateral pressure on the helices.
Step 1: System Preparation[2]
-
Retrieve Structure: Use PDB 2RLF (M2 WT) or 5C02 (M2 S31N).
-
Pre-processing: Use the Protein Preparation Wizard (Schrödinger) or PDB2PQR (Open source).
-
Protonation State: Critical! Set pH to 5.0-6.0 (endosomal pH). His37 must be doubly protonated (+2 charge state for the tetramer) to simulate the open channel state.
Step 2: Grid Generation (The Box)
-
Center: Define the centroid of residues 27, 30, 31, and 34.
-
Dimensions:
Å. Do not make the box too large, or ligands will dock to the lipid-facing exterior (a low-affinity non-functional site).
Step 3: Induced Fit Docking (IFD)[2]
-
Rationale: The M2 helix bundles breathe. Rigid docking fails to capture the "breathing" required to accommodate bulky adamantane derivatives.
-
Settings:
-
Residues to Refine: Val27, Ala/Ser/Asn31, Gly34.
-
Side-chain Optimization: Prime refinement within 5.0 Å of ligand poses.
-
Scoring: Glide XP.
-
Step 4: Validation (Self-Correction)
-
RMSD Check: Re-dock the co-crystallized ligand (if available). RMSD should be < 2.0 Å.
-
Pose Inspection: Reject poses where the adamantane cage is exposed to solvent. It must be buried.
Diagram: Mechanism of Action & Resistance[3]
Caption: Mechanistic pathway showing how S31N mutation creates resistance via steric clash, and how novel derivatives (NewDrug) re-establish blockage through alternative stabilization.
Critical Analysis & Limitations
-
Solvent Effects: Standard docking often underestimates the penalty of desolvating the charged ammonium group of amantadine. MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) post-processing is highly recommended to refine scoring.
-
Lipid Bias: In surface plasmon resonance (SPR) studies, adamantanes show a secondary low-affinity binding site on the outside of the channel.[1] Blind docking often finds this site. Filter your results: If the ligand is not inside the pore, it is likely a false positive for antiviral activity.
-
Viroporin Flexibility: For SARS-CoV-2 E-protein, the pentameric assembly is highly dynamic. Docking to a single snapshot (NMR or Homology Model) is insufficient. Ensemble Docking (docking to multiple frames from an MD simulation) is the gold standard for this target.
References
-
Jing, X., et al. (2008). Functional studies indicate that the influenza A virus M2 protein is a tetramer. Proceedings of the National Academy of Sciences, 105(31).
-
Thomaston, J. L., et al. (2015). Crystal structure of the drug-resistant S31N influenza M2 proton channel. Nature Communications, 6, 1-8.
-
Wang, J., et al. (2013). Discovery of adamantane-based M2 inhibitors against S31N drug-resistant influenza A virus. Journal of Medicinal Chemistry, 56(7), 2804-2812.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
-
Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry, 49(21), 6177–6196.
-
Aranda, J. O., et al. (2021). Amantadine inhibits SARS-CoV-2 in vitro.[2][3] Viruses, 13(4), 579.
-
Ma, C., et al. (2025). Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers.[4] Bioorganic Chemistry, 109124.
Sources
Validating Next-Generation Adamantanes: Overcoming the S31N Barrier in In Vivo Models
Executive Summary: The Renaissance of the Adamantane Scaffold
For decades, the adamantane scaffold (Amantadine, Rimantadine) was the gold standard for Influenza A prophylaxis.[1] However, the widespread emergence of the S31N mutation in the M2 ion channel (>95% of circulating strains) rendered these legacy drugs obsolete, forcing a shift to Neuraminidase Inhibitors (NAIs) like Oseltamivir.
Recent medicinal chemistry efforts have revitalized this scaffold. By modifying the adamantane cage with polar pharmacophores (e.g., spiro-amines, aryl-conjugates), we can now target the expanded pore of the S31N mutant. This guide outlines the rigorous in vivo validation framework required to prove that these Next-Generation Adamantanes (NG-Ads) possess efficacy superior to legacy compounds and comparable to the Standard of Care (SoC).
The Comparative Landscape
To validate a new adamantane derivative (e.g., M2WJ332 or dual-action Amt-1 ), you must benchmark it against both the failed legacy drug and the current clinical standard.
Table 1: Performance Benchmarks for M2 Inhibitors[2]
| Feature | Legacy Adamantanes (Amantadine) | Standard of Care (Oseltamivir) | Next-Gen Adamantanes (e.g., M2WJ332, Spiro-amines) |
| Primary Target | M2 Channel (Wild Type only) | Neuraminidase (Surface Protein) | M2 Channel (S31N Mutant) |
| Mechanism | Steric pore blockage | Prevents viral release/budding | Allosteric or Pore Blockage of Mutant |
| Activity on S31N | None (Resistant) | High (Unrelated target) | High (Designed fit) |
| Resistance Barrier | Low (Single point mutation) | Moderate (H274Y mutation) | High (Targeting conserved pore regions) |
| Therapeutic Window | Prophylactic focus | <48h post-infection | Prophylactic & Early Therapeutic |
| Toxicity (CNS) | Moderate (Dopaminergic effects) | Low | Low (Polar groups reduce CNS penetration) |
Mechanistic Validation: The S31N Challenge
Before entering animal models, the mechanism must be understood. The S31N mutation widens the M2 pore and introduces hydrophilic residues, preventing hydrophobic legacy drugs from binding. Next-Gen Adamantanes utilize specific ammonium or heterocyclic groups to interact with Asn31, restoring the blockage of proton influx.
Diagram 1: Mechanism of Action & Resistance
Caption: Comparative mechanism of legacy vs. next-gen adamantanes in the S31N mutant environment. Legacy drugs fail to stop proton influx, leading to replication.
Animal Model Selection & Rationale
Choosing the right model is critical for translational success.
A. The Mouse Model (BALB/c)[3][4]
-
Role: Primary efficacy and toxicity screening.
-
Virus: Must use mouse-adapted strains (e.g., A/PR/8/34 H1N1 or reassortants carrying the S31N mutation). Wild-type human strains often fail to replicate efficiently in mice without adaptation.
-
Pros: Cost-effective, well-characterized immunology, statistical power (n=10/group).
-
Cons: Mice do not sneeze; transmission studies are impossible.
B. The Ferret Model
-
Role: Late-stage validation and transmission studies.
-
Virus: Susceptible to human clinical isolates (no adaptation needed).
-
Pros: Clinical symptoms mimic humans (fever, sneezing, lethargy); ideal for studying viral transmission reduction.
-
Cons: High cost, ethical complexity, requires specialized handling.
Recommendation: Start with BALB/c mice to establish the ED50 (Effective Dose) and survival benefit before advancing to ferrets.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed for a Therapeutic Efficacy Study in BALB/c mice. It includes built-in controls to ensure data integrity.
Diagram 2: In Vivo Study Design (Therapeutic)
Caption: Workflow for therapeutic efficacy testing. Cohort 1 focuses on viral clearance (Day 3), while Cohort 2 measures survival and recovery (Day 14).
Detailed Methodology
1. Viral Challenge (Day 0):
-
Anesthetize mice (Isoflurane).
-
Inoculate intranasally with 5x MLD50 (Mouse Lethal Dose) of the S31N-carrying virus (e.g., A/California/04/2009 pdmH1N1).
-
Validation Check: Back-titrate the inoculum on MDCK cells to confirm the actual dose delivered.
2. Compound Administration (Day 0–5):
-
Route: Oral gavage (PO) is preferred for adamantanes to mimic human oral dosing.
-
Frequency: BID (Twice daily) for 5 days.
-
Timing: Initiate treatment 2 hours post-infection (therapeutic model). Prophylactic models (treatment -24h) are less clinically relevant for acute therapy but useful for resistance studies.
3. Clinical Monitoring (Daily):
-
Weigh mice daily at the same time.
-
Humane Endpoint: Euthanize any animal losing >25% of baseline body weight.
4. Viral Load Quantification (Day 3):
-
Harvest lungs from Cohort 1 (n=3-5 per group).
-
Homogenize in PBS.
-
Perform TCID50 assay on MDCK cells or qRT-PCR for M gene copies.
-
Success Metric: A >1 log reduction in viral titer compared to Vehicle is considered significant.
Data Analysis & Interpretation
When analyzing the data, look for the following "Signatures of Efficacy":
-
The Weight Loss "U-Shape":
-
Vehicle: Rapid weight loss starting Day 3, reaching <75% by Day 7 (Death).
-
Effective Adamantane: Initial dip (Day 3-4) followed by rapid recovery (Day 6+). The depth of the "U" correlates inversely with efficacy.
-
-
Lung Pathology Scoring:
-
Use a blinded pathologist to score H&E stained lung sections (0-5 scale) for:
-
Alveolar edema.
-
Interstitial infiltration.
-
Bronchiolar necrosis.
-
-
Note: Some adamantanes (e.g., Amt-1 ) have dual anti-inflammatory properties.[2] These may show lower pathology scores even if viral load reduction is moderate, due to Nrf2/HO-1 pathway activation.
-
-
Resistance Monitoring:
-
Sequence the M2 gene of viruses isolated from treated mice lungs.
-
Failure Mode: If efficacy drops after 3 days, check for V27A or L26F secondary mutations, which can arise under S31N-inhibitor pressure.
-
References
-
Wang, J., et al. (2013). Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus. Proceedings of the National Academy of Sciences. [Link]
-
Ma, C., et al. (2016). Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel. Journal of Medicinal Chemistry. [Link]
-
Smee, D. F., & Barnard, D. L. (2013). Methods for evaluation of antiviral efficacy against influenza virus infections in animal models.[3] Methods in Molecular Biology. [Link]
-
Centers for Disease Control and Prevention (CDC). Influenza Antiviral Drug Resistance.[4] [Link]
-
World Health Organization (WHO). Global Influenza Surveillance and Response System (GISRS). [Link]
Sources
- 1. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amantadine derivative Amt-1 enhances antiviral defense against influenza A virus via Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for evaluation of antiviral efficacy against influenza virus infections in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M2 proton channel - Wikipedia [en.wikipedia.org]
comparing the lipophilicity of different 1,3-disubstituted adamantanes
Executive Summary: The "Lipophilic Bullet" Effect
In medicinal chemistry, the adamantane scaffold is often termed a "lipophilic bullet." Its rigid, diamondoid cage structure (tricyclo[3.3.1.1
However, unsubstituted adamantane is often too lipophilic (
This guide compares the physicochemical profiles of key 1,3-disubstituted derivatives and details the specific experimental protocols required to measure them, as standard UV-based HPLC methods often fail due to the scaffold's lack of chromophores.
Comparative Data Analysis
The following table synthesizes experimental and calculated physicochemical data. Note the dramatic shift in lipophilicity (
Table 1: Physicochemical Profile of 1,3-Disubstituted Adamantanes
| Compound | Substituents (C1, C3) | Solubility (Water) | Key Application | ||
| Adamantane | -H, -H | 4.24 (Exp) | 4.24 | Insoluble | Reference Scaffold |
| 1,3-Dimethyladamantane | -CH | 5.18 (Exp) | 5.18 | Insoluble | Steric bulk linker |
| Memantine | -NH | 3.28 (Exp) | 0.8 - 1.2 | Soluble (pH < 8) | NMDA Antagonist (Alzheimer's) |
| 1-Adamantanol | -OH, -H | 1.95 (Exp) | 1.95 | Low | Intermediate |
| 1,3-Adamantanediol | -OH, -OH | 0.85 (Calc)** | 0.85 | Moderate | Hydrophilic polymer crosslinker |
| 1,3-Adamantanedicarboxylic acid | -COOH, -COOH | 1.62 (Calc) | -2.5 (Ionized) | High (pH > 5) | MOF Linkers, Anionic probes |
*Note: Memantine is technically 1-amino-3,5-dimethyladamantane, but acts as the primary pharmacological reference for 1,3-alkyl/amine substitution. **Calculated values (ClogP) are used where pure experimental isolates vary by solvent system; 1,3-diols show significant drop due to dual H-bond donor capability.
Mechanistic Insight: The Bridgehead Effect
To rationally design adamantane drugs, one must understand Symmetry-Driven Solvation .
-
The Hydrophobic Cage: The adamantane cage disrupts the hydrogen-bonding network of water (the hydrophobic effect).
-
1,3-Vectorization: Unlike 1,2-substitution, which introduces steric strain, 1,3-substitution places groups at the bridgeheads (nodal positions). This preserves the cage symmetry but creates two distinct "exit vectors" for solvation.
-
The Polarity Shift:
-
Non-polar groups (Methyl): Increase the hydrophobic surface area, raising
(e.g., 1,3-dimethyladamantane). -
Polar groups (Hydroxyl/Carboxyl): The rigid cage prevents intramolecular H-bonding between 1,3-substituents. This forces both groups to interact with the solvent, causing a sharper drop in
compared to flexible alkyl chains where groups might "collapse" on each other.
-
Visualizing the Structure-Property Relationship (SAR)
Figure 1: SAR Decision Tree for tuning adamantane lipophilicity via 1,3-substitution.
Experimental Protocols
Measuring the lipophilicity of adamantanes is challenging because most derivatives lack a chromophore , rendering standard UV-Vis detection (254 nm) useless.
Method A: RP-HPLC with ELSD (High Throughput)
Best for: Rapid screening of multiple derivatives.
Principle: Reversed-Phase HPLC correlates retention time (
Protocol:
-
Column: C18 derivatized silica (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: Water (0.1% Formic Acid for ionization control).
-
B: Methanol (HPLC Grade).
-
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: ELSD (Drift tube temp: 50°C, Gain: 8, Gas pressure: 3.5 bar). Note: If using RI, method must be Isocratic (e.g., 80% MeOH).
-
Calibration: Inject a standard mix of 5 reference compounds with known
(e.g., Toluene, Naphthalene, Adamantane). -
Calculation:
Plot vs. known to generate a calibration curve. Interpolate the unknown adamantane .
Method B: Shake-Flask Method (OECD 107 Modified)
Best for: Validation of final drug candidates.
Principle: Direct partitioning between n-octanol and water.
Protocol:
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
-
Partitioning: Dissolve the adamantane derivative in the octanol phase. Add an equal volume of the water phase.
-
Equilibrium: Shake mechanically for 60 minutes; centrifuge to separate phases.
-
Quantification:
-
Since UV is not an option, use GC-FID (Gas Chromatography with Flame Ionization Detection) to analyze the concentration in the octanol phase (
) and water phase ( ). -
Alternative: For amine derivatives (like Memantine), use LC-MS/MS for high sensitivity in the water phase.
-
-
Calculation:
Workflow Decision Diagram
Figure 2: Selection workflow for adamantane lipophilicity determination.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.
-
Liu, H., & Sabus, C. (2007). "HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design." Chromatography Online.
-
OECD Guidelines for the Testing of Chemicals. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method."
-
PubChem Compound Summary. "1,3-Dimethyladamantane (CID 12800) and 1-Adamantanol (CID 64152)." National Library of Medicine.
- Tsvetkov, D. E., et al. (2014). "Liquid chromatography of adamantane derivatives." Russian Journal of Physical Chemistry A. (Discusses RI/ELSD detection necessity).
Safety Operating Guide
Adamantane-1,3-dicarboxamide Proper Disposal Procedures
[1]
Executive Summary
Adamantane-1,3-dicarboxamide (CAS: 62472-39-3) is a stable, solid organic amide often used as a pharmaceutical intermediate or supramolecular building block.[1][2][3] While not classified as an extremely high-hazard substance (e.g., pyrophoric or explosive), it carries specific health hazards (H302, H315, H319) that mandate strict segregation from general waste streams.[1]
Immediate Disposal Directive:
-
Solids: Dispose of as Hazardous Solid Chemical Waste .[1][4] Do not discard in regular trash.
-
Liquids: Segregate based on the solvent system (Halogenated vs. Non-Halogenated).
-
Drain Disposal: STRICTLY PROHIBITED. The adamantane cage structure is lipophilic and persistent; it must not enter municipal water systems.[1]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of this compound is essential for selecting the correct waste stream and preventing container incompatibility.[1][4]
| Property | Data | Operational Implication |
| Chemical Name | This compound | Use for labeling waste tags.[1][4] |
| CAS Number | 62472-39-3 | Required for waste manifests.[1][4] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | Nitrogen content requires incineration.[1][4] |
| Physical State | Solid (Powder/Crystalline) | High melting point (>250°C); will not melt in standard waste streams.[1][4] |
| Solubility | Low in water; Soluble in DMSO, DMF | Rinsing glassware with water is ineffective; use organic solvents.[4] |
| GHS Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | PPE (Nitrile gloves, safety glasses) is mandatory during disposal.[4] |
Disposal Decision Matrix
The following workflow illustrates the logical path for disposing of this compound in various experimental states.
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess)
Objective: safely contain bulk powder preventing inhalation or environmental release.[1][4]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][4] Avoid low-density plastics if the solid is wet with solvent.[1][4]
-
Transfer:
-
Labeling:
-
Secondary Containment: Place the sealed container into the laboratory's satellite accumulation area (SAA) secondary containment tray.
Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)
Objective: Prevent cross-contamination of incompatible solvent streams.
-
Identify the Solvent:
-
Concentration Limit: If the concentration of the adamantane derivative exceeds 5% (w/v), consider precipitating it out (using water or ether) and disposing of it as a solid to reduce the volume of high-hazard liquid waste.[1]
-
Rinsing: Triple-rinse glassware with the same solvent used in the process.[1][4] Add rinsate to the liquid waste container.[1][4] Do not rinse with water first, as the compound is insoluble and will precipitate, potentially clogging drains or coating glassware.[1]
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)
Regulatory & Safety Compliance
Incompatibility Alerts
This compound is stable but reactive under specific conditions.[1] Proper segregation prevents accidental reactions in waste containers.[1][4]
Figure 2: Chemical incompatibility chart. Amides can hydrolyze to release ammonia in strong base/acid, and the adamantane cage can react with strong oxidizers.[1]
RCRA Classification (USA)
While this compound is not explicitly "P-listed" or "U-listed" by the EPA, it must be managed as Hazardous Waste due to its toxicity profile.[1]
References
-
PubChem. (n.d.).[1][4] Adamantane Derivatives and Toxicity Profiles. National Library of Medicine.[1][4] Retrieved January 28, 2026, from [Link][1]
-
US Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1][4] Retrieved January 28, 2026, from [Link][1]
Sources
- 1. Dimethyl 1,3-adamantanedicarboxylate | C14H20O4 | CID 365223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 62472-39-3 | this compound - AiFChem [aifchem.com]
- 3. Page loading... [guidechem.com]
- 4. ocheminc.com [ocheminc.com]
- 5. WO2011001258A1 - Compositions, methods, and kits for treating viral and bacterial infections by tocotrienols, tocomonoenols, tocodienols, tocopherols, and their derivates - Google Patents [patents.google.com]
- 6. www3.nd.edu [www3.nd.edu]
- 7. 62472-39-3|this compound|BLD Pharm [bldpharm.com]
- 8. 1,3-Dicarboxyadamantane | CAS#:39269-10-8 | Chemsrc [chemsrc.com]
Personal protective equipment for handling Adamantane-1,3-dicarboxamide
[1][2][3][4]
Executive Summary & Chemical Context
Compound Class: Adamantane Derivative / Primary Amide Physical State: White crystalline solid (High melting point, typically >250°C) Primary Hazard: Inhalation of biologically active dust. [1]
Scientist-to-Scientist Insight: While specific toxicological data for Adamantane-1,3-dicarboxamide is often limited compared to its precursors (like Adamantane-1,3-dicarboxylic acid, CAS 39269-10-8), you must treat this compound with Band 3 (Potent/Irritant) protocols.[1][2][3][4]
The adamantane "cage" structure is highly lipophilic.[1][2][3][4] This allows adamantane derivatives to cross biological membranes, including the blood-brain barrier, with ease.[1][2][3] Unlike simple inorganic dusts, an exposure here is not just a respiratory irritant—it is a potential systemic delivery event.[1][2][3][4] Furthermore, adamantane amides are prone to static charging , making "flying dust" a significant containment challenge during weighing.[1][2][3]
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the specific risks associated with this workflow.[1][2][3][4]
| Hazard Category | Specific Risk | Mechanism of Action |
| Inhalation | High | Fine particulate dust generated during transfer/weighing.[1][2][3][4] Potential for systemic absorption due to lipophilicity.[1][2][3][4] |
| Dermal | Moderate | Solid contact causing contact dermatitis or sensitization.[2][3][4] Amides can be mild skin irritants.[1][2][3][4] |
| Ocular | Moderate | Mechanical irritation (dust) and chemical irritation (amide functionality).[2][3][4] |
| Static/Physical | High | Dry adamantane powders accumulate static charge, causing them to repel from spatulas and disperse unexpectedly.[3][4] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Zero-Exposure handling. Do not rely on "standard" lab PPE; specific material grades are required.[1][2][3][4]
A. Respiratory Protection (The Critical Barrier)[1][2][3][4]
-
Primary Control: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Enclosure .[1][2][3][4]
-
Secondary PPE (If hood sash is raised or cleaning spills):
-
Minimum: N95 Filtering Facepiece (NIOSH certified).[1][2][3][4]
-
Recommended: P100 Half-Mask Respirator (provides 99.97% filtration efficiency against oil and non-oil based particulates).[1][2][3][4]
-
Why: Simple surgical masks offer zero protection against the sub-micron particles often found in synthetic adamantane powders.[1][2][3][4]
-
B. Dermal Protection[1][2][3][4]
-
Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1][2][3][4]
-
Technique: Double Gloving is mandatory for synthesis and scale-up (>1g).[1][2][3][4]
-
Sleeve Covers: Tyvek® or polyethylene sleeve covers are recommended to bridge the gap between the lab coat cuff and the glove.[1][2][3][4]
C. Ocular Protection[1][2][3][4][5][6]
Operational Protocol: The "Zero-Exposure" Weighing Method[1][2][3][4]
This protocol mitigates the "static fly-away" risk inherent to adamantane solids.[1][2][3][4]
Prerequisites:
-
Calibrated Analytical Balance inside Fume Hood.
-
Anti-Static Gun (Zerostat) or Ionizing Bar (Critical for this compound).[1][2][3][4]
Step-by-Step Procedure:
-
Preparation:
-
Don full PPE (Double nitrile gloves, lab coat, goggles, N95/P100 if protocol dictates).[1][2][3]
-
Place a disposable weighing boat and the receiving vessel inside the hood.[1][2][3][4]
-
Crucial Step: Discharge static from the weighing boat and the stock container using the anti-static gun.[1][2][3][4]
-
-
Transfer:
-
Solubilization (Dust Suppression):
-
Decontamination:
Visualizing the Safety Hierarchy
The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.
Figure 1: Decision logic for safe handling, emphasizing static control and respiratory protection triggers.
Emergency & Disposal Procedures
Spill Response (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Isolate: Do not attempt to sweep dry powder (this generates dust).[1][2][3][4]
-
Wet Method: Cover the spill with a paper towel soaked in a compatible solvent (e.g., Ethanol) or water.[1][2][3][4] This suppresses dust.[1][2][3][4][5][6]
-
Collect: Scoop the wet material into a hazardous waste bag.
-
Clean: Wash the surface three times with soap and water.[1][2][3][4]
Waste Disposal[1][2][3][4][6]
-
Classification: Non-halogenated Organic Solid Waste (unless halogenated solvents were used).[1][2][3][4]
-
Labeling: Must be clearly labeled with the full chemical name.[1][2][3][4] Do not use abbreviations like "Adamantane-amide."
-
Segregation: Keep separate from oxidizers (e.g., nitrates, permanganates) as amides can react vigorously with strong oxidizing agents.[1][2][3]
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards - Particulates not otherwise regulated.[1][2][3][4] Centers for Disease Control and Prevention.[1][2][3][4] Available at: [Link][1][2]
-
PubChem. Adamantane-1,3-dicarboxylic acid (Precursor Data). National Library of Medicine.[1][2][3][4] Available at: [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1][2][3][4] United States Department of Labor.[1][2][3][4] Available at: [Link][1][2]
-
European Chemicals Agency (ECHA). Guidance on the safe use of chemicals (Adamantane derivatives).[1][2][3][4] Available at: [Link][1][2]
Sources
- 1. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Dimethyl 1,3-adamantanedicarboxylate | C14H20O4 | CID 365223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
